Product packaging for Mephentermine hemisulfate(Cat. No.:)

Mephentermine hemisulfate

Cat. No.: B10762615
M. Wt: 326.5 g/mol
InChI Key: NOVKIURGAXWREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mephentermine hemisulfate is a sympathomimetic amine of significant research interest, primarily for its role as an indirect adrenergic agonist. Its principal mechanism of action involves provoking the release of endogenous catecholamines, such as norepinephrine, from storage sites in nerve terminals. This action makes it a valuable pharmacological tool for studying adrenergic receptor function, neurotransmitter release mechanisms, and cardiovascular physiology in experimental models. Researchers utilize this compound to investigate pressor responses, cardiac output modulation, and the pathophysiology of conditions involving catecholamine dynamics. Its high purity and well-defined chemical profile ensure reliable and reproducible results in both in vitro and in vivo research settings, facilitating advanced studies in neuropharmacology and autonomic nervous system regulation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N2 B10762615 Mephentermine hemisulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34N2

Molecular Weight

326.5 g/mol

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine

InChI

InChI=1S/2C11H17N/c2*1-11(2,12-3)9-10-7-5-4-6-8-10/h2*4-8,12H,9H2,1-3H3

InChI Key

NOVKIURGAXWREA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC

Origin of Product

United States

Foundational & Exploratory

Mephentermine Hemisulfate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, exerts its physiological effects through a multifaceted mechanism of action involving both direct and indirect interactions with the adrenergic system. This technical guide provides a comprehensive overview of the molecular pharmacology of mephentermine hemisulfate, detailing its engagement with adrenergic receptors and its influence on norepinephrine (B1679862) dynamics. The document summarizes available quantitative data, outlines relevant experimental methodologies, and presents visual representations of its signaling pathways and metabolic processes to support further research and drug development endeavors.

Core Mechanism of Action

This compound is characterized by a mixed mechanism of action, functioning as both a direct-acting agonist at adrenergic receptors and an indirect-acting sympathomimetic agent that promotes the release of endogenous norepinephrine.[1][2][3] Its primary therapeutic effect, vasoconstriction and increased cardiac output, is a culmination of these dual activities.[3]

Direct Adrenergic Receptor Agonism

Mephentermine exhibits direct agonist activity, primarily at α-adrenergic receptors.[2][3] While its affinity for different adrenergic receptor subtypes has not been extensively quantified in publicly available literature, computational docking studies predict a preferential binding to α1-adrenergic receptors. This direct agonism contributes to vasoconstriction.

Indirect Sympathomimetic Action: Norepinephrine Release

A significant component of mephentermine's action is its ability to induce the release of norepinephrine from presynaptic nerve terminals.[1][2] This is achieved through its interaction with the norepinephrine transporter (NET), acting as a substrate and promoting reverse transport of norepinephrine into the synaptic cleft. The elevated synaptic concentration of norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to a cascade of downstream physiological effects.

Quantitative Pharmacological Data

Precise in vitro quantitative data for mephentermine, such as receptor binding affinities (Ki) and functional potencies (EC50), are not widely reported in peer-reviewed literature. However, data from structurally related compounds and in vivo potency studies provide valuable insights into its pharmacological profile.

Table 1: Predicted Binding Affinities and In Vivo Potency of Mephentermine and Analogs
CompoundTargetParameterValueNotes
Mephentermineα1-Adrenergic ReceptorPredicted Binding Affinity-8.2 kcal/molComputationally derived.
Mephentermineα2-Adrenergic ReceptorPredicted Binding Affinity-7.1 kcal/molComputationally derived.
Mephentermineβ-Adrenergic ReceptorPredicted Binding Affinity-6.3 kcal/molComputationally derived.
AmphetamineNorepinephrine Transporter (NET)IC50 (Uptake Inhibition)2.5 µMIn vitro study on rat brain synaptic vesicles.[4]
MephentermineSystemic Vasopressor EffectED501.39 mgIn vivo study in parturients with spinal hypotension.[5]
NorepinephrineSystemic Vasopressor EffectED506.9 µgIn vivo study in parturients with spinal hypotension.[5]
MephentermineSystemic Vasopressor EffectED951.59 mgIn vivo study in parturients with spinal hypotension.[5]
NorepinephrineSystemic Vasopressor EffectED957.2 µgIn vivo study in parturients with spinal hypotension.[5]

Signaling Pathways and Logical Relationships

The interplay between mephentermine's direct and indirect actions culminates in a robust sympathomimetic response. The following diagrams illustrate these pathways and relationships.

Mephentermine Signaling Pathway mephentermine Mephentermine net Norepinephrine Transporter (NET) mephentermine->net Indirect Action (Substrate) alpha1_receptor α1-Adrenergic Receptor mephentermine->alpha1_receptor Direct Action (Agonist) ne_release Norepinephrine Release net->ne_release vasoconstriction Vasoconstriction alpha1_receptor->vasoconstriction beta_receptors β-Adrenergic Receptors cardiac_output Increased Cardiac Output & Contractility beta_receptors->cardiac_output ne_release->alpha1_receptor ne_release->beta_receptors blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure cardiac_output->blood_pressure

Mephentermine's dual mechanism of action.

Experimental Protocols

The following sections detail generalized methodologies for key experiments relevant to elucidating the mechanism of action of sympathomimetic amines like mephentermine.

Radioligand Binding Assay (for Adrenergic Receptors)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of mephentermine for adrenergic receptors.[6][7]

Objective: To quantify the binding affinity of mephentermine for α- and β-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of mephentermine.

  • Equilibration: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of mephentermine that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prepare Prepare reagents: Cell membranes, radioligand, mephentermine start->prepare incubate Incubate membranes, radioligand, and mephentermine prepare->incubate filter Separate bound & free radioligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for a radioligand binding assay.
In Vitro Norepinephrine Release Assay

This protocol describes a method to measure mephentermine-induced norepinephrine release from neuronal cells or synaptosomes.

Objective: To quantify the ability of mephentermine to evoke norepinephrine release.

Materials:

  • Neuronal cell line expressing NET (e.g., SK-N-BE(2)C) or isolated synaptosomes.[8]

  • [³H]-Norepinephrine.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • This compound.

  • Scintillation counter.

Procedure:

  • Loading: Pre-incubate cells or synaptosomes with [³H]-norepinephrine to allow for uptake.

  • Washing: Wash the cells/synaptosomes to remove extracellular [³H]-norepinephrine.

  • Stimulation: Incubate the loaded cells/synaptosomes with varying concentrations of mephentermine in KRH buffer for a defined period.

  • Collection: Collect the supernatant containing the released [³H]-norepinephrine.

  • Lysis: Lyse the cells/synaptosomes to determine the amount of [³H]-norepinephrine remaining.

  • Counting: Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the released [³H]-norepinephrine as a percentage of the total radioactivity and determine the EC50 for mephentermine-induced release.

In Vitro Metabolism Study

This protocol outlines a method to study the metabolism of mephentermine using human liver microsomes.[9]

Objective: To identify the metabolites of mephentermine and the enzymes involved in its metabolism.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system.

  • This compound.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS system for metabolite identification and quantification.

Procedure:

  • Incubation: Incubate mephentermine with human liver microsomes in the presence of an NADPH regenerating system at 37°C.

  • Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Centrifugation: Centrifuge to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify mephentermine and its metabolites (e.g., phentermine, p-hydroxymephentermine).[9]

Metabolism of Mephentermine mephentermine Mephentermine n_demethylation N-Demethylation mephentermine->n_demethylation p_hydroxylation p-Hydroxylation mephentermine->p_hydroxylation phentermine Phentermine n_demethylation->phentermine p_hydroxy_mephentermine p-Hydroxymephentermine p_hydroxylation->p_hydroxy_mephentermine

Primary metabolic pathways of mephentermine.

Conclusion

This compound's mechanism of action is a composite of direct α-adrenergic agonism and indirect sympathomimetic effects mediated by norepinephrine release. While a comprehensive quantitative profile of its in vitro pharmacology is not fully available, the existing data from related compounds and in vivo studies, coupled with the experimental frameworks presented, provide a solid foundation for its further investigation. A more detailed characterization of its receptor binding affinities and functional potencies will be instrumental in refining our understanding of its therapeutic applications and potential off-target effects.

References

Pharmacological Profile of Mephentermine Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a synthetic sympathomimetic amine, has a history of clinical use as a vasopressor to treat hypotension. This technical guide provides an in-depth overview of the pharmacological profile of its hemisulfate salt. Mephentermine primarily exerts its effects through an indirect mechanism, stimulating the release of endogenous norepinephrine (B1679862) and dopamine. This leads to a cascade of cardiovascular responses, including vasoconstriction and increased cardiac contractility, ultimately elevating blood pressure. This document summarizes the available quantitative data on its potency and hemodynamic effects, outlines general experimental protocols for its pharmacological evaluation, and visualizes its key signaling pathways.

Mechanism of Action

Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the displacement of norepinephrine from storage vesicles in sympathetic nerve terminals.[1][2][3] This leads to an increased concentration of norepinephrine in the synaptic cleft, which then activates adrenergic receptors on target tissues. Additionally, mephentermine is thought to induce the release of dopamine.[1] While it has some direct agonist activity at alpha- and beta-adrenergic receptors, its indirect effects are considered predominant.[4][5]

Pharmacodynamics

The pharmacodynamic effects of mephentermine are a direct consequence of its ability to elevate synaptic levels of norepinephrine, leading to the stimulation of both alpha and beta-adrenergic receptors.

Cardiovascular Effects
  • Vasoconstriction: Stimulation of α1-adrenergic receptors on vascular smooth muscle leads to vasoconstriction, increasing systemic vascular resistance and contributing to a rise in both systolic and diastolic blood pressure.[3][5]

  • Cardiac Stimulation: Activation of β1-adrenergic receptors in the heart results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate).[1][2] These effects contribute to an overall increase in cardiac output.[4]

Central Nervous System (CNS) Effects

Due to its ability to release dopamine, mephentermine exhibits psychostimulant properties, although these are considered to be less potent than those of amphetamine.[4]

Pharmacokinetics

ParameterRoute of AdministrationOnset of ActionDuration of Action
Mephentermine Intravenous (IV)Immediate~30 minutes
Intramuscular (IM)5-15 minutesUp to 4 hours

Metabolism and Excretion: Mephentermine is metabolized in the liver, primarily through N-demethylation to its active metabolite, phentermine, followed by p-hydroxylation.[4] The parent drug and its metabolites are excreted in the urine.[4]

Quantitative Data

Table 1: Potency of Mephentermine for Prevention of Post-Spinal Hypotension
ParameterValue95% Confidence IntervalStudy Population
ED50 3.7 mg2.4 to 5.7 mgWomen undergoing elective caesarean section
Potency Ratio (Ephedrine:Mephentermine) 1:6.86.0 to 7.5

ED50 (Median Effective Dose) is the dose at which 50% of the population exhibits the desired therapeutic effect.[6][7]

Table 2: Hemodynamic Effects of Mephentermine in Humans
ParameterChange from BaselineRoute of AdministrationDose
Mean Arterial Pressure IncreasedIntravenous0.75 mg/kg
Systemic Vascular Resistance IncreasedIntravenous0.75 mg/kg
Left Ventricular Minute Work IncreasedIntravenous0.75 mg/kg
Heart Rate (in the absence of atropine) No significant changeIntravenous0.75 mg/kg

Data from a study in healthy male volunteers.[1][2]

Table 3: Comparative Hemodynamic Effects in Cesarean Section
ParameterMephentermine Group (6 mg IV)Ephedrine Group (6 mg IV)
Mean Heart Rate Maintained at ~90 bpmIncreased to >96 bpm
Need for Repeat Doses None16 out of 25 patients

Data from a retrospective comparison in patients undergoing cesarean section.[8]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki or IC50 values) of mephentermine for various adrenergic receptors (α1, α2, β1, β2) and monoamine transporters (NET, DAT).

General Procedure:

  • Membrane Preparation: Membranes expressing the target receptor or transporter are prepared from cultured cells or tissue homogenates.

  • Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled mephentermine.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of mephentermine that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[9][10][11]

Norepinephrine Release Assays

Objective: To quantify the ability of mephentermine to induce the release of norepinephrine from nerve terminals.

General Procedure (using synaptosomes):

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., hypothalamus or cortex) of laboratory animals.

  • Radiolabeling: The synaptosomes are incubated with [3H]-norepinephrine to load the neurotransmitter into the synaptic vesicles.

  • Stimulation of Release: The loaded synaptosomes are then exposed to various concentrations of mephentermine.

  • Sample Collection: The supernatant containing the released [3H]-norepinephrine is collected at different time points.

  • Quantification: The amount of radioactivity in the supernatant is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration-dependent effect of mephentermine on norepinephrine release.[12][13]

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Mephentermine, by increasing synaptic norepinephrine, indirectly activates α1-adrenergic receptors, which are Gq-protein coupled. This initiates a signaling cascade that is crucial for its vasoconstrictor effects.

alpha1_signaling Mephentermine Mephentermine NE_release Norepinephrine Release Mephentermine->NE_release Alpha1_R α1-Adrenergic Receptor NE_release->Alpha1_R Activates Gq Gq Protein Alpha1_R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_release->Contraction PKC->Contraction

Caption: Alpha-1 adrenergic receptor signaling pathway activated by mephentermine.

Beta-1 Adrenergic Receptor Signaling in Cardiomyocytes

The indirect stimulation of β1-adrenergic receptors in the heart by mephentermine-induced norepinephrine release is responsible for its positive inotropic and chronotropic effects. These receptors are coupled to Gs-proteins.

beta1_signaling Mephentermine Mephentermine NE_release Norepinephrine Release Mephentermine->NE_release Beta1_R β1-Adrenergic Receptor NE_release->Beta1_R Activates Gs Gs Protein Beta1_R->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Increased Cardiac Contractility Ca_influx->Contraction

Caption: Beta-1 adrenergic receptor signaling in cardiomyocytes.

Therapeutic Uses and Side Effects

Therapeutic Uses:

  • Treatment of hypotension, particularly in the context of spinal anesthesia.[5][14][15]

Common Side Effects:

  • Anxiety

  • Hypertension

  • Tachycardia or reflex bradycardia

  • Arrhythmias

  • Insomnia

  • Tremor[16]

Conclusion

Mephentermine hemisulfate is a sympathomimetic agent with a well-established, primarily indirect mechanism of action that leads to significant cardiovascular effects. Its clinical utility as a vasopressor is supported by quantitative data on its potency and hemodynamic responses. While specific binding affinity data and detailed experimental protocols are not widely published, this guide provides a comprehensive overview of its pharmacological profile based on the available scientific literature. Further research to elucidate its precise receptor interaction profile would be beneficial for a more complete understanding of its pharmacology.

References

Mephentermine Hemisulfate: A Technical Guide to Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010), a sympathomimetic amine, has a history of clinical use as a vasopressor. Its chemical scaffold, N,α,α-trimethylphenethylamine, presents a versatile platform for the development of structural analogs and derivatives with modulated pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of mephentermine analogs. Detailed experimental methodologies for synthesis and biological assessment are presented, alongside a quantitative analysis of their effects on primary molecular targets. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with these compounds.

Introduction

Mephentermine is a synthetic stimulant and a member of the substituted amphetamine class of compounds. It exerts its pharmacological effects primarily through the indirect release of norepinephrine (B1679862) and dopamine (B1211576), leading to vasoconstriction and cardiac stimulation.[1][2] The core structure of mephentermine offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships and the potential for developing derivatives with altered potency, selectivity, and pharmacokinetic profiles. This guide delves into the key structural analogs of mephentermine, focusing on their synthesis, biological evaluation, and the underlying molecular mechanisms of action.

Core Structural Analogs and Derivatives

The primary structural analogs of mephentermine involve modifications at the N-methyl group, the aromatic ring, and the α,α-dimethyl ethylamine (B1201723) side chain. Key derivatives include:

  • Phentermine: The N-demethylated metabolite of mephentermine.[3]

  • N-Hydroxymephentermine: A primary metabolite formed through N-oxidation.[4]

  • p-Hydroxymephentermine: A metabolite resulting from aromatic hydroxylation.[5]

  • N-Substituted Analogs: Derivatives with alterations to the N-methyl group to explore the impact on receptor and transporter affinity.

Synthesis of Mephentermine and its Derivatives

The synthesis of mephentermine and its analogs can be achieved through various established organic chemistry routes.

Synthesis of Phentermine

Phentermine serves as a key precursor and metabolite of mephentermine. A common synthetic route starts from dimethyl benzyl (B1604629) carbinol.[6][7]

Experimental Protocol: Synthesis of Phentermine Hydrochloride from Dimethyl Benzyl Carbinol [8]

  • Acetylation: Under ice-water bath conditions, add dimethyl benzyl carbinol dropwise to a stirred solution of acetic acid and an organic solvent (e.g., propionitrile).

  • Catalysis: Slowly add concentrated sulfuric acid as a catalyst.

  • Reaction: Remove the ice bath and continue stirring for 15 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Add water to the reaction mixture until it becomes turbid, then adjust the pH to 6-8 with an inorganic base to precipitate the product.

  • Isolation: Filter the solid N-(1,1-dimethyl-phenethyl)acetamide and wash with water.

  • Hydrolysis: Dissolve the acetamide (B32628) in a suitable organic solvent (e.g., ethylene (B1197577) glycol) with a strong base (e.g., KOH) and reflux for 5-15 hours.

  • Extraction: After cooling, add water and extract the phentermine free base with an organic solvent (e.g., dichloromethane).

  • Salt Formation: Dry the organic extract, remove the solvent under reduced pressure, and dissolve the resulting oil in an appropriate solvent. Bubble dry hydrogen chloride gas through the solution or add hydrochloric acid to precipitate phentermine hydrochloride.

  • Purification: Filter and dry the final product.

Synthesis of N-Hydroxymephentermine

N-Hydroxymephentermine can be synthesized via the direct oxidation of the secondary amine group of mephentermine.

Experimental Protocol: Synthesis of N-Hydroxymephentermine

  • Reaction Setup: In a round-bottom flask, dissolve mephentermine and a catalytic amount of sodium tungstate (B81510) dihydrate in methanol.

  • Oxidation: Cool the mixture to 0°C in an ice bath. Add 30% aqueous hydrogen peroxide dropwise while maintaining the temperature below 5°C.

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Adjust the pH to approximately 3 with 1 M HCl.

  • Extraction: Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Adjust the aqueous layer to pH 8-9 with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Pharmacological Evaluation

The pharmacological activity of mephentermine and its analogs is primarily assessed through their interaction with monoamine transporters and their in vivo cardiovascular effects.

In Vitro Evaluation: Monoamine Transporter Activity

The potency of mephentermine derivatives as inhibitors of the norepinephrine transporter (NET) and dopamine transporter (DAT) is a key determinant of their sympathomimetic activity. This is typically quantified using radioligand binding or uptake inhibition assays.

Experimental Protocol: Radioligand Binding Assay for DAT/NET

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT or NET.

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Competition Binding: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of the test compound (mephentermine analog).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Evaluation: Cardiovascular Effects

The cardiovascular effects of mephentermine analogs are evaluated in animal models to determine their pressor activity and impact on heart rate and cardiac output.

Experimental Protocol: Measurement of Cardiovascular Effects in Rats [9][10]

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animals with a suitable agent (e.g., urethane (B1682113) or a combination of medetomidine-midazolam-butorphanol).[2]

  • Catheterization: Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate. For more detailed studies, cardiac output can be measured using techniques like thermodilution or echocardiography.[11]

  • Drug Administration: Administer graded doses of mephentermine or its analogs intravenously.

  • Data Acquisition and Analysis: Record hemodynamic parameters before and after drug administration. Analyze the dose-response relationship to determine the potency and efficacy of each compound in increasing blood pressure and modulating other cardiovascular parameters.

Structure-Activity Relationship (SAR) and Quantitative Data

CompoundChemical StructureTarget(s)Activity (Ki/IC50)Cardiovascular Effects (in vivo)
Mephentermine N,α,α-trimethylphenethylamineNET, DATData not availableIncreases blood pressure and cardiac output[12]
Phentermine α,α-dimethylphenethylamineNET, DAT, MAO-ANET IC50 = 39.4 nM; DAT IC50 = 262 nM; MAO-A Ki = 85-88 µM[13]Increases blood pressure
N-Hydroxymephentermine N-hydroxy-N,α,α-trimethylphenethylamineMetabolic intermediateData not availableData not available
p-Hydroxymephentermine 4-hydroxy-N,α,α-trimethylphenethylamineMetabolic intermediateData not availableData not available

Signaling Pathways and Experimental Workflows

The primary mechanism of action of mephentermine and its analogs involves the modulation of norepinephrine and dopamine signaling in the central and peripheral nervous systems.

Mephentermine Mechanism of Action

Mephentermine acts as an indirect sympathomimetic by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their concentration in the synaptic cleft. This leads to the activation of adrenergic and dopaminergic receptors on postsynaptic neurons.

Mephentermine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mephentermine Mephentermine NET Norepinephrine Transporter (NET) Mephentermine->NET Inhibits DAT Dopamine Transporter (DAT) Mephentermine->DAT Inhibits NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE->NET Adrenergic_R Adrenergic Receptor NE->Adrenergic_R Activates DA->DAT Reuptake Dopamine_R Dopamine Receptor DA->Dopamine_R Activates Signaling Downstream Signaling Adrenergic_R->Signaling Dopamine_R->Signaling Downstream_Signaling cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_kinases Kinases Adrenergic_R Adrenergic Receptor (e.g., α1, β1) Gq Gq Adrenergic_R->Gq Activates Dopamine_R Dopamine Receptor (e.g., D1) Gs Gs Dopamine_R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) PKC->Physiological_Response PKA->Physiological_Response Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and SAR Synthesis Chemical Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assays (NET, DAT) Characterization->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assays Binding_Assay->Uptake_Assay Animal_Model Animal Model Preparation (e.g., Rat) Uptake_Assay->Animal_Model Cardiovascular_Monitoring Cardiovascular Monitoring (BP, HR, CO) Animal_Model->Cardiovascular_Monitoring Data_Analysis Data Analysis (IC50, EC50, Dose-Response) Cardiovascular_Monitoring->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

References

Early Research and Discovery of Mephentermine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine, a synthetic sympathomimetic amine, emerged in the mid-20th century as a significant pharmacological agent for the management of hypotensive states. This technical whitepaper provides an in-depth guide to the early research and discovery of Mephentermine, focusing on its initial synthesis, key pharmacological studies, and the nascent understanding of its mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational science of this compound.

Early Synthesis of Mephentermine (N,α,α-trimethylphenethylamine)

While the exact first publication detailing the synthesis of Mephentermine has proven elusive in broad searches, the chemical processes for its creation were established by the early 1950s. The synthesis involves the formation of N,α,α-trimethylphenethylamine from precursor molecules. A commonly described method is outlined below.

Synthesis Workflow

G cluster_synthesis Synthesis of Mephentermine start Starting Materials: - Phenylacetone - Methylamine intermediate1 Reductive Amination start->intermediate1 phentermine Phentermine (α,α-dimethylphenethylamine) intermediate1->phentermine methylation N-methylation phentermine->methylation mephentermine Mephentermine (N,α,α-trimethylphenethylamine) methylation->mephentermine G cluster_pathway Early Hypothesis of Mephentermine's Mechanism of Action mephentermine Mephentermine nerve_terminal Sympathetic Nerve Terminal mephentermine->nerve_terminal Indirect Action alpha_receptor α-Adrenergic Receptor mephentermine->alpha_receptor Direct Action (less understood initially) norepinephrine (B1679862) Norepinephrine Release nerve_terminal->norepinephrine norepinephrine->alpha_receptor beta_receptor β-Adrenergic Receptor norepinephrine->beta_receptor vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction increased_hr Increased Heart Rate & Contractility beta_receptor->increased_hr G cluster_workflow Experimental Workflow for Mechanism of Action Studies animal_model Animal Model (e.g., Cat, Dog) reserpine Pre-treatment with Reserpine (depletes norepinephrine stores) animal_model->reserpine mephentermine_admin Administer Mephentermine reserpine->mephentermine_admin observe_effect Observe Pressor Response mephentermine_admin->observe_effect conclusion Conclusion: Attenuated response suggests indirect action (NE release) observe_effect->conclusion

Mephentermine Hemisulfate: A Technical Guide to its Adrenergic Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized primarily for its pressor effects in treating hypotension.[1][2] Its pharmacological activity stems from a complex interaction with the adrenergic system, exhibiting a mixed mechanism of action that includes both direct and indirect effects on adrenergic receptors.[2][3] This technical guide provides an in-depth analysis of the adrenergic receptor activity of mephentermine, focusing on its mechanism of action, the associated signaling pathways, and the experimental protocols used to elucidate these properties.

Mechanism of Action

Mephentermine's primary mechanism of action is twofold:

  • Indirect Sympathomimetic Action: The most significant component of mephentermine's effect is its ability to induce the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[2][4] This released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.

  • Direct Adrenergic Receptor Agonism: Mephentermine also acts as a direct agonist at adrenergic receptors, with a pronounced selectivity for α-adrenergic receptors.[2][3][5][6] Some evidence also suggests a weak direct interaction with β-adrenergic receptors.[2]

This dual mechanism results in a range of cardiovascular effects, including increased systolic and diastolic blood pressure, and enhanced cardiac output.[2][4]

Adrenergic Receptor Subtype Activity

While precise, experimentally determined binding affinities (Ki) and functional potencies (EC50) for mephentermine at various adrenergic receptor subtypes are not extensively reported in publicly available literature, computational studies and qualitative evidence suggest a preferential activity at α1-adrenergic receptors.[6]

Data on Adrenergic Receptor Interactions

The following table summarizes the available information on mephentermine's interaction with adrenergic receptor subtypes. It is important to note the absence of comprehensive experimental binding and functional data.

Receptor SubtypeInteraction TypeSupporting Evidence
α1-Adrenergic Direct AgonistHigh
α2-Adrenergic Likely Agonist (direct and/or indirect)Moderate
β1-Adrenergic Indirect Agonist (via norepinephrine release); Weak Direct AgonistHigh (indirect); Low (direct)
β2-Adrenergic Indirect Agonist (via norepinephrine release); Weak Direct AgonistHigh (indirect); Low (direct)

Signaling Pathways

The interaction of mephentermine and its induced norepinephrine release with adrenergic receptors activates distinct downstream signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-protein coupled, by mephentermine or norepinephrine initiates a well-defined signaling pathway leading to smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mephentermine Mephentermine Alpha1_Receptor α1-Adrenergic Receptor Mephentermine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response Phosphorylates Target Proteins

Figure 1. Mephentermine-induced α1-adrenergic receptor signaling pathway.

Beta-Adrenergic Receptor Signaling

The indirect action of mephentermine, through norepinephrine release, activates β-adrenergic receptors, which are Gs-protein coupled. This leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Binds Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Glycogenolysis) PKA->Cellular_Response Phosphorylates Target Proteins

Figure 2. Indirect β-adrenergic receptor signaling via norepinephrine.

Experimental Protocols

The characterization of mephentermine's activity at adrenergic receptors involves standard pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of mephentermine for a specific adrenergic receptor subtype.

Objective: To determine the concentration of mephentermine that inhibits 50% of the binding of a specific radiolabeled ligand to the receptor of interest (IC50), from which the Ki can be calculated.

Materials:

  • Cell membranes expressing the adrenergic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β).

  • Mephentermine hemisulfate solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of mephentermine. Include control wells for total binding (no mephentermine) and non-specific binding (excess of a known non-labeled antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the mephentermine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Mephentermine Dilutions Incubation Incubate (Receptor + Radioligand + Mephentermine) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis

Figure 3. Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of mephentermine to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Objective: To determine the concentration of mephentermine that produces 50% of the maximal response (EC50) for cAMP production (agonist activity) or inhibits 50% of the response to a known agonist (IC50) (antagonist activity).

Materials:

  • Whole cells expressing the β-adrenergic receptor subtype of interest.

  • This compound solutions of varying concentrations.

  • A known β-adrenergic agonist (for antagonist testing, e.g., isoproterenol).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of newly synthesized cAMP.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of mephentermine to the cells.

    • Antagonist Mode: Add varying concentrations of mephentermine followed by a fixed concentration (e.g., EC80) of a known β-agonist.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the mephentermine concentration.

    • Agonist Mode: Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

    • Antagonist Mode: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound exerts its sympathomimetic effects through a combined mechanism of direct α-adrenergic agonism and indirect stimulation of both α- and β-adrenergic receptors via norepinephrine release. While the qualitative aspects of its pharmacology are well-documented, a significant gap exists in the availability of robust, experimentally determined quantitative data on its binding affinities and functional potencies at specific adrenergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify the nuanced adrenergic receptor activity of mephentermine, which is essential for a complete understanding of its pharmacological profile and for the development of future therapeutic agents.

References

In-Vitro Characterization of Mephentermine Hemisulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Mephentermine hemisulfate is the hemisulfate salt of Mephentermine. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Chemical Name N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid
Molecular Formula C₁₁H₁₇N · ½ H₂SO₄
Molecular Weight 212.31 g/mol
Appearance White, crystalline powder
Solubility Soluble in water
pKa The free base has a pKa of 10.3.
LogP 2.4

Mechanism of Action and Receptor Pharmacology

Mephentermine is classified as an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals. It is also understood to induce the release of dopamine (B1211576), which contributes to its central nervous system stimulant properties.[1] Some evidence also suggests a direct, albeit less potent, agonist activity at α-adrenergic receptors.[2]

Receptor and Transporter Interaction

Mephentermine's sympathomimetic effects are mediated through its interaction with adrenergic receptors and monoamine transporters. The following table summarizes the expected interactions based on its known mechanism of action.

TargetExpected Interaction
Adrenergic Receptors Indirect agonism at α- and β-adrenergic receptors via norepinephrine release.[3] Potential for weak direct agonism at α₁-adrenergic receptors.[2]
Dopamine Transporter (DAT) Mephentermine is expected to interact with DAT, leading to increased synaptic dopamine concentrations.[1]
Norepinephrine Transporter (NET) As a norepinephrine releasing agent, Mephentermine interacts with NET.
Signaling Pathway

The proposed primary signaling pathway for Mephentermine's action on a postsynaptic cell is depicted below.

mephentermine_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Mephentermine Mephentermine NET Norepinephrine Transporter (NET) Mephentermine->NET Enters & Induces Reverse Transport Vesicle Vesicles (Norepinephrine) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Norepinephrine Norepinephrine AdrenergicReceptor Adrenergic Receptor (α/β) GProtein G-Protein AdrenergicReceptor->GProtein Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse Norepinephrine->AdrenergicReceptor Binds

Mephentermine's indirect sympathomimetic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the in-vitro characterization of this compound.

Receptor Binding Assays

This protocol describes a general method for determining the binding affinity of this compound to adrenergic receptors and monoamine transporters using a radioligand displacement assay.

binding_assay_workflow start Start prep Prepare Receptor Membranes (e.g., from cells expressing the target receptor) start->prep incubation Incubate Membranes with: - Radioligand (e.g., [³H]-prazosin for α₁) - Varying concentrations of Mephentermine - Control (no Mephentermine) prep->incubation separation Separate Bound and Free Radioligand (via vacuum filtration) incubation->separation quantification Quantify Bound Radioactivity (using liquid scintillation counting) separation->quantification analysis Data Analysis: - Determine IC₅₀ value - Calculate Ki using the Cheng-Prusoff equation quantification->analysis end End analysis->end

Workflow for a radioligand displacement binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., α₁-adrenergic receptor, DAT, or NET).

  • Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁-adrenergic receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or varying concentrations of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol outlines a method to measure Mephentermine-induced release of norepinephrine or dopamine from synaptosomes.

release_assay_workflow start Start prep Prepare Synaptosomes from relevant brain regions (e.g., striatum for dopamine) start->prep loading Load Synaptosomes with Radiolabeled Neurotransmitter (e.g., [³H]-dopamine) prep->loading wash Wash to Remove Excess Radiolabel loading->wash incubation Incubate with Varying Concentrations of Mephentermine wash->incubation separation Separate Synaptosomes from Supernatant (via centrifugation) incubation->separation quantification Quantify Radioactivity in Supernatant separation->quantification analysis Data Analysis: - Determine EC₅₀ for release quantification->analysis end End analysis->end

Workflow for a neurotransmitter release assay.

Materials:

  • Fresh brain tissue from a suitable animal model (e.g., rat striatum).

  • Sucrose (B13894) buffer.

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitter (e.g., [³H]-dopamine or [³H]-norepinephrine).

  • This compound.

  • Centrifuge.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Perform differential centrifugation to isolate the synaptosomal fraction.

  • Loading: Resuspend the synaptosomes in Krebs-Ringer buffer and incubate with the radiolabeled neurotransmitter to allow for uptake.

  • Washing: Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Release Experiment: Aliquot the loaded synaptosomes and incubate with varying concentrations of this compound for a defined period.

  • Separation: Terminate the experiment by centrifuging the samples to pellet the synaptosomes.

  • Quantification: Collect the supernatant and measure the amount of released radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of released neurotransmitter against the concentration of Mephentermine to determine the EC₅₀ value for release.

In-Vitro Metabolism

Mephentermine undergoes metabolism in the liver primarily through N-demethylation, p-hydroxylation, and N-hydroxylation.[4] In-vitro studies using rabbit liver microsomes have identified phentermine, N-hydroxymephentermine, and N-hydroxyphentermine as metabolites.[4] The specific human cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for these transformations have not been fully elucidated with quantitative data.

Metabolic Pathways

The known metabolic pathways of Mephentermine are illustrated below.

mephentermine_metabolism Mephentermine Mephentermine Phentermine Phentermine Mephentermine->Phentermine N-demethylation (CYP450, FMO) p_OH_Mephentermine p-hydroxy-Mephentermine Mephentermine->p_OH_Mephentermine p-hydroxylation (CYP450) N_OH_Mephentermine N-hydroxy-Mephentermine Mephentermine->N_OH_Mephentermine N-hydroxylation (CYP450, FMO) p_OH_Phentermine p-hydroxy-Phentermine Phentermine->p_OH_Phentermine p-hydroxylation (CYP450)

Known metabolic pathways of Mephentermine.
Protocol for In-Vitro Metabolism using Human Liver Microsomes

This protocol describes a general method for studying the metabolism of Mephentermine and determining the kinetic parameters using human liver microsomes.

Materials:

  • This compound.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate (B84403) buffer (0.1 M, pH 7.4).

  • Acetonitrile (ice-cold).

  • Incubator/water bath (37°C).

  • LC-MS/MS system for metabolite analysis.

Procedure:

  • Incubation: Prepare incubation mixtures containing phosphate buffer, HLMs, and varying concentrations of this compound. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course: Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Metabolite Identification and Quantification: Analyze the samples using a validated LC-MS/MS method to identify and quantify the formation of metabolites.

  • Enzyme Kinetics: To determine the Michaelis-Menten constants (Km and Vmax), perform incubations with a range of Mephentermine concentrations within the linear range of metabolite formation. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

  • Reaction Phenotyping: To identify the specific CYP and FMO isozymes involved, incubate Mephentermine with a panel of recombinant human CYP and FMO enzymes or with HLMs in the presence of specific chemical inhibitors.

In-Vitro Safety and Cytotoxicity

Currently, there is a lack of specific in-vitro safety pharmacology and cytotoxicity data for this compound in the public domain. Standard in-vitro assays should be conducted to assess its potential for off-target effects and cellular toxicity.

Recommended In-Vitro Safety Assays
  • hERG Channel Assay: To assess the potential for QT interval prolongation and cardiac arrhythmias.

  • Receptor Screening Panel: To evaluate off-target binding to a broad range of receptors, ion channels, and transporters.

Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound in a relevant cell line.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity).

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of Mephentermine that causes a 50% reduction in cell viability (IC₅₀).

Conclusion

This technical guide provides a framework for the in-vitro characterization of this compound. While there is a notable absence of publicly available quantitative data regarding its receptor binding and functional activity, the provided experimental protocols offer a clear path for researchers to generate this critical information. The qualitative understanding of its mechanism as an indirect sympathomimetic, primarily through the release of norepinephrine and dopamine, is well-established. Further in-vitro studies, as outlined in this guide, are essential to fully elucidate its pharmacological profile, including direct receptor interactions, metabolic pathways in human systems, and potential off-target liabilities. The systematic application of these in-vitro methodologies will contribute to a more comprehensive understanding of Mephentermine's mechanism of action and its overall safety profile.

References

An In-Depth Technical Guide to the Effects of Mephentermine Hemisulfate on Norepinephrine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mephentermine (B94010) hemisulfate is a sympathomimetic amine with a multifaceted mechanism of action, primarily characterized by its indirect effect on norepinephrine (B1679862) release and a direct agonistic activity on alpha-adrenergic receptors.[1][2][3][4] This dual action results in potent vasoconstriction and cardiac stimulation, making it clinically useful for the management of hypotension.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of mephentermine hemisulfate with a specific focus on its interaction with norepinephrine signaling. It includes a summary of available quantitative data, detailed experimental protocols for investigating its mechanism of action, and visualizations of the relevant cellular pathways and experimental workflows.

Introduction

Mephentermine is a synthetic amine that is structurally related to amphetamine and methamphetamine.[1] Its primary clinical application is as a vasopressor to treat hypotension, particularly in the context of anesthesia.[2][3] The pharmacological effects of mephentermine are mediated through two main pathways: the release of endogenous norepinephrine from sympathetic nerve terminals and the direct stimulation of adrenergic receptors.[1][4] Understanding the nuances of these mechanisms is crucial for its appropriate clinical use and for the development of novel sympathomimetic agents.

Mechanism of Action

Mephentermine's effects on blood pressure are a result of its combined direct and indirect sympathomimetic properties.

Indirect Sympathomimetic Action: Norepinephrine Release

The principal mechanism of action of mephentermine is the displacement of norepinephrine from the storage vesicles of presynaptic adrenergic neurons.[1][4] This action is similar to other indirectly acting sympathomimetics like amphetamine.[5] The released norepinephrine then acts on postsynaptic alpha and beta-adrenergic receptors to elicit a physiological response.

Direct Sympathomimetic Action: Adrenergic Receptor Agonism

In addition to its indirect effects, mephentermine also acts as a direct agonist at alpha-adrenergic receptors.[2][3][4] This direct action contributes to its vasoconstrictor effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the pharmacological properties of this compound.

Table 1: Predicted Binding Affinities of Mephentermine for Adrenergic Receptor Subtypes (Computational Docking Study)

Receptor SubtypePredicted Binding Affinity (kcal/mol)
Alpha-1-8.2
Alpha-2-7.1
Beta-6.3

Data from a computational docking study. Experimental values may vary.

Table 2: Clinical Comparison of Mephentermine and Norepinephrine for Hypotension Management

ParameterMephentermineNorepinephrineReference
Indication Treatment of spinal hypotension during elective caesarean deliveryTreatment of spinal hypotension during elective caesarean delivery[6]
ED50 1.39 mg (95% CI: 1.33 to 1.46)6.9 µg (95% CI: 6.2 to 7.7)[6]
ED95 1.59 mg (95% CI: 1.43 to 1.75)7.2 µg (95% CI: 4.9 to 9.5)[6]
Relative Potency Ratio (ED50) 1~201 (Norepinephrine is ~201 times more potent)[6]
Relative Potency Ratio (ED95) 1~222 (Norepinephrine is ~222 times more potent)[6]
Dosage (example) 6 mg intravenous bolus8 µg intravenous bolus[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mephentermine-Induced Norepinephrine Release

mephentermine_norepinephrine_release mephentermine Mephentermine net Norepinephrine Transporter (NET) mephentermine->net Enters presynaptic neuron via NET vesicle Synaptic Vesicle (Norepinephrine stores) mephentermine->vesicle Displaces NE from vesicles alpha_receptor Alpha-Adrenergic Receptor mephentermine->alpha_receptor Direct Agonism ne_synapse Synaptic Norepinephrine net->ne_synapse ne_cytosol Cytosolic Norepinephrine vesicle->ne_cytosol NE release into cytosol ne_cytosol->net Reverse transport via NET ne_synapse->alpha_receptor Binds to receptor postsynaptic Postsynaptic Neuron alpha_receptor->postsynaptic response Physiological Response (Vasoconstriction, etc.) postsynaptic->response

Caption: Mephentermine's dual mechanism of action.

Experimental Workflow for In Vitro Norepinephrine Release Assay

norepinephrine_release_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture PC12 cells or prepare synaptosomes load Load with [3H]-Norepinephrine culture->load wash Wash to remove excess [3H]-NE load->wash incubate Incubate with varying concentrations of Mephentermine wash->incubate collect Collect supernatant at time intervals incubate->collect scintillation Scintillation counting of supernatant and cell lysate collect->scintillation calculate Calculate % [3H]-NE release scintillation->calculate plot Plot concentration-response curve calculate->plot

Caption: Workflow for norepinephrine release assay.

Experimental Protocols

In Vitro Norepinephrine Release from PC12 Cells

This protocol is adapted from methodologies used to study catecholamine release from pheochromocytoma (PC12) cells.[8]

  • Cell Culture: PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and plated on collagen-coated dishes.

  • [3H]-Norepinephrine Loading: Cells are incubated with [3H]-norepinephrine in a buffer solution for a specified time (e.g., 1-2 hours) to allow for uptake into synaptic vesicles.

  • Wash: The cells are washed multiple times with fresh buffer to remove extracellular [3H]-norepinephrine.

  • Stimulation: The cells are incubated with various concentrations of this compound in a physiological salt solution. Control wells receive buffer alone.

  • Sample Collection: At designated time points, the supernatant is collected to measure released [3H]-norepinephrine. The cells are then lysed to determine the remaining intracellular [3H]-norepinephrine.

  • Quantification: The amount of radioactivity in the supernatant and cell lysate is determined by liquid scintillation counting.

  • Data Analysis: The percentage of total [3H]-norepinephrine released is calculated for each concentration of mephentermine. A concentration-response curve is then generated to determine the EC50.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a general procedure for determining the binding affinity of mephentermine for adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) and varying concentrations of this compound.

  • Incubation: The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of mephentermine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Isolated Tissue Bath Preparation (e.g., Rat Vas Deferens)

This ex vivo protocol is used to assess the functional effects of mephentermine on sympathetically innervated tissue.

  • Tissue Preparation: The vas deferens is dissected from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.

  • Electrical Field Stimulation (EFS): The tissue is subjected to EFS to induce nerve-mediated contractions through the release of endogenous norepinephrine.

  • Drug Addition: this compound is added to the organ bath at various concentrations, and its effect on the EFS-induced contractions is recorded. An increase in contraction suggests norepinephrine release.

  • Data Analysis: Concentration-response curves are constructed to determine the potency of mephentermine in enhancing smooth muscle contraction.

Conclusion

This compound is a clinically effective vasopressor that exerts its effects through a dual mechanism involving the release of endogenous norepinephrine and direct agonism at alpha-adrenergic receptors.[1][2][3][4] The indirect sympathomimetic action is the predominant contributor to its overall pharmacological profile. A thorough understanding of its interaction with the norepinephrine system, as detailed in this guide, is essential for its safe and effective clinical application and for guiding future research in the field of sympathomimetic drug development. The provided experimental protocols offer a framework for further investigation into the nuanced pharmacology of mephentermine and related compounds.

References

Mephentermine hemisulfate vs. amphetamine structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural and Mechanistic Differences Between Mephentermine (B94010) Hemisulfate and Amphetamine

Introduction

Mephentermine and amphetamine are both synthetic sympathomimetic amines belonging to the phenethylamine (B48288) class. While they share a common structural backbone and exhibit stimulant properties, their molecular architecture differs in key areas, leading to distinct pharmacological profiles and clinical applications. Mephentermine is primarily used as a vasopressor to treat hypotension[1][2], whereas amphetamine is a potent central nervous system (CNS) stimulant prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[3][4][5]. This guide provides a detailed comparison of their structural differences, the resulting impact on their mechanisms of action, and the analytical methods used for their characterization.

Core Structural Differences

The fundamental distinction between mephentermine and amphetamine lies in the substitution patterns on the phenethylamine scaffold. Amphetamine is chemically known as α-methylphenethylamine[6]. Mephentermine, on the other hand, is N,α,α-trimethylphenethylamine[1][7].

The key structural differences are:

  • Alpha-Carbon Substitution: Amphetamine possesses a single methyl group at the alpha-carbon (the carbon atom adjacent to the nitrogen). Mephentermine features two methyl groups at this same position, creating a tertiary (quaternary) carbon center.

  • Nitrogen Substitution: The amine group in amphetamine is primary (-NH2). In contrast, mephentermine has a secondary amine, with a methyl group attached to the nitrogen (-NHCH3).

Mephentermine is often supplied as mephentermine hemisulfate . This salt form consists of two molecules of the mephentermine base ionically bonded to one molecule of sulfuric acid (H₂SO₄)[8][9]. This formulation enhances the compound's stability and solubility for pharmaceutical use.

Visualization of Chemical Structures

The structural divergence is best illustrated visually.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug Amphetamine or Mephentermine transporter Monoamine Transporter (DAT / NET) drug->transporter 1. Uptake neurotransmitter_cytosol Cytosolic DA & NE transporter->neurotransmitter_cytosol 2. Reverses Flow vesicle Synaptic Vesicle (VMAT2) neurotransmitter_stored Dopamine (DA) & Norepinephrine (NE) vesicle->neurotransmitter_cytosol 3. Disrupts Storage neurotransmitter_released Released DA & NE neurotransmitter_cytosol->neurotransmitter_released 4. Efflux receptor Postsynaptic Receptors (Dopamine/Adrenergic) neurotransmitter_released->receptor 5. Receptor Binding effect Signal Transduction & Physiological Effect receptor->effect G start Sample Collection (e.g., Seized Material, Biological Fluid) prep Sample Preparation (Extraction, Derivatization if needed) start->prep analysis Instrumental Analysis prep->analysis gcms GC-MS analysis->gcms lcms LC-MS/MS analysis->lcms data Data Acquisition (Retention Time, Mass Spectrum) gcms->data lcms->data id Compound Identification data->id lib Library Matching & Standard Comparison id->lib quant Quantification id->quant Identified report Final Report quant->report

References

A Comprehensive Technical Guide to the Historical Context of Sympathomimetic Amine Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research into sympathomimetic amines, providing a detailed historical context for their discovery, experimental investigation, and the elucidation of their mechanisms of action. The following sections detail the seminal experiments, quantitative data from early studies, and the experimental protocols that paved the way for modern pharmacology.

Early Discoveries and Synthesis of Key Sympathomimetic Amines

The journey into the world of sympathomimetic amines began in the late 19th century with the isolation and synthesis of key compounds that would shape the future of pharmacology and medicine.

The Dawn of Adrenergic Discovery: Suprarenal Extracts

In 1895, George Oliver and Edward Albert Schäfer published their groundbreaking work on the physiological effects of extracts from the suprarenal (adrenal) glands.[1] Their experiments, primarily on anesthetized dogs, demonstrated a potent pressor (blood pressure-increasing) effect of these extracts.

Experimental Protocol: Oliver and Schäfer's Bioassay of Suprarenal Extracts

A detailed protocol for Oliver and Schäfer's experiments involved the intravenous injection of glycerin extracts of the suprarenal capsules into anesthetized dogs. The primary endpoint was the measurement of arterial blood pressure, which was recorded using a mercury manometer connected to the carotid artery. The recordings were traced onto a smoked drum using a kymograph, a device that records physiological changes over time.[2][3][4]

Experimental Workflow: Oliver and Schäfer's Blood Pressure Experiments

cluster_preparation Animal Preparation cluster_experiment Experimental Procedure Anesthetize Anesthetize Dog Cannulate Cannulate Carotid Artery and Femoral Vein Anesthetize->Cannulate Connect Connect Artery to Mercury Manometer Cannulate->Connect Inject Inject Suprarenal Extract into Femoral Vein Connect->Inject Begin Experiment Record Record Blood Pressure on Kymograph Inject->Record

Caption: Workflow of Oliver and Schäfer's blood pressure experiments.

The First Synthetic Sympathomimetic Amines: Amphetamine and Methamphetamine

The late 19th century also saw the first chemical synthesis of compounds that would later be recognized for their potent sympathomimetic effects.

In 1887, the Romanian chemist Lazăr Edeleanu first synthesized phenylisopropylamine , which would later become known as amphetamine .[5][6][7] Shortly after, in 1893, Japanese chemist Nagai Nagayoshi synthesized methamphetamine from ephedrine, a naturally occurring compound he had isolated from the Ephedra vulgaris plant.[8][9][10][11]

Original Synthesis Methodologies (Conceptual)

  • Edeleanu's Synthesis of Amphetamine (Phenylisopropylamine): The original synthesis is understood to have involved the reduction of a phenyl-nitropropene derivative.

  • Nagai's Synthesis of Methamphetamine: Nagai's method involved the reduction of ephedrine. A later, more widely known method developed by Akira Ogata in 1919 utilized red phosphorus and iodine for this reduction.[9]

Elucidating the Mechanism of Action: Key Experiments

The early 20th century was marked by pivotal experiments that began to unravel how these newly discovered and synthesized compounds exerted their physiological effects.

Dale's Phenomenon: The Reversal of Adrenaline's Action

In 1906, Henry Hallett Dale published a seminal paper on the physiological actions of ergot alkaloids.[12][13][14] In a series of experiments on anesthetized or spinal cats, he observed that while adrenaline (epinephrine) typically caused a rise in blood pressure, this effect was reversed to a fall in blood pressure after the administration of an ergot extract. This phenomenon, which became known as "Dale's vasomotor reversal," provided the first evidence for the existence of different types of adrenergic effects.[15][16]

Experimental Protocol: Dale's Adrenaline Reversal Experiment

The experiment was typically performed on a cat that had undergone a spinal transection to eliminate central nervous system reflexes. Blood pressure was recorded from the carotid artery using a mercury manometer and a kymograph.

  • A baseline blood pressure was established.

  • A dose of adrenaline was injected intravenously, and the characteristic rise in blood pressure was recorded.

  • An extract of ergot was then administered.

  • After a suitable interval, the same dose of adrenaline was injected again. This time, a fall in blood pressure was observed and recorded.[15]

Experimental Workflow: Dale's Adrenaline Reversal

Start Start: Spinal Cat Preparation Record_Baseline Record Baseline Blood Pressure Start->Record_Baseline Inject_Adrenaline_1 Inject Adrenaline Record_Baseline->Inject_Adrenaline_1 Record_BP_Rise Observe and Record Blood Pressure Rise Inject_Adrenaline_1->Record_BP_Rise Inject_Ergot Administer Ergot Extract Record_BP_Rise->Inject_Ergot Inject_Adrenaline_2 Inject Adrenaline Again Inject_Ergot->Inject_Adrenaline_2 Record_BP_Fall Observe and Record Blood Pressure Fall Inject_Adrenaline_2->Record_BP_Fall End End: Adrenaline Reversal Demonstrated Record_BP_Fall->End

Caption: Logical flow of Dale's adrenaline reversal experiment.

Ahlquist's Classification of Adrenotropic Receptors

Building on Dale's work, Raymond P. Ahlquist in his landmark 1948 paper, "A study of the adrenotropic receptors," proposed the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β) .[17][18][19][20] He based this classification on the relative potencies of six different sympathomimetic amines on various physiological responses in dogs, cats, rabbits, and rats.

Experimental Protocol: Ahlquist's Receptor Classification

Ahlquist systematically studied the effects of a series of sympathomimetic amines on a variety of tissues and organs, including blood vessels, the heart, and smooth muscle of the uterus and intestines. He meticulously recorded the dose-response relationships for each amine and each physiological effect. The six amines he studied were:

  • Epinephrine

  • Norepinephrine

  • Alpha-methylnorepinephrine

  • Alpha-methylepinephrine

  • Isoproterenol

  • Phenylephrine

By comparing the rank order of potency of these amines in producing different effects, he was able to categorize the underlying receptors.

Quantitative Data: Ahlquist's Rank Order of Potency

The following table summarizes the conceptual rank order of potency that led to Ahlquist's classification.

Receptor TypePotency Order of Sympathomimetic AminesTypical Responses
Alpha (α) Epinephrine ≥ Norepinephrine > Alpha-methylnorepinephrine > Alpha-methylepinephrine > IsoproterenolVasoconstriction, uterine contraction, mydriasis
Beta (β) Isoproterenol > Epinephrine > Alpha-methylepinephrine > Alpha-methylnorepinephrine > NorepinephrineVasodilation, myocardial stimulation, uterine relaxation

Classic Experimental Models in Sympathomimetic Amine Research

The historical investigation of sympathomimetic amines relied on several key experimental preparations that are still in use in various forms today.

The Langendorff Isolated Heart Preparation

Developed by Oskar Langendorff in the late 19th century, this ex vivo technique allows for the study of the heart in isolation from systemic neural and hormonal influences.[21][22][23][24][25] A nutrient-rich, oxygenated solution (e.g., Krebs-Henseleit solution) is retrogradely perfused through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart muscle. This preparation was invaluable for studying the direct effects of sympathomimetic amines on heart rate and contractility.

Experimental Workflow: Langendorff Heart Preparation

Start Excise Heart from Anesthetized Animal Mount Mount on Langendorff Apparatus via Aorta Start->Mount Perfuse Initiate Retrograde Perfusion with Oxygenated Buffer Mount->Perfuse Stabilize Allow Heart to Stabilize Perfuse->Stabilize Administer Administer Sympathomimetic Amine into Perfusate Stabilize->Administer Record Record Heart Rate and Contractile Force Administer->Record Washout Washout with Drug-Free Perfusate Record->Washout End End of Experiment Washout->End

Caption: Workflow for a Langendorff isolated heart experiment.

The Isolated Organ Bath: Guinea Pig Ileum

The isolated organ bath is a versatile in vitro technique used to study the effects of drugs on smooth muscle contractility.[1][26][27][28] A segment of tissue, such as the guinea pig ileum, is suspended in a temperature-controlled, oxygenated physiological salt solution. The contractile responses to the addition of sympathomimetic amines or other drugs are measured using a force transducer and recorded. This preparation was crucial for characterizing the receptors involved in smooth muscle contraction and relaxation.

Experimental Protocol: Isolated Guinea Pig Ileum

  • A segment of the ileum from a sacrificed guinea pig is dissected and cleaned.

  • The segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • One end of the tissue is fixed, and the other is attached to a force-displacement transducer.

  • After an equilibration period, cumulative or non-cumulative doses of a sympathomimetic amine are added to the bath.

  • The resulting contractions or relaxations are recorded to construct a dose-response curve.

Adrenergic Receptor Signaling Pathways: A Historical Perspective

The initial discoveries of alpha and beta receptors set the stage for understanding their intracellular signaling mechanisms. While the detailed molecular pathways were elucidated much later, the early concepts laid the groundwork.

Alpha-Adrenergic Signaling: Ahlquist's work showed that alpha-receptor activation was generally associated with excitatory responses, such as smooth muscle contraction.[8][29][30] It was later understood that α1 receptors primarily signal through the Gq protein pathway, leading to an increase in intracellular calcium. α2 receptors, on the other hand, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Beta-Adrenergic Signaling: Beta-receptor activation was linked to both excitatory (cardiac stimulation) and inhibitory (smooth muscle relaxation) effects.[8][29][31] It was later discovered that all three subtypes of beta-receptors (β1, β2, and β3) are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP.

Signaling Pathway: Adrenergic Receptors

cluster_alpha Alpha-Adrenergic Signaling cluster_beta Beta-Adrenergic Signaling Alpha_Agonist Alpha Agonist Alpha_Receptor Alpha Receptor Alpha_Agonist->Alpha_Receptor Gq Gq Protein Alpha_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_A Smooth Muscle Contraction Ca_PKC->Response_A Beta_Agonist Beta Agonist Beta_Receptor Beta Receptor Beta_Agonist->Beta_Receptor Gs Gs Protein Beta_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Response_B Cardiac Contraction / Smooth Muscle Relaxation PKA->Response_B

Caption: Simplified historical view of adrenergic signaling pathways.

This guide provides a foundational overview of the historical context of sympathomimetic amine research. The detailed experimental protocols and quantitative data from these early, pioneering studies laid the critical groundwork for the development of a vast array of modern therapeutic agents that target the adrenergic system.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Mephentermine Hemisulfate in pharmaceutical dosage forms. The method is developed for simplicity, accuracy, and efficiency, making it suitable for quality control and routine analysis. The described protocol utilizes a C18 column with a UV detector, providing reliable separation and detection. All validation parameters, including linearity, precision, accuracy, and system suitability, are presented, demonstrating the method's fitness for its intended purpose.

Principle

This method employs reverse-phase chromatography, where this compound is separated on a non-polar stationary phase (C18 column) with a polar mobile phase.[1] The quantification is achieved by comparing the peak area of the analyte in a sample solution to that of a certified reference standard.[2] UV detection is used to monitor the eluent, and the response is proportional to the concentration of the analyte.[2]

Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound Reference Standard.[3]

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (AR Grade).

    • Orthophosphoric Acid (AR Grade).

    • Water (HPLC Grade or Milli-Q).

  • Chromatographic Column:

    • C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).[4]

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (20mM, pH 3.0):

    • Weigh and dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Prepare a mixture of the Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio of 60:40 (v/v) .

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration.[1]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it into a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.

    • Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions to create working standards for linearity, typically ranging from 10 µg/mL to 150 µg/mL.

  • Sample Preparation (from Tablet Dosage Form):

    • Weigh and finely powder no fewer than 20 tablets to get a uniform blend.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[4]

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4] The resulting solution has a nominal concentration of 100 µg/mL.

Chromatographic Conditions

The HPLC system is operated under the isocratic conditions summarized in the table below.

ParameterCondition
HPLC Column C18 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase 20mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Detection UV at 220 nm
Column Temp. 30°C
Run Time 10 minutes

Method Validation and Data

The developed method was validated according to standard guidelines. The quantitative data and acceptance criteria are summarized in the tables below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) T ≤ 2.0[4]1.15
Theoretical Plates (N) N > 2000[4]6800
% RSD of Peak Areas ≤ 1.0%0.45%
Method Validation Summary

The following table presents the results for key validation parameters.

Validation ParameterAcceptance CriteriaResult
Linearity Range -10 - 150 µg/mL
Correlation Coefficient (r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.3% - 101.2%
Precision (% RSD)
    - Repeatability (Intra-day)≤ 2.0%0.58%
    - Intermediate (Inter-day)≤ 2.0%[4]0.82%
Limit of Detection (LOD) -0.85 µg/mL[4]
Limit of Quantification (LOQ) S/N ratio ≥ 102.5 µg/mL[4]

Experimental Workflow Diagram

The overall process from sample preparation to final analysis is illustrated in the following workflow diagram.

HPLC_Workflow Experimental Workflow for Mephentermine Quantification cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing & Results start Weighing (Standard & Sample) prep_std Prepare Standard Stock & Working Solutions start->prep_std prep_sample Prepare Sample Solution (e.g., from Tablets) start->prep_sample inject Inject Solutions (Standard & Sample) prep_std->inject prep_sample->inject system_setup HPLC System Setup (Equilibrate Column) system_setup->inject data_acq Data Acquisition (Chromatogram) inject->data_acq peak_integration Peak Integration (Area, Retention Time) data_acq->peak_integration calibration Generate Calibration Curve (from Standards) peak_integration->calibration quantification Quantify Mephentermine in Sample peak_integration->quantification calibration->quantification report Final Report quantification->report

Caption: Workflow for Mephentermine quantification by HPLC.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in pharmaceutical preparations. The validation results confirm that the method is suitable for routine quality control analysis, providing reliable and reproducible outcomes. The short run time allows for a high throughput of samples.

References

In-vivo Animal Models for Studying Mephentermine Hemisulfate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine hemisulfate is a sympathomimetic amine with a primary mechanism of action as an indirectly acting adrenergic agonist. It stimulates the release of norepinephrine (B1679862) from sympathetic nerve terminals, and to a lesser extent, dopamine (B1211576) in the central nervous system. This leads to vasoconstriction and increased cardiac contractility, resulting in a rise in blood pressure and cardiac output. Mephentermine also exhibits some direct agonistic activity on alpha and beta-adrenergic receptors.[1][2] These properties have led to its clinical use in treating hypotension, particularly in the context of spinal anesthesia.[1]

This document provides detailed application notes and protocols for utilizing in-vivo animal models to study the pharmacological and toxicological properties of this compound. The following sections offer experimental workflows, quantitative data summaries, and specific protocols for researchers in pharmacology and drug development.

Signaling Pathway of Mephentermine

Mephentermine's primary cardiovascular effects are mediated through the adrenergic signaling pathway. It acts as an indirect sympathomimetic by displacing norepinephrine from storage vesicles in presynaptic neurons. The released norepinephrine then acts on postsynaptic α1, β1, and β2 adrenergic receptors.

Mephentermine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle, Myocyte) mephentermine Mephentermine vesicle Norepinephrine Vesicle mephentermine->vesicle Enters & displaces ne_release Norepinephrine Release vesicle->ne_release norepinephrine Norepinephrine ne_release->norepinephrine alpha1 α1 Receptor norepinephrine->alpha1 beta1 β1 Receptor norepinephrine->beta1 vasoconstriction Vasoconstriction (↑ Blood Pressure) alpha1->vasoconstriction in_contractility in_contractility beta1->in_contractility in in Cntrct Increased Contractility (↑ Cardiac Output)

Caption: Signaling pathway of Mephentermine.

Pharmacological Evaluation in a Hypotension Model

A common application for in-vivo models in Mephentermine research is the evaluation of its pressor effects in a state of hypotension. Anesthesia-induced hypotension is a reliable and controllable method for this purpose.

Experimental Workflow for Anesthesia-Induced Hypotension Model

Hypotension_Workflow animal_prep Animal Preparation (e.g., Rat, 250-300g) anesthesia Anesthesia Induction (e.g., Isoflurane (B1672236) 5% for induction, 2-3% for maintenance) animal_prep->anesthesia catheterization Catheterization (Carotid artery for BP, Jugular vein for drug administration) anesthesia->catheterization stabilization Stabilization Period (15-20 minutes) catheterization->stabilization baseline Baseline Hemodynamic Recording (MAP, HR, etc.) stabilization->baseline hypotension Induce Hypotension (Increase Isoflurane to 4-5%) baseline->hypotension hypo_stabilization Stabilize Hypotensive State (MAP drop of 30-40% for 10 min) hypotension->hypo_stabilization treatment Administer Mephentermine or Vehicle hypo_stabilization->treatment monitoring Continuous Hemodynamic Monitoring (e.g., for 60 minutes post-dose) treatment->monitoring termination Euthanasia & Tissue Collection monitoring->termination

Caption: Workflow for evaluating Mephentermine in an anesthesia-induced hypotension model.

Protocol: Evaluation of Mephentermine in an Anesthesia-Induced Hypotension Rat Model

1. Animals:

  • Species: Sprague-Dawley or Wistar rats.

  • Weight: 250-300 g.

  • Acclimatization: At least 7 days with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Anesthesia and Surgical Preparation:

  • Induce anesthesia with 5% isoflurane in 100% oxygen in an induction chamber.[3]

  • Maintain anesthesia with 2-3% isoflurane delivered via a nose cone.

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Surgically expose the carotid artery and jugular vein.

  • Catheterize the carotid artery with a pressure-sensitive catheter connected to a data acquisition system for continuous blood pressure monitoring.

  • Catheterize the jugular vein for intravenous administration of this compound or vehicle.

3. Experimental Procedure:

  • Allow the animal to stabilize for 15-20 minutes after surgery.

  • Record baseline hemodynamic parameters, including Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR), for at least 10 minutes.

  • Induce hypotension by increasing the isoflurane concentration to 4-5% until a stable 30-40% drop in MAP is achieved and maintained for 10 minutes.

  • Administer a bolus intravenous dose of this compound. A suggested starting dose range, extrapolated from clinically similar sympathomimetic amines like phenylephrine (B352888) and norepinephrine, would be 0.1 - 1.0 mg/kg.[4][5] A vehicle control group (e.g., saline) should be included.

  • Continuously monitor and record hemodynamic parameters for at least 60 minutes post-administration.

4. Data Analysis:

  • Calculate the change in hemodynamic parameters from the hypotensive baseline at various time points.

  • Compare the responses between the Mephentermine-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Toxicity Studies

Evaluating the safety profile of this compound is crucial. Acute and sub-chronic toxicity studies in rodents are standard preliminary assessments.

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

Acute_Toxicity_Workflow animal_selection Animal Selection (e.g., Female Wistar Rats, 8-12 weeks old) fasting Fasting (Overnight, with access to water) animal_selection->fasting dosing Single Oral Gavage Dose (e.g., 300 mg/kg or 2000 mg/kg) fasting->dosing observation_short Short-term Observation (First 4 hours for clinical signs) dosing->observation_short observation_long Long-term Observation (Daily for 14 days for mortality and clinical signs) observation_short->observation_long body_weight Body Weight Measurement (Day 0, 7, and 14) observation_long->body_weight necropsy Gross Necropsy (At the end of the 14-day observation period) observation_long->necropsy data_analysis Data Analysis and Classification necropsy->data_analysis

Caption: Workflow for an acute oral toxicity study following OECD 423 guidelines.

Protocol: Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)

1. Animals:

  • Species: Wistar rats (female are typically recommended first).[6]

  • Age: 8-12 weeks old.

  • Acclimatization: At least 5 days.[7]

2. Procedure:

  • Fast animals overnight prior to dosing, with free access to water.

  • Administer a single oral dose of this compound by gavage. According to the OECD 423 guideline, the starting dose is typically 300 mg/kg or 2000 mg/kg.[6][7][8][9] The volume should not exceed 2 mL/100g body weight for aqueous solutions.[6]

  • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Record clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Record mortality and the time of death.

  • Measure body weight just before dosing and on days 7 and 14.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

3. Data Analysis:

  • The results are used to classify the substance according to the Globally Harmonized System (GHS) for acute toxicity.

Protocol: Sub-chronic (28-Day) Oral Toxicity Study in Rodents

1. Animals:

  • Species: Sprague-Dawley or Wistar rats.

  • Number: At least 5 males and 5 females per group.[10]

  • Acclimatization: At least 7 days.

2. Experimental Design:

  • At least three dose groups and a control group. Doses should be selected based on acute toxicity data, aiming to identify a No-Observed-Adverse-Effect-Level (NOAEL).

  • Administer this compound daily by oral gavage for 28 consecutive days.

  • Observe animals daily for clinical signs of toxicity.

  • Record body weight and food consumption weekly.

  • At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy, and record organ weights (e.g., heart, liver, kidneys, adrenals).

  • Preserve organs for histopathological examination.

3. Parameters to Monitor:

  • Hematology: Red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, platelet count.

  • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, creatinine, urea, glucose, total protein, albumin, electrolytes.

  • Histopathology: Focus on potential target organs for sympathomimetic amines, including the heart (myocardial changes), liver, and kidneys.

Quantitative Data Summary

The following tables summarize quantitative data from in-vivo studies with Mephentermine and related compounds.

Table 1: Hemodynamic Effects of a Mephentermine-Based Product in a Bovine Hypotension Model

ParameterChange from Hypotensive Baseline (Mean ± SEM)
Cardiac Output (L/min)+68 ± 14%
Mean Arterial Pressure (mmHg)+14 ± 4%
Heart Rate (bpm)+22 ± 8%
dP/dtmax (mmHg/s)+37 ± 13%
dP/dtmin (mmHg/s)+31 ± 7%

Data adapted from a study in Holstein cattle with isoflurane-induced hypotension.

Table 2: Acute Toxicity Data for Mephentermine

SpeciesRoute of AdministrationLD50
MouseIntraperitoneal232 mg/kg

LD50: Median lethal dose.

Conclusion

The protocols and data presented provide a framework for conducting in-vivo studies to characterize the pharmacological and toxicological profile of this compound. The anesthesia-induced hypotension model in rats is a valuable tool for assessing its pressor activity, while standardized toxicity studies are essential for safety evaluation. Researchers should adapt these protocols based on their specific research questions and institutional guidelines, ensuring ethical and humane treatment of all research animals.

References

Application Notes and Protocols: Experimental Design for Mephentermine Hemisulfate Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized for its potent cardiovascular effects, primarily to manage hypotensive states.[1][2] As a synthetic agent, it structurally and pharmacologically resembles other sympathomimetics like ephedrine. Its primary clinical application is in treating hypotension that can occur following spinal anesthesia.[3][4] Understanding its mechanism and designing robust experimental protocols are crucial for accurately characterizing its efficacy and safety profile in cardiovascular research. These application notes provide detailed protocols for in vivo and in vitro studies and summarize key quantitative data from existing literature.

Mechanism of Action

Mephentermine exerts its cardiovascular effects through a mixed mechanism of action. It acts as a direct agonist on α-adrenergic receptors and to a lesser extent, β-adrenergic receptors.[1][4][5] More significantly, it functions as an indirect-acting sympathomimetic by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[3][4] This dual action leads to a cascade of cardiovascular responses:

  • Vasoconstriction: Activation of α-1 adrenergic receptors in vascular smooth muscle leads to vasoconstriction, increasing systemic vascular resistance (SVR) and consequently, both systolic and diastolic blood pressure.[3]

  • Increased Cardiac Inotropy and Chronotropy: The released norepinephrine and direct stimulation of β-adrenergic receptors in the heart increase myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect), contributing to a rise in cardiac output.[3][5] The net effect on heart rate can be variable, as the increase in blood pressure may trigger a compensatory reflex bradycardia via vagal tone.[1][4]

The signaling pathway below illustrates the molecular mechanism of Mephentermine in a cardiomyocyte.

cluster_Mephentermine Mephentermine Action cluster_Neuron Adrenergic Neuron cluster_Cardiomyocyte Cardiomyocyte cluster_Receptors Adrenergic Receptors cluster_Signaling Intracellular Signaling cluster_Effectors Cellular Response Mephentermine Mephentermine Neuron Presynaptic Terminal Mephentermine->Neuron Indirect Action: Stimulates NE Release Alpha1 α1-AR Mephentermine->Alpha1 Direct Agonist Beta1 β1-AR Mephentermine->Beta1 Direct Agonist NE_Vesicle Norepinephrine (NE) Vesicles NE Norepinephrine NE_Vesicle->NE Release NE->Alpha1 NE->Beta1 Gq Gq Alpha1->Gq Activates Gs Gs Beta1->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Converts ATP to SR Sarcoplasmic Reticulum (SR) IP3->SR Ca²⁺ Release PKA PKA cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (opens) Ca ↑ Intracellular [Ca²⁺] SR->Ca Ca_Channel->Ca Ca²⁺ Influx Contraction Increased Myocardial Contraction Ca->Contraction Initiates

Caption: Mephentermine's dual-action signaling pathway in cardiomyocytes.

Experimental Protocols

Protocol 1: In Vivo Hemodynamic Evaluation in Anesthetized Rodent Model

This protocol details the procedure for assessing the acute cardiovascular effects of Mephentermine in an anesthetized rat model, a common preclinical model for cardiovascular drug testing.[6][7]

1. Animal Preparation and Anesthesia:

  • Subjects: Adult Sprague-Dawley rats (250-350g).
  • Anesthesia: Induce anesthesia with an intraperitoneal (IP) injection of a ketamine (80 mg/kg) and xylazine (B1663881) (10 mg/kg) combination or via inhalation of isoflurane (B1672236) (2-3% in oxygen).[7][8] Maintain anesthesia with isoflurane (1-2%). Confirm anesthetic depth by monitoring the pedal withdrawal reflex.[9]
  • Temperature Control: Place the animal on a heating pad to maintain core body temperature at 37°C.

2. Surgical Instrumentation:

  • Tracheostomy: Perform a tracheostomy to ensure a patent airway, especially if not using inhalation anesthesia for maintenance.
  • Catheterization:
  • Femoral Vein: Cannulate the right femoral vein with a polyethylene (B3416737) catheter (PE-50) for intravenous drug administration.
  • Femoral Artery: Cannulate the left femoral artery with a PE-50 catheter connected to a pressure transducer to continuously monitor arterial blood pressure (systolic, diastolic, mean) and heart rate.[10]
  • Left Ventricle (Optional): For detailed cardiac function analysis, insert a Millar Mikro-Tip catheter into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP), and its derivatives like dP/dt_max and dP/dt_min, which are indices of contractility and relaxation.[11]

3. Hemodynamic Recording and Drug Administration:

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery until hemodynamic parameters are stable.
  • Baseline Recording: Record baseline hemodynamic data for 15-20 minutes.
  • Mephentermine Administration: Administer Mephentermine hemisulfate intravenously as a bolus dose (e.g., 0.1-1.0 mg/kg) or as a continuous infusion.
  • Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a data acquisition system (e.g., PowerLab, ADInstruments).

4. Data Analysis:

  • Calculate the change from baseline for all measured parameters at various time points post-drug administration.
  • Analyze dose-response relationships if multiple doses are tested.
  • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

A[label="Animal Acclimation", fillcolor="#FFFFFF"]; B[label="Induce Anesthesia\n(e.g., Ketamine/Xylazine or Isoflurane)", fillcolor="#FFFFFF"]; C [label="Surgical Instrumentation\n(Catheter Placement)", fillcolor="#FFFFFF"]; D [label="Connect to Transducers\n& Data Acquisition System", fillcolor="#FFFFFF"]; E [label="Stabilization Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Record Baseline\nHemodynamics (15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Administer Mephentermine\n(Intravenous Bolus or Infusion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Continuous Post-Dose\nHemodynamic Recording", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Data Analysis\n(Change from Baseline, Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Euthanasia", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

Caption: Experimental workflow for in vivo hemodynamic studies.
Protocol 2: In Vitro Isolated Langendorff Perfused Heart Preparation

The Langendorff preparation allows for the study of drug effects directly on the heart, independent of systemic neural and hormonal influences.[12][13]

1. Animal Preparation and Heart Excision:

  • Subjects: Adult Sprague-Dawley rats (300-400g).
  • Anesthesia and Heparinization: Anesthetize the rat as described in Protocol 1. Administer heparin (500 IU, IP) to prevent intracoronary clotting.
  • Heart Excision: Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer to induce cardioplegic arrest.[14]

2. Cannulation and Perfusion:

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with a Langendorff cannula. Secure the aorta onto the cannula with a suture.[14]
  • Retrograde Perfusion: Immediately begin retrograde perfusion with oxygenated (95% O₂, 5% CO₂) KH buffer maintained at 37°C and a constant pressure (typically 70-80 mmHg).[15] The perfusion will flow into the coronary arteries, allowing the heart to resume beating.
  • Left Atrial Cannulation (for Working Heart Mode - Optional): For working heart studies, a second cannula can be placed in the left atrium to allow for antegrade flow through the heart, enabling the measurement of cardiac output and work.

3. Intraventricular Balloon and Pacing:

  • LV Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer through the left atrium into the left ventricle. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[14] This allows for the measurement of isovolumetric contractile function.
  • Pacing (Optional): Attach pacing electrodes to the right atrium to maintain a constant heart rate if desired.

4. Data Recording and Drug Administration:

  • Equilibration: Allow the heart to equilibrate for 20-30 minutes until contractile performance is stable.[16][17]
  • Baseline Recording: Record baseline data, including left ventricular developed pressure (LVDP = LV systolic pressure - LVEDP), heart rate, coronary flow, and dP/dt_max/min.
  • Mephentermine Administration: Introduce Mephentermine into the perfusate at known concentrations (e.g., 10⁻⁸ to 10⁻⁵ M) to establish a concentration-response curve.
  • Data Acquisition: Record all parameters continuously.

5. Data Analysis:

  • Express functional data as a percentage of the baseline values.
  • Plot concentration-response curves to determine parameters like EC₅₀.

A[label="Anesthetize & Heparinize Rat", fillcolor="#FFFFFF"]; B[label="Rapid Thoracotomy & Heart Excision", fillcolor="#FFFFFF"]; C [label="Place Heart in Ice-Cold Buffer", fillcolor="#FFFFFF"]; D [label="Mount on Langendorff Apparatus\n(Aortic Cannulation)", fillcolor="#FFFFFF"]; E [label="Initiate Retrograde Perfusion", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Insert Left Ventricular Balloon", fillcolor="#FFFFFF"]; G [label="Equilibration Period\n(20-30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Record Baseline Data\n(LVDP, HR, Coronary Flow)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Administer Mephentermine\n(via Perfusate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Record Post-Drug Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Data Analysis\n(Concentration-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K; }

Caption: Experimental workflow for in vitro Langendorff heart studies.

Data Presentation: Summary of Quantitative Effects

The following tables summarize the quantitative cardiovascular effects of Mephentermine as reported in various studies.

Table 1: Hemodynamic Effects of Mephentermine in Animal Studies

SpeciesModelDose/AdministrationParameterResult (Change from Baseline)Citation
CattleAnesthetized, Hypotensive1 ml/25 kg, IMCardiac Output+68 L/min (±14%)[11]
Mean Arterial Pressure (MAP)+14 mmHg (±4%)[11]
Heart Rate (HR)+22 bpm (±8%)[11]
dP/dtmax+37 mmHg/s (±13%)[11]

Table 2: Hemodynamic Effects of Mephentermine in Human Studies

Study PopulationConditionDose/AdministrationParameterResultCitation
Healthy VolunteersNormotensive0.75 mg/kg, IVMean Arterial PressureIncreased[18]
Systemic Vascular ResistanceIncreased[18]
Left Ventricular Minute WorkIncreased[18]
PatientsMitral StenosisIV / IMCardiac OutputIncreased[19]
Pulmonary Artery PressureDecreased[19]
Systemic Blood PressureIncreased[19]
ParturientsSpinal Anesthesia for C-Section6 mg IV bolus (as needed)Systolic Blood Pressure (SBP)Maintained within 20% of baseline[20][21]
Heart Rate (HR)Higher compared to phenylephrine (B352888) group[20]

Conclusion

The experimental designs outlined provide robust frameworks for evaluating the cardiovascular pharmacology of this compound. The in vivo anesthetized model offers insights into the drug's effects within a complete physiological system, while the in vitro Langendorff preparation allows for the dissection of its direct myocardial actions. Careful selection of the experimental model, adherence to detailed protocols, and precise data acquisition are paramount for generating reliable and translatable results in the development and characterization of cardiovascular drugs.

References

Application Notes and Protocols for In Vitro Dose-Response Analysis of Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) is a sympathomimetic amine that exhibits a dual mechanism of action, functioning as both a direct agonist at α-adrenergic receptors and as an indirect-acting agent that triggers the release of endogenous norepinephrine (B1679862).[1] Its pharmacological profile makes it a subject of interest for studying adrenergic signaling and for the development of compounds targeting the adrenergic system. Mephentermine hemisulfate is the salt form commonly used in pharmaceutical preparations.

These application notes provide a framework for conducting in vitro dose-response analyses of this compound. Due to the limited availability of specific in vitro quantitative data in publicly accessible literature, this document presents illustrative data in the required tabular format and details relevant experimental protocols to guide researchers in their study design. The provided protocols for assessing α1-adrenergic receptor activation and norepinephrine release are based on established methodologies for compounds with similar mechanisms of action.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the in vitro effects of this compound. These tables are intended to serve as a template for the presentation of experimental results.

Table 1: Dose-Response of this compound on α1-Adrenergic Receptor Activation

Concentration (µM)Agonist Response (% of Maximum)Standard Deviation
0.015.21.1
0.115.82.5
148.94.3
1085.13.8
10098.52.1
EC50 (µM) 1.2 N/A

Table 2: Dose-Response of this compound on Norepinephrine Release

Concentration (µM)Norepinephrine Release (pg/mL)Standard Deviation
0.111215
135832
1089578
1001520125
EC50 (µM) 4.5 N/A

Signaling Pathway and Experimental Workflows

cluster_0 Mephentermine Signaling Pathway Mephentermine Mephentermine Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Mephentermine->Alpha-1 Adrenergic Receptor Direct Agonism Norepinephrine Vesicle Norepinephrine Vesicle Mephentermine->Norepinephrine Vesicle Indirect Action Gq/11 Protein Gq/11 Protein Alpha-1 Adrenergic Receptor->Gq/11 Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11 Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release ER->Ca2+ Release Stimulates Ca2+ Release->PKC Activation Norepinephrine Release Norepinephrine Release Norepinephrine Vesicle->Norepinephrine Release Promotes Fusion

Mephentermine's dual mechanism of action.

cluster_1 Alpha-1 Adrenergic Receptor Activation Workflow Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading Compound Addition Compound Addition Dye Loading->Compound Addition Incubation Incubation Compound Addition->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Workflow for Calcium Mobilization Assay.

cluster_2 Norepinephrine Release Assay Workflow PC12 Cell Culture PC12 Cell Culture Cell Seeding Cell Seeding PC12 Cell Culture->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Supernatant Collection Supernatant Collection Compound Treatment->Supernatant Collection Norepinephrine Quantification Norepinephrine Quantification Supernatant Collection->Norepinephrine Quantification Data Analysis Data Analysis Norepinephrine Quantification->Data Analysis

Workflow for Norepinephrine Release Assay.

Experimental Protocols

Protocol 1: In Vitro Alpha-1 Adrenergic Receptor Activation Assay (Calcium Mobilization)

This protocol describes a method to determine the agonist activity of this compound at the α1-adrenergic receptor by measuring intracellular calcium mobilization.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive fluorescent dye.

  • This compound: Stock solution prepared in water or a suitable solvent.

  • Reference Agonist: Phenylephrine or norepinephrine.

  • Microplates: 96- or 384-well black, clear-bottom microplates.

  • Fluorescence Plate Reader: Equipped with appropriate filters for the chosen calcium indicator dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

2. Experimental Procedure:

  • Cell Culture and Seeding:

    • Culture the α1A-adrenergic receptor-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • The day before the assay, harvest the cells and seed them into the microplates at a density of 20,000-40,000 cells per well.

    • Incubate the plates overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM).

    • Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with assay buffer to remove excess dye.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and the reference agonist in assay buffer at 2x the final desired concentration.

    • Add the compound dilutions to the respective wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately place the microplate into the fluorescence plate reader.

    • Measure the fluorescence intensity at time zero (before compound addition) and then kinetically for a period of 1-5 minutes after compound addition.

  • Data Analysis:

    • The response is typically calculated as the change in fluorescence (F - F0) or as a ratio (F/F0), where F is the peak fluorescence after compound addition and F0 is the baseline fluorescence.

    • Normalize the data to the maximum response of the reference agonist (100%).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: In Vitro Norepinephrine Release Assay

This protocol outlines a method to measure the ability of this compound to induce norepinephrine release from a suitable cell model, such as PC12 cells.[2][3][4][5][6]

1. Materials and Reagents:

  • Cell Line: PC12 (rat pheochromocytoma) cells.

  • Cell Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Medium (optional): Cell culture medium supplemented with Nerve Growth Factor (NGF) at 50-100 ng/mL to induce a more neuronal phenotype.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH) containing: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, and 25 mM HEPES, pH 7.4.

  • This compound: Stock solution prepared in water or a suitable solvent.

  • Reference Compound: A known norepinephrine releasing agent such as tyramine (B21549) or amphetamine.

  • Microplates: 24- or 48-well cell culture plates.

  • Norepinephrine Quantification Kit: ELISA kit or HPLC with electrochemical detection for norepinephrine measurement.

2. Experimental Procedure:

  • Cell Culture and Seeding:

    • Culture PC12 cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • For differentiated cells, treat with NGF for 5-7 days prior to the assay.

    • Seed the cells into the microplates at an appropriate density and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference compound in assay buffer.

    • Wash the cells once with assay buffer.

    • Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Supernatant Collection:

    • Following incubation, carefully collect the supernatant from each well.

    • To prevent degradation of norepinephrine, add a stabilizing agent (e.g., sodium metabisulfite) to the collected supernatant.

    • Store the samples at -80°C until analysis.

  • Norepinephrine Quantification:

    • Thaw the samples and quantify the concentration of norepinephrine using a commercially available ELISA kit according to the manufacturer's instructions or by HPLC-ECD.

  • Data Analysis:

    • Construct a dose-response curve by plotting the concentration of norepinephrine released against the logarithm of the this compound concentration.

    • Fit the data to a suitable model to determine the EC50 value.

Disclaimer

The quantitative data presented in this document is for illustrative purposes only and is not derived from direct experimental analysis of this compound. Researchers should generate their own experimental data to accurately determine the dose-response relationship of this compound. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and cell lines.

References

Application Notes and Protocols for the Characterization of Mephentermine Hemisulfate by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of mephentermine (B94010) hemisulfate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and analysis are provided, along with expected data presented in a clear, tabular format.

Structural Elucidation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules, including active pharmaceutical ingredients (APIs) like mephentermine.[1] By analyzing the ¹H and ¹³C NMR spectra, one can confirm the chemical structure and connectivity of the mephentermine molecule.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimentally derived and published NMR data for mephentermine hemisulfate, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational algorithms and provide expected values for the key nuclei in the mephentermine structure. It is important to note that actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for Mephentermine

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)
H-2', H-6'7.32d7.5
H-3', H-5'7.30t7.5
H-4'7.22t7.5
CH₂ (Benzylic)2.75s-
NH-CH₃2.35s-
C(CH₃)₂1.10s-
NH1.5 (broad s)s-

Table 2: Predicted ¹³C NMR Data for Mephentermine

Carbon AtomPredicted Chemical Shift (ppm)
C-1' (Quaternary)138.5
C-2', C-6'130.4
C-3', C-5'128.2
C-4'126.0
C-alpha (Quaternary)57.0
CH₂ (Benzylic)50.0
N-CH₃34.0
C(CH₃)₂26.0
Experimental Protocol: NMR Analysis

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound reference standard.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The choice of solvent is critical to fully dissolve the sample.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16

    • Acquisition time: 4 seconds

    • Relaxation delay: 1 second

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Acquisition time: 1.5 seconds

    • Relaxation delay: 2 seconds

    • Spectral width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of mephentermine.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument 400 MHz NMR Spectrometer filter->instrument acquire Acquire 1H and 13C Spectra instrument->acquire process Fourier Transform, Phase Correction, Calibration acquire->process analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants process->analyze elucidate Structure Elucidation analyze->elucidate

Experimental workflow for NMR analysis of this compound.

Identification and Quantification using Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elucidating the fragmentation pattern of mephentermine.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for both the identification and quantification of mephentermine in various matrices.[2][3]

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for Mephentermine

IonCalculated m/zObserved m/z
[M+H]⁺164.1434164.1431

Table 4: Predicted ESI-MS/MS Fragmentation of Mephentermine ([M+H]⁺ = 164.1)

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure/Loss
164.1149.1[M+H - CH₃]⁺
164.191.1[C₇H₇]⁺ (Tropylium ion)
164.172.1[C₄H₁₀N]⁺
Proposed Fragmentation Pathway

The fragmentation of protonated mephentermine is expected to proceed through several key pathways, primarily involving cleavage of the C-C bond alpha to the nitrogen atom and benzylic cleavage.

Fragmentation_Pathway cluster_fragments Major Fragments Mephentermine Mephentermine [M+H]⁺ m/z = 164.1 Frag1 [M+H - CH₃]⁺ m/z = 149.1 Mephentermine->Frag1 Loss of CH₃ Frag2 Tropylium Ion [C₇H₇]⁺ m/z = 91.1 Mephentermine->Frag2 Benzylic Cleavage Frag3 [C₄H₁₀N]⁺ m/z = 72.1 Mephentermine->Frag3 Alpha Cleavage LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Serial Dilutions for Calibrators & QCs stock->dilute inject Inject 5 µL onto LC-MS/MS dilute->inject separate Chromatographic Separation (C18) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify and Confirm Identity calibrate->quantify

References

Protocol for Studying Mephentermine Hemisulfate in Isolated Organ Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Mephentermine (B94010) hemisulfate is a sympathomimetic amine with a dual mechanism of action, exerting both direct and indirect effects on the adrenergic system. It acts as a direct agonist at α-adrenergic receptors and also triggers the release of endogenous norepinephrine (B1679862) from sympathetic nerve terminals, which in turn stimulates both α- and β-adrenergic receptors.[1] This combined action results in increased cardiac contractility, heart rate, and vascular tone, leading to a rise in blood pressure.[1]

Isolated organ bath techniques provide a robust in vitro system to dissect these pharmacological effects. By using isolated tissues such as rat aorta and guinea pig atrium, researchers can quantify the direct vasoconstrictor and cardiac stimulant properties of Mephentermine, as well as investigate its indirect sympathomimetic actions in a controlled environment, free from systemic physiological variables.

This protocol details the procedures for studying the effects of Mephentermine hemisulfate on isolated rat aortic rings and guinea pig atria, including the construction of cumulative concentration-response curves and methods to differentiate between its direct and indirect sympathomimetic effects.

Data Presentation

The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison and analysis.

Table 1: Contractile Response of Isolated Rat Aorta to this compound

ParameterValue
EC₅₀ (M)TBD
Eₘₐₓ (% of KCl max)TBD
pD₂TBD

EC₅₀: The molar concentration of Mephentermine that produces 50% of the maximum response. Eₘₐₓ: The maximum contractile response elicited by Mephentermine, expressed as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., 80 mM KCl). pD₂: The negative logarithm of the EC₅₀ value, representing the drug's potency.

Table 2: Inotropic and Chronotropic Effects of this compound on Isolated Guinea Pig Atria

ParameterControlMephentermine (Concentration)
Force of Contraction (g)TBDTBD
Heart Rate (beats/min)TBDTBD

Experimental Protocols

Experiment 1: Vasoconstrictor Effect of Mephentermine on Isolated Rat Aorta

This protocol is designed to assess the direct vasoconstrictor effects of Mephentermine on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Phenylephrine (B352888) (for viability check)

  • Potassium chloride (KCl)

  • Krebs-Henseleit Solution (in mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

  • Isolated organ bath system with force-displacement transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat by cervical dislocation.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60 minutes, changing the Krebs-Henseleit solution every 15 minutes.

  • Viability and Contractility Check:

    • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) to check for viability.

    • Wash the tissue and allow it to return to baseline.

    • Induce a maximal contraction with 80 mM KCl to determine the maximum contractile capacity of the tissue. This will be used for normalization of the Mephentermine response.

  • Cumulative Concentration-Response Curve:

    • After washing out the KCl and allowing the tissue to return to baseline, add this compound to the organ bath in a cumulative manner, typically starting from 10⁻⁹ M and increasing in log increments up to 10⁻⁴ M, or until a maximal response is achieved.

    • Allow the response to each concentration to plateau before adding the next concentration.

    • Record the contractile force at each concentration.

Data Analysis:

  • Express the contractile response to Mephentermine as a percentage of the maximal contraction induced by 80 mM KCl.

  • Plot the percentage response against the logarithm of the Mephentermine concentration to generate a sigmoidal concentration-response curve.

  • Calculate the EC₅₀, Eₘₐₓ, and pD₂ values from the curve using non-linear regression analysis.

Experiment 2: Inotropic and Chronotropic Effects of Mephentermine on Isolated Guinea Pig Atria

This protocol evaluates the effects of Mephentermine on the force (inotropic) and rate (chronotropic) of cardiac contraction.

Materials:

  • Guinea pigs (300-400 g)

  • This compound

  • Isoproterenol (for viability check)

  • Krebs-Henseleit Solution

  • Isolated organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Data acquisition system capable of measuring rate and force

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.

    • Dissect the atria (either the spontaneously beating right atrium for chronotropic and inotropic effects, or the electrically paced left atrium for purely inotropic effects).

  • Organ Bath Setup:

    • Mount the atrial preparation in an organ bath containing Krebs-Henseleit solution at 37°C and bubbled with carbogen.

    • Attach the tissue to a force transducer.

    • Apply a resting tension of 0.5-1.0 g and allow for a 30-60 minute equilibration period, with regular changes of the buffer.

  • Experimental Protocol:

    • Record the baseline force of contraction and heart rate.

    • Add this compound to the bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

    • Record the changes in force and rate of contraction at each concentration.

Data Analysis:

  • Measure the absolute change and percentage change from baseline in both the force of contraction and the heart rate at each Mephentermine concentration.

  • Present the data in a tabular format (as shown in Table 2).

Experiment 3: Investigating the Indirect Sympathomimetic Action of Mephentermine

This protocol aims to differentiate the direct and indirect actions of Mephentermine by depleting neuronal norepinephrine stores using reserpine (B192253). A study on isolated dog hearts showed that the inotropic effect of mephentermine was absent in preparations from animals pretreated with reserpine.[2]

Materials:

  • Same as Experiment 1 or 2

  • Reserpine

  • Norepinephrine

Procedure:

  • Reserpine Pretreatment (In Vivo):

    • Treat a group of animals (rats or guinea pigs) with reserpine (e.g., 5 mg/kg, i.p.) 24 hours prior to the experiment to deplete catecholamine stores.

    • A control group should receive a vehicle injection.

  • Isolated Tissue Preparation and Organ Bath Setup:

    • Follow the procedures for isolating either the rat aorta or guinea pig atria from both the control and reserpine-pretreated animals.

    • Set up the tissues in the organ bath as previously described.

  • Concentration-Response Curves:

    • Generate cumulative concentration-response curves for Mephentermine in tissues from both control and reserpine-pretreated animals.

    • For comparison, also generate a concentration-response curve for a direct-acting sympathomimetic like norepinephrine in both groups.

Data Analysis:

  • Compare the concentration-response curves for Mephentermine in the control and reserpine-pretreated groups. A significant rightward shift or a complete lack of response in the reserpine-pretreated group would indicate that the effect of Mephentermine is largely indirect (i.e., dependent on norepinephrine release).

  • The response to norepinephrine should be similar or even potentiated in the reserpine-pretreated group, confirming the viability of the tissue and the adrenergic receptors.

Visualization of Workflows and Pathways

Caption: Experimental workflow for isolated organ bath studies.

Mephentermine_Signaling cluster_direct Direct Action cluster_indirect Indirect Action Mephentermine_direct Mephentermine Alpha_Receptor α-Adrenergic Receptor Mephentermine_direct->Alpha_Receptor Agonist Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Mephentermine_indirect Mephentermine Nerve_Terminal Sympathetic Nerve Terminal Mephentermine_indirect->Nerve_Terminal NE_Release Norepinephrine (NE) Release Nerve_Terminal->NE_Release Alpha_Beta_Receptors α & β-Adrenergic Receptors NE_Release->Alpha_Beta_Receptors Cardio_Vascular_Effects Increased Heart Rate, Contractility, and Vasoconstriction Alpha_Beta_Receptors->Cardio_Vascular_Effects

Caption: Signaling pathway of Mephentermine's dual action.

Dose_Response_Analysis Concentration Log [Mephentermine] Plot Plot Data Points Concentration->Plot Response % Max Response Response->Plot Curve Fit Sigmoidal Curve (Non-linear Regression) Plot->Curve EC50 Determine EC50 (Concentration at 50% Response) Curve->EC50 pD2 Calculate pD2 (-log EC50) EC50->pD2

Caption: Logical flow of dose-response data analysis.

References

Application of Mephentermine Hemisulfate in Anesthesia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mephentermine (B94010) hemisulfate is a sympathomimetic amine utilized in anesthesia primarily for the management of hypotension, particularly that induced by spinal anesthesia.[1][2] Its pharmacological activity stems from a mixed mechanism of action, functioning as a selective alpha-1 receptor agonist and indirectly by stimulating the release of norepinephrine (B1679862).[3] This dual action leads to increased cardiac contractility, elevated systolic and diastolic blood pressures, and a subsequent rise in cardiac output.[3] Mephentermine is structurally and physiologically similar to methamphetamine and is metabolized in the body to amphetamine.[3] This document provides detailed application notes, experimental protocols, and comparative data on the use of Mephentermine hemisulfate in anesthesia research.

Mechanism of Action

Mephentermine primarily exerts its effects as an indirectly acting sympathomimetic agent.[2][3] It triggers the release of norepinephrine from presynaptic nerve terminals.[2][3][4] The released norepinephrine then acts on adrenergic receptors, leading to a cascade of cardiovascular responses. Additionally, mephentermine has some direct agonist activity at alpha and beta-adrenergic receptors.[2][5] This combined action results in vasoconstriction, increased heart rate (positive chronotropic effect), and enhanced force of cardiac contraction (positive inotropic effect), ultimately elevating blood pressure.[2]

Mephentermine_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_postsynaptic Postsynaptic Effector Cell Mephentermine Mephentermine NE_Vesicles Norepinephrine Vesicles Mephentermine->NE_Vesicles Stimulates Release NE_Released Norepinephrine Alpha_Receptor α-Adrenergic Receptor NE_Released->Alpha_Receptor Binds Beta_Receptor β-Adrenergic Receptor NE_Released->Beta_Receptor Binds Response Physiological Response (Vasoconstriction, Increased Heart Rate & Contractility) Alpha_Receptor->Response Beta_Receptor->Response

Figure 1: Signaling pathway of Mephentermine.

Application in Anesthesia-Induced Hypotension

The most common application of mephentermine in an anesthetic context is the prevention and treatment of hypotension following spinal anesthesia, particularly during cesarean sections.[1][2] Spinal anesthesia can induce a sympathetic blockade, leading to vasodilation and a subsequent drop in blood pressure. Mephentermine effectively counteracts this by restoring vascular tone and cardiac output.

Comparative Efficacy

Mephentermine has been compared to other vasopressors, such as phenylephrine (B352888) and ephedrine (B3423809), in numerous clinical studies. Phenylephrine, a pure α1-agonist, tends to cause a greater increase in systemic vascular resistance and may lead to reflex bradycardia.[6] In contrast, mephentermine's mixed-action profile often results in a more stable heart rate or even tachycardia.[7][8] Some studies suggest that while both are effective, phenylephrine may offer better control over blood pressure with fewer hypotensive episodes.[1] However, other research indicates that mephentermine and ephedrine provide similar performance and better control over recurrent hypotension compared to phenylephrine.[9]

Data Presentation

Hemodynamic Effects of Mephentermine vs. Other Vasopressors
ParameterMephenterminePhenylephrineEphedrineNorepinephrine
Primary Mechanism Indirect α and β agonist[2][9]Direct α1 agonistDirect and indirect α and β agonist[9]Direct α and β agonist
Typical Bolus Dose 6 mg[7][8][10]50-100 mcg[1][10]5-10 mg[7][8]8 mcg[11][12]
Effect on Heart Rate Tachycardia or stable HR[7][8][13]Bradycardia[6][14]Tachycardia[6]Stable HR[11][12]
Effect on Blood Pressure Increases SBP & DBP[7]Increases SBP & DBP[1]Increases SBP & DBPIncreases SBP & DBP[11][12]
Onset of Action (IV) Immediate[2][4]RapidRapidRapid
Duration of Action (IV) ~30 minutes[2][4]ShorterShorterShorter

SBP: Systolic Blood Pressure, DBP: Diastolic Blood Pressure, HR: Heart Rate

Clinical Trial Data: Mephentermine vs. Phenylephrine for Hypotension in Cesarean Section
Study OutcomeMephentermine Group (6 mg bolus)Phenylephrine Group (100 µg bolus)p-valueReference
Mean Hypotensive SBP (mmHg) 87.91 (SD=8.89)96.72 (SD=3.93)<0.05[1]
Incidence of Tachycardia 25%0%0.001[13]
Requirement for Rescue Doses 62.5%25%<0.001[13]
Potency and Dosage
ParameterValueConfidence IntervalReference
ED50 for prevention of post-spinal hypotension 3.7 mg95% CI (2.4 to 5.7 mg)[7][15]
Potency ratio of ephedrine to mephentermine 1:6.895% CI (6.0 to 7.5)[7][15]

Experimental Protocols

Protocol 1: Comparative Study of Vasopressors for Treatment of Spinal-Induced Hypotension

Experimental_Workflow_1 cluster_setup Patient Preparation and Baseline cluster_procedure Anesthesia and Intervention cluster_monitoring Data Collection and Analysis Patient_Selection Select ASA I/II Parturients for Elective Cesarean Section Informed_Consent Obtain Informed Consent Patient_Selection->Informed_Consent Baseline_Vitals Record Baseline Vitals (SBP, DBP, MAP, HR) Informed_Consent->Baseline_Vitals Spinal_Anesthesia Administer Spinal Anesthesia Baseline_Vitals->Spinal_Anesthesia Hypotension_Onset Monitor for Hypotension (e.g., >20% drop in MAP) Spinal_Anesthesia->Hypotension_Onset Randomization Randomize Patients into Groups (Mephentermine, Phenylephrine, etc.) Drug_Administration Administer Bolus of Study Drug (e.g., 6mg Mephentermine or 100mcg Phenylephrine) Randomization->Drug_Administration Hypotension_Onset->Randomization Hemodynamic_Monitoring Record Hemodynamics at Intervals (e.g., 1, 2, 3, 5, 10 min post-bolus) Drug_Administration->Hemodynamic_Monitoring Side_Effects Record Side Effects (Nausea, Vomiting, Bradycardia, Tachycardia) Hemodynamic_Monitoring->Side_Effects Neonatal_Outcome Assess Neonatal Outcome (Apgar Scores) Side_Effects->Neonatal_Outcome Data_Analysis Statistical Analysis of Data Neonatal_Outcome->Data_Analysis

Figure 2: Workflow for a comparative vasopressor study.

1. Objective: To compare the efficacy and safety of intravenous bolus doses of mephentermine and phenylephrine for the management of hypotension during spinal anesthesia for elective cesarean section.[10][16]

2. Study Design: A prospective, randomized, double-blinded clinical trial.[10][16]

3. Patient Population: ASA (American Society of Anesthesiologists) physical status I and II parturients scheduled for elective cesarean section under spinal anesthesia.[6][10]

4. Methodology:

  • Randomization: Patients are randomly allocated into two groups: Group M (Mephentermine) and Group P (Phenylephrine).[10][16]
  • Anesthesia: Standardized spinal anesthesia is administered.
  • Intervention:
  • Upon the development of hypotension (defined as a fall in systolic blood pressure by more than 20% from baseline or below 100 mmHg), a bolus of the study drug is administered.[1]
  • Group M receives an intravenous bolus of 6 mg mephentermine.[10][16]
  • Group P receives an intravenous bolus of 100 µg phenylephrine.[13]
  • Monitoring: Hemodynamic parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) are recorded at baseline and at regular intervals after the intervention.[10]
  • Outcome Measures:
  • Primary: Efficacy in restoring and maintaining blood pressure.
  • Secondary: Incidence of side effects (e.g., nausea, vomiting, bradycardia, tachycardia), and neonatal outcomes (e.g., Apgar scores).[13][17]

Protocol 2: Determination of the Minimum Effective Dose (ED50) of Mephentermine

Experimental_Workflow_2 cluster_setup Patient and Dose Preparation cluster_procedure Sequential Dosing and Assessment cluster_analysis Data Analysis Patient_Selection Select Parturients for Elective Cesarean Section Initial_Dose Set Initial Prophylactic Infusion Dose (e.g., 5 mg over 30 min) Patient_Selection->Initial_Dose Spinal_Anesthesia Administer Spinal Anesthesia Initial_Dose->Spinal_Anesthesia Start_Infusion Start Mephentermine Infusion Spinal_Anesthesia->Start_Infusion Assess_Response Assess Patient Response (Hypotension or No Hypotension) Start_Infusion->Assess_Response Adjust_Dose Adjust Dose for Next Patient (Increase or Decrease by a fixed interval, e.g., 1 mg) Assess_Response->Adjust_Dose Based on Response Record_Responses Record Sequence of Positive and Negative Responses Adjust_Dose->Record_Responses Calculate_ED50 Calculate ED50 using Dixon's Up-and-Down Method Record_Responses->Calculate_ED50

Figure 3: Workflow for ED50 determination.

1. Objective: To determine the minimum effective dose (ED50) of mephentermine for the prevention of post-spinal hypotension in women undergoing elective cesarean section.[15]

2. Study Design: A prospective study using Dixon's up-down sequential method.[15]

3. Patient Population: Women undergoing elective cesarean section under spinal anesthesia.[15]

4. Methodology:

  • Dosing:
  • An initial prophylactic infusion dose of mephentermine is chosen (e.g., 5 mg infused over 30 minutes).[15]
  • The dose for each subsequent patient is determined by the response of the previous patient.
  • Response Definition:
  • A "positive" response (effective dose) is defined as the absence of hypotension.
  • A "negative" response (ineffective dose) is the occurrence of hypotension.
  • Dose Adjustment:
  • If a patient has a negative response, the dose for the next patient is increased by a fixed interval (e.g., 1 mg).[15]
  • If a patient has a positive response, the dose for the next patient is decreased by the same fixed interval.
  • ED50 Calculation: The ED50 is calculated from the sequence of administered doses after a predetermined number of positive-negative response pairs have been observed.

Safety and Adverse Effects

The use of mephentermine is associated with several potential side effects, including:

  • Tachycardia[4]

  • Anxiety, restlessness, and insomnia[4]

  • Hypertension[4]

  • Cardiac arrhythmias[4]

  • In rare cases, mephentermine use has been associated with cardiomyopathy.[3]

It should be used with caution in patients with cardiovascular disease, hyperthyroidism, and hypertension.[4][7] Due to its potential for CNS stimulation, there is also a risk of dependence and misuse.[3]

Conclusion

This compound is an effective vasopressor for managing hypotension in the anesthetic setting, particularly after spinal anesthesia. Its mixed-action sympathomimetic effects provide a distinct hemodynamic profile compared to pure alpha-agonists like phenylephrine. The choice of vasopressor should be guided by the specific clinical scenario, considering the patient's cardiovascular status and the desired hemodynamic response. The provided protocols offer a framework for conducting further research to refine the clinical application of mephentermine and compare its efficacy and safety with other vasopressor agents.

References

Application Notes: Mephentermine Hemisulfate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Mephentermine (B94010) hemisulfate is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes[1]. It functions as a cardiac stimulant and vasopressor, primarily used in research to investigate the physiology and pharmacology of adrenergic neurotransmission and to model hypotensive states[2][3]. Its mechanism of action is characterized as mixed, involving both direct and indirect effects on the adrenergic system[4]. For experimental purposes, it is crucial to use well-characterized and properly formulated mephentermine hemisulfate to ensure the validity and reproducibility of results.

Mechanism of Action Mephentermine primarily acts as an indirectly acting sympathomimetic agent by stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals[5][6][7]. This released norepinephrine then activates postsynaptic alpha and beta-adrenergic receptors[1]. Mephentermine also has a direct agonist effect on alpha-1 adrenergic receptors[4][7][8]. The activation of these receptors on cardiovascular tissues leads to a positive inotropic effect on the heart, an increase in cardiac output, and a rise in both systolic and diastolic blood pressure[5][6][9]. Additionally, it can facilitate the release of dopamine (B1211576) and serotonin[7][9]. In some vascular beds, it may cause dilation of arteries and arterioles, increasing venous return[5].

Key Research Applications

  • Cardiovascular Pharmacology: Studying vasopressor effects, inotropic and chronotropic responses in isolated organs or whole-animal models[10][11].

  • Neuropharmacology: Investigating the mechanisms of adrenergic and dopaminergic neurotransmitter release[12].

  • Anesthesia Research: Modeling and managing hypotension induced by anesthetic agents in animal models[7][11].

  • Metabolism Studies: Serving as a reference compound for identifying its metabolites, such as phentermine, in biological matrices[13].

Quantitative Data Summary

The physicochemical and stability properties of mephentermine sulfate (B86663) are critical for accurate formulation.

Table 1: Physicochemical Properties of Mephentermine Sulfate

PropertyValueReference(s)
Form This compound[14]
CAS Number 1212-72-2[3][14]
Molecular Formula C₁₁H₁₇N·₁/₂H₂SO₄[14]
Molecular Weight 212.3 g/mol [14]
Appearance White crystalline powder[2][4]
Solubility in Water 1 g in 20 mL (50 mg/mL)[2][3]
Solubility in Ethanol (95%) 1 g in 150 mL[2]
Solubility in Chloroform Practically insoluble[2]

Note: The dihydrate form (CAS: 6190-60-9) has a molecular weight of 460.6 g/mol . Researchers should confirm the exact form provided by their supplier.[4]

Table 2: Storage and Stability Recommendations

ConditionRecommendationReference(s)
Powder (Long-term) Store at -20°C (up to 3 years) or 4°C (up to 2 years).[8]
Powder (General) Store in a dry, cool, well-ventilated place in a tightly closed container.[15]
Aqueous Solution Stable for at least 24 hours at temperatures up to 45°C.[3]
Stock Solution (in solvent) Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).[8]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (MW: 212.3 g/mol )[14]

  • High-purity deionized or distilled water

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed.

    • Mass (g) = Molar Mass ( g/mol ) × Molarity (mol/L) × Volume (L)

    • Mass = 212.3 g/mol × 0.010 mol/L × 0.010 L = 0.02123 g (21.23 mg)

  • Weigh the Compound: Accurately weigh 21.23 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of high-purity water.[16]

  • Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Mephentermine sulfate is freely soluble in water.[2][3]

  • Final Volume Adjustment: Once dissolved, carefully add water to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.[16]

  • Aliquoting and Storage: Invert the flask several times to ensure homogeneity. Aliquot the stock solution into sterile microcentrifuge tubes in volumes appropriate for single experiments to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as per the stability data.[8]

Protocol 2: Formulation for Parenteral In Vivo Administration

This protocol details the preparation of a sterile 1 mg/mL solution in saline for injection in animal models.

Materials:

  • This compound

  • Sterile 0.9% sodium chloride (saline) solution for injection

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm pore size)

  • Laminar flow hood or sterile environment

Procedure:

  • Aseptic Preparation: Perform all steps within a laminar flow hood to maintain sterility.

  • Weighing: Weigh the required amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution: In a sterile vial, dissolve the 10 mg of this compound in 10 mL of sterile 0.9% saline. Cap the vial and vortex or swirl gently until fully dissolved.

  • Sterile Filtration: Draw the resulting solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.

  • Final sterile container: Filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration (1 mg/mL), vehicle (0.9% saline), and date of preparation. Use the formulation immediately or store under appropriate conditions, noting that freshly prepared solutions are optimal for in vivo studies[8].

Protocol 3: In Vitro Assessment of Vasoconstrictor Activity in Isolated Aortic Rings

This protocol provides a method to evaluate the vasoconstrictor effects of this compound using an isolated tissue bath setup.

Materials:

  • Isolated tissue bath system with isometric force transducers

  • Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Phenylephrine (B352888) (positive control)

  • This compound stock solution (prepared as in Protocol 1)

  • Surgical instruments for tissue dissection

Procedure:

  • Tissue Preparation: Humanely euthanize a research animal (e.g., a rat) according to approved institutional protocols. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Ring Mounting: Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in length. Mount the aortic rings in the tissue baths, which are filled with Krebs-Henseleit buffer maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (optimized for the specific tissue). Replace the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the aortic rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washing, assess endothelial integrity by pre-contracting with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

  • Cumulative Concentration-Response Curve: After washing and re-equilibration, add this compound to the bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the contractile response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the isometric tension continuously using a data acquisition system.

  • Analysis: Express the contractile responses as a percentage of the maximum contraction induced by the high-potassium solution. Plot the concentration-response curve and calculate pharmacological parameters such as the EC₅₀ (the concentration that produces 50% of the maximal response).

Visualizations

Mephentermine_Mechanism cluster_presynaptic Presynaptic Adrenergic Neuron cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) MEP Mephentermine VMAT Vesicular Monoamine Transporter (VMAT) MEP->VMAT Enters Neuron & Displaces NE Alpha_R α-Adrenergic Receptor MEP->Alpha_R Direct Agonism (α-1) NE_vesicle Norepinephrine (NE) Vesicle NE_cytosol NE_vesicle->NE_cytosol NE Release into Cytosol NE_synapse NE_cytosol->NE_synapse NE Release into Synaptic Cleft NE_synapse->Alpha_R Binds Beta_R β-Adrenergic Receptor NE_synapse->Beta_R Binds Response Physiological Response (e.g., Vasoconstriction, Increased Heart Rate) Alpha_R->Response Beta_R->Response

Caption: Indirect and direct mechanism of action of Mephentermine.

Experimental_Workflow cluster_prep Formulation cluster_exp In Vivo Experiment cluster_analysis Data Analysis weigh 1. Weigh Mephentermine Hemisulfate dissolve 2. Dissolve in Sterile Vehicle (e.g., Saline) weigh->dissolve filter 3. Sterile Filter (0.22 µm) dissolve->filter animal 4. Administer to Animal Model filter->animal induce 5. Induce Hypotension (if required) animal->induce monitor 6. Monitor Hemodynamic Parameters (BP, HR, CO) induce->monitor collect 7. Record Data monitor->collect analyze 8. Statistical Analysis collect->analyze report 9. Report Findings analyze->report

Caption: Workflow for in vivo formulation and hemodynamic studies.

References

Application Notes and Protocols for Assessing Mephentermine Hemisulfate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for assessing the purity of Mephentermine hemisulfate. The following protocols are intended as a guide and should be fully validated by the end-user in their laboratory setting to ensure compliance with all relevant regulatory requirements.

Introduction

This compound is a sympathomimetic amine used as a vasopressor.[1] Ensuring its purity is critical for the safety and efficacy of pharmaceutical formulations. This document outlines several analytical methods for the determination of this compound purity and the identification of related substances. The primary recommended technique is High-Performance Liquid Chromatography (HPLC) due to its specificity and sensitivity. Other methods such as Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultraviolet (UV) Spectrophotometry, and Titrimetry are also discussed.

Analytical Techniques

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of impurities or routine quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated HPLC method can effectively separate the active pharmaceutical ingredient (API) from its impurities.[2]

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated components are then detected by a UV detector, and the resulting peak areas are used to calculate the purity of the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers very high sensitivity and selectivity, making it an excellent tool for identifying and quantifying trace-level impurities and for pharmacokinetic studies.

Principle: Similar to HPLC, the sample is first separated by liquid chromatography. The eluted components are then ionized and introduced into a tandem mass spectrometer. The mass spectrometer selects the parent ion of the analyte, fragments it, and then detects a specific fragment ion. This multiple-reaction monitoring (MRM) provides a high degree of specificity.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile compounds. For non-volatile compounds like Mephentermine, derivatization is often required to increase their volatility.

Principle: The sample, after derivatization, is injected into the GC, where it is vaporized. The volatile derivatives are then separated in a capillary column based on their boiling points and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.

Ultraviolet (UV) Spectrophotometry

UV spectrophotometry is a simpler and more rapid technique that can be used for the quantitative determination of this compound. However, it is less specific than chromatographic methods as it cannot separate the API from its impurities.

Principle: The method is based on the measurement of the absorption of UV radiation by the analyte at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.

Titrimetry

Titrimetric methods, such as acid-base titration, can be used for the assay of this compound. This is often a pharmacopoeial method for the assay of the bulk drug.

Principle: A known amount of the sample is dissolved in a suitable solvent and titrated with a standardized solution of an acid or a base to a well-defined endpoint, which can be detected using a color indicator or potentiometrically.

Data Presentation

The following table summarizes the quantitative data gathered from various analytical methods for Mephentermine.

ParameterMethodValueReference
Linearity Range (Mephentermine)LC-MS/MS50 - 15,000 ng/mL[3]
Limit of Quantification (Mephentermine)LC-MS/MS1.0 ng/mL[3]
Intra-day Precision (%RSD)LC-MS/MS< 8.9%[3]
Inter-day Precision (%RSD)LC-MS/MS< 8.9%[3]
Intra-day Accuracy (% Bias)LC-MS/MS-6.2% to 11.2%[3]
Inter-day Accuracy (% Bias)LC-MS/MS-6.2% to 11.2%[3]
UV Maximum Absorption (in 0.2 M H2BO3)UV Spectrophotometry257 nm, 251 nm, 263 nm[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to detect and quantify related substances.

Materials:

  • This compound reference standard

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, water, and phosphoric acid. A typical starting point could be a mixture of acetonitrile and a phosphate (B84403) buffer. The exact ratio should be optimized to achieve good separation.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of about 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of about 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (exact composition to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 257 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The percentage of any impurity can be calculated by comparing its peak area to the sum of all peak areas.

System Suitability:

  • The tailing factor for the Mephentermine peak should not be more than 2.0.

  • The theoretical plates for the Mephentermine peak should not be less than 2000.

  • The relative standard deviation for replicate injections of the standard solution should not be more than 2.0%.

Protocol 2: Identification of Impurities by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and confirm the presence of known and unknown impurities in this compound.

Materials:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase UPLC/HPLC column

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a mixture of water and acetonitrile (e.g., 1 µg/mL).

  • LC-MS/MS Conditions:

    • Column: C18 UPLC/HPLC column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute all components.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Analysis: Perform a full scan to identify parent ions and then product ion scans to obtain fragmentation patterns for identification.

  • Data Analysis: Compare the mass spectra of the observed peaks with the known masses of Mephentermine and its potential impurities, such as:

    • 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide[5]

    • 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide[5]

Visualizations

Signaling Pathways and Experimental Workflows

Mephentermine_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample Mephentermine Hemisulfate Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration (if necessary) Dilution->Filtration HPLC HPLC-UV Filtration->HPLC Inject LCMS LC-MS/MS Filtration->LCMS Inject GC GC-FID/MS (with Derivatization) Filtration->GC Inject UV_Spec UV-Vis Spectrophotometry Filtration->UV_Spec Measure Titration Titrimetry Filtration->Titration Titrate Purity_Calc Purity Calculation (% Area Normalization) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra) LCMS->Impurity_ID Assay_Calc Assay Calculation (vs. Standard) UV_Spec->Assay_Calc Titration->Assay_Calc Report Final Report Purity_Calc->Report Impurity_ID->Report Assay_Calc->Report

Caption: General workflow for assessing the purity of this compound.

HPLC_Method_Workflow start Start prep_mobile_phase Prepare Mobile Phase (e.g., ACN:H2O:H3PO4) start->prep_mobile_phase prep_standard Prepare Standard Solution (~1 mg/mL) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution (~1 mg/mL) prep_standard->prep_sample setup_hplc Set Up HPLC System (C18 Column, UV @ 257 nm) prep_sample->setup_hplc inject_standard Inject Standard Solution setup_hplc->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Process Data (Integrate Peaks) acquire_data->process_data calculate_purity Calculate Purity (% Area) process_data->calculate_purity end End calculate_purity->end

Caption: Step-by-step workflow for the HPLC purity assessment method.

References

Troubleshooting & Optimization

Improving the yield of Mephentermine hemisulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mephentermine Hemisulfate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for Mephentermine?

A1: Mephentermine can be synthesized through several routes. The most common methods include:

  • Reductive Amination: This involves the reaction of phenyl-2-propanone (P2P) with N-methylbenzylamine, followed by reduction of the resulting imine.[1][2]

  • Henry Reaction: This route starts with a Henry reaction between benzaldehyde (B42025) and 2-nitropropane, followed by a series of reduction, imine formation, alkylation, and halogenation steps.[3][4]

  • From Phentermine: Mephentermine can also be synthesized by the condensation of phentermine with benzaldehyde to form a Schiff base, which is then alkylated with methyl iodide.[3]

Q2: How is Mephentermine free base converted to this compound?

A2: The final step in the synthesis is the conversion of the Mephentermine free base to its hemisulfate salt. This is typically achieved through a stoichiometric neutralization reaction with sulfuric acid.[5] The resulting salt can then be purified and crystallized.

Q3: What factors can significantly impact the yield of the synthesis?

A3: Several factors can influence the overall yield of this compound synthesis:

  • Choice of Reducing Agent: In the reductive amination pathway, the choice of reducing agent (e.g., Sodium borohydride (B1222165), Sodium cyanoborohydride) is critical.[1][6]

  • Reaction Conditions: Parameters such as temperature, reaction time, and pH need to be carefully controlled throughout the synthesis. For instance, in reductive amination, maintaining a temperature below 10°C during the addition of the reducing agent is important.[1]

  • Purity of Starting Materials: The purity of reactants like phenyl-2-propanone and N-methylbenzylamine directly affects the purity and yield of the final product.[1]

  • Purification Methods: The efficiency of the purification steps, such as distillation or chromatography for the free base and crystallization for the hemisulfate salt, plays a significant role in the final yield.[1]

Q4: What are the common impurities encountered in this compound synthesis?

A4: Potential impurities can include unreacted starting materials, byproducts from side reactions, and degradation products.[5] High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of the final product.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Mephentermine free base - Incomplete reaction in reductive amination.- Suboptimal reducing agent.- Poor quality of starting materials.- Monitor the reaction progress using TLC or GC to ensure completion.[2]- Experiment with different reducing agents like Sodium borohydride or Sodium triacetoxyborohydride.[6]- Ensure the purity of phenyl-2-propanone and N-methylbenzylamine.
Formation of side products - Incorrect reaction temperature.- Over-alkylation in the phentermine route.- Strictly control the reaction temperature, especially during exothermic steps.[1]- Carefully control the stoichiometry of the alkylating agent (methyl iodide).
Difficulty in isolating the product - Inefficient extraction from the reaction mixture.- Emulsion formation during extraction.- Adjust the pH of the aqueous layer to optimize the extraction of the amine into the organic solvent.- Use a different organic solvent for extraction or add brine to break emulsions.
Low purity of the final this compound - Incomplete conversion of the free base to the salt.- Co-precipitation of impurities during crystallization.- Ensure stoichiometric addition of sulfuric acid.- Recrystallize the product from a suitable solvent system to remove impurities.
Inconsistent crystal formation - Rapid cooling during crystallization.- Presence of impurities inhibiting crystal growth.- Allow the solution to cool slowly to promote the formation of well-defined crystals.- Purify the crude product before crystallization.

Key Experimental Protocols

Protocol 1: Synthesis of Mephentermine via Reductive Amination

This protocol is adapted from the synthesis of analogous compounds.[1]

Materials:

  • Phenyl-2-propanone (P2P)

  • N-methylbenzylamine

  • Methanol

  • Sodium borohydride (NaBH4)

  • Hydrochloric acid

  • Sodium hydroxide (B78521)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve phenyl-2-propanone (1 equivalent) and N-methylbenzylamine (1.2 equivalents) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature is maintained below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by carefully adding hydrochloric acid.

  • Basify the mixture with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude Mephentermine free base.

  • The crude product can be further purified by distillation.[1]

Protocol 2: Conversion to this compound
  • Dissolve the purified Mephentermine free base in a suitable solvent (e.g., ethanol).

  • Slowly add a stoichiometric amount of sulfuric acid (0.5 equivalents) dissolved in the same solvent with stirring.

  • The this compound salt will precipitate out of the solution.

  • Cool the mixture to enhance precipitation.

  • Collect the precipitate by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum.

Data Summary

Table 1: Comparison of Synthetic Routes for Structurally Similar Amines

ParameterReductive Amination (Established)Leuckart Reaction (Established)
Starting Materials Phenyl-2-propanone, N-methylbenzylaminePhenyl-2-propanone, N-methylformamide
Key Reagents NaBH4, H2/Pd/C, or Al/HgFormic acid
Reported Yield ~70-85% (for analogous methamphetamine synthesis)[1]Variable, can be lower than reductive amination (~26% for a related ketone)[1]

Note: The yields are for analogous compounds and may vary for Mephentermine synthesis.

Visual Guides

Synthesis_Pathway P2P Phenyl-2-propanone Imine Imine Intermediate P2P->Imine Condensation NMBA N-methylbenzylamine NMBA->Imine Mephentermine_Base Mephentermine (Free Base) Imine->Mephentermine_Base Reduction (e.g., NaBH4) Mephentermine_Sulfate This compound Mephentermine_Base->Mephentermine_Sulfate Neutralization H2SO4 Sulfuric Acid H2SO4->Mephentermine_Sulfate

Caption: Reductive Amination Pathway for this compound Synthesis.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion? Start->Check_Reaction Check_Purity Check Starting Material Purity? Check_Reaction->Check_Purity No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Check_Reaction->Optimize_Conditions Yes Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Yes Check_Purification Check Purification Method? Check_Purity->Check_Purification No End Improved Yield/Purity Optimize_Conditions->End Purify_Reactants->End Optimize_Purification Optimize Purification (Solvent, Technique) Check_Purification->Optimize_Purification Yes Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting Logic for this compound Synthesis.

References

Technical Support Center: Mephentermine Hemisulfate Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with mephentermine (B94010) hemisulfate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is mephentermine hemisulfate and how does it exert its effects?

Mephentermine is a sympathomimetic amine that primarily acts as an indirect-acting adrenergic agonist.[1][2][3] Its mechanism of action involves stimulating the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1][2] This surge in norepinephrine in the synaptic cleft leads to the activation of alpha and beta-adrenergic receptors, resulting in physiological responses such as increased cardiac output, and elevated systolic and diastolic blood pressure.[1]

Q2: What is tachyphylaxis and why does it occur with mephentermine?

Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective.[4] With mephentermine, tachyphylaxis occurs due to the depletion of norepinephrine stores in the presynaptic neurons.[4] As an indirectly acting sympathomimetic, mephentermine's efficacy is dependent on the availability of norepinephrine for release. Repeated administrations exhaust these stores, leading to a reduced physiological response despite the presence of the drug.[4]

Q3: How quickly can tachyphylaxis to mephentermine develop?

Tachyphylaxis to indirectly acting sympathomimetic amines like mephentermine can develop rapidly, sometimes within a few doses.[4] The onset and extent of tachyphylaxis are dependent on the dosage and the frequency of administration.[5][6]

Q4: Is it possible to overcome mephentermine-induced tachyphylaxis by increasing the dose?

Increasing the dose of mephentermine may not effectively overcome tachyphylaxis.[4] Since the underlying issue is the depletion of norepinephrine, administering more mephentermine will not produce a significant response if there is insufficient norepinephrine to be released.

Q5: Is there cross-tachyphylaxis between mephentermine and other sympathomimetic amines?

Yes, cross-tachyphylaxis is a known phenomenon. If tachyphylaxis is induced by one indirectly acting sympathomimetic amine, other drugs with a similar mechanism of action will also show a diminished response.[5][6] However, this tachyphylaxis does not extend to directly acting sympathomimetic amines like norepinephrine.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapidly diminishing pressor response to repeated mephentermine doses. Norepinephrine store depletion (Tachyphylaxis). 1. Introduce a washout period: Allow sufficient time between doses for norepinephrine stores to replenish. The exact duration will need to be determined empirically for your specific experimental model. 2. Consider co-administration with a norepinephrine precursor: While not extensively studied for mephentermine specifically, L-tyrosine is a precursor for norepinephrine synthesis and could be explored to support replenishment of norepinephrine stores. 3. Switch to a direct-acting agonist: If a sustained response is required, consider using a direct-acting adrenergic agonist such as norepinephrine, as it does not rely on endogenous catecholamine release.[5][6]
High variability in response to mephentermine between experimental subjects. Differences in baseline sympathetic tone and norepinephrine stores. 1. Ensure consistent experimental conditions: Factors such as stress, anesthesia, and underlying physiological state can influence sympathetic tone. Standardize your experimental procedures to minimize variability. 2. Allow for an adequate acclimatization period: Ensure subjects are properly acclimatized to the experimental setup to establish a stable baseline. 3. Increase sample size: A larger sample size can help to account for inter-individual variability.
Unexpectedly prolonged or altered cardiovascular effects. Interaction with other agents or underlying pathology. 1. Review all administered substances: Mephentermine's effects can be potentiated by monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants.[7][8] 2. Assess the health status of the experimental animals: Pre-existing cardiovascular conditions can alter the response to mephentermine.

Experimental Protocols

Protocol 1: Induction of Mephentermine Tachyphylaxis in a Rodent Model (Hypothetical)

This protocol is a generalized procedure based on the known pharmacology of indirectly acting sympathomimetic amines. The exact doses and timing will need to be optimized for your specific experimental setup.

Objective: To induce and observe tachyphylaxis to the pressor effects of mephentermine.

Materials:

  • This compound solution (e.g., 1 mg/mL in sterile saline)

  • Anesthetized rat model with indwelling catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)

  • Data acquisition system for continuous blood pressure and heart rate monitoring

Procedure:

  • Anesthetize the rat according to your institution's approved protocol and surgically place the catheters.

  • Allow the animal to stabilize for at least 30 minutes, monitoring for stable baseline blood pressure and heart rate.

  • Administer an initial intravenous (IV) bolus of mephentermine (e.g., 0.5 - 1 mg/kg).

  • Record the peak increase in mean arterial pressure (MAP) and the duration of the response.

  • Once the blood pressure has returned to baseline, administer a second, identical dose of mephentermine.

  • Record the peak MAP response to the second dose. A significantly reduced response compared to the initial dose is indicative of tachyphylaxis.

  • Subsequent doses can be administered to further characterize the tachyphylactic effect.

Protocol 2: Reversal of Tachyphylaxis with Norepinephrine

This protocol is based on findings that norepinephrine infusion can reverse tachyphylaxis to other indirectly acting sympathomimetic amines.[9]

Objective: To demonstrate the reversal of mephentermine-induced tachyphylaxis with norepinephrine.

Procedure:

  • Induce tachyphylaxis to mephentermine as described in Protocol 1, confirming a diminished pressor response to a challenge dose.

  • Following the observation of tachyphylaxis, initiate a continuous IV infusion of norepinephrine (e.g., 1-2 µg/kg/min). The exact infusion rate should be titrated to produce a stable, modest increase in baseline blood pressure.

  • After a stabilization period on the norepinephrine infusion (e.g., 15-20 minutes), administer the same challenge dose of mephentermine that previously elicited a blunted response.

  • Record the pressor response. A partial or full restoration of the pressor response to mephentermine in the presence of the norepinephrine infusion would demonstrate the reversal of tachyphylaxis.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be expected from an experiment inducing mephentermine tachyphylaxis, based on the principles of its mechanism of action.

Mephentermine Dose Administration Peak Increase in Mean Arterial Pressure (mmHg) (Mean ± SEM)
Dose 1 (1 mg/kg IV) 45 ± 5
Dose 2 (1 mg/kg IV, 15 min after Dose 1) 20 ± 4
Dose 3 (1 mg/kg IV, 30 min after Dose 1) 10 ± 3

Visualizations

Signaling Pathway of Mephentermine Action

mephentermine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell mephentermine Mephentermine ne_release mephentermine->ne_release Stimulates vesicle Synaptic Vesicle (Norepinephrine) vesicle->ne_release ne Norepinephrine receptor Adrenergic Receptor (α, β) ne->receptor Binds to response Physiological Response (e.g., Vasoconstriction) receptor->response Activates

Caption: Mephentermine stimulates the release of norepinephrine from presynaptic vesicles.

Experimental Workflow for Tachyphylaxis Induction

tachyphylaxis_workflow start Start: Anesthetized Animal Model baseline Record Baseline Blood Pressure & Heart Rate start->baseline dose1 Administer Mephentermine (Dose 1) baseline->dose1 response1 Measure Peak Pressor Response 1 dose1->response1 wait1 Wait for Return to Baseline response1->wait1 dose2 Administer Mephentermine (Dose 2) wait1->dose2 response2 Measure Peak Pressor Response 2 dose2->response2 compare Compare Responses: Response 1 vs. Response 2 response2->compare tachyphylaxis Tachyphylaxis Observed (Response 2 < Response 1) compare->tachyphylaxis Yes no_tachy No Tachyphylaxis compare->no_tachy No end End Experiment tachyphylaxis->end no_tachy->end

Caption: Workflow for inducing and confirming mephentermine-induced tachyphylaxis.

Logical Relationship in Tachyphylaxis Development

tachyphylaxis_logic repeated_admin Repeated Mephentermine Administration ne_depletion Depletion of Presynaptic Norepinephrine Stores repeated_admin->ne_depletion reduced_release Reduced Norepinephrine Release per Stimulus ne_depletion->reduced_release diminished_response Diminished Postsynaptic Adrenergic Receptor Activation reduced_release->diminished_response tachyphylaxis Tachyphylaxis (Reduced Physiological Response) diminished_response->tachyphylaxis

Caption: The causal chain leading to mephentermine-induced tachyphylaxis.

References

Temperature control considerations in Mephentermine hemisulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mephentermine (B94010) hemisulfate. The following information is intended to address specific issues that may be encountered during experimentation, with a focus on the critical role of temperature control.

Troubleshooting Guide: Temperature-Related Issues

Uncontrolled temperature is a primary contributor to low yields, impurity formation, and reaction failures in the synthesis of mephentermine hemisulfate. This guide provides a structured approach to identifying and resolving common temperature-related problems.

Symptom / Observation Potential Cause (Temperature-Related) Recommended Action
Low Yield in Henry Reaction Step Reaction temperature is too low, resulting in a slow reaction rate.Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or HPLC. For some systems, an increase from room temperature to 40-70°C can significantly improve yields[1].
Reaction temperature is too high, promoting the retro-Henry reaction.If initial product formation is observed followed by a decrease in yield, the temperature may be too high, causing decomposition of the β-nitro alcohol product back to starting materials[1]. Reduce the temperature and consider using a milder base.
High Levels of Nitroalkene Impurity Excessive temperature during the Henry reaction is causing dehydration of the β-nitro alcohol intermediate.Reduce the reaction temperature. Dehydration can be significant even at temperatures as low as 40°C for reactions involving benzaldehydes[1]. Ensure a well-controlled cooling system is in place.
Incomplete N-methylation (e.g., using Eschweiler-Clarke reaction) The reaction temperature is insufficient for the reaction to proceed to completion.The Eschweiler-Clarke reaction typically requires heating. A common temperature range is 80-100°C, often under reflux, for several hours until the evolution of CO2 ceases[2].
Formation of Side-Products in Leuckart Reaction The reaction temperature is excessively high, leading to degradation or side reactions.The Leuckart reaction should be conducted at the lowest temperature that affords the desired product[3]. While temperatures can reach up to 185°C for related phenethylamines, optimization is key[4].
Degradation during Hemisulfate Salt Formation The exothermic neutralization reaction is not being adequately cooled.This step is highly exothermic. It is crucial to maintain the temperature below 40°C to prevent the decomposition of the mephentermine free base[5]. Utilize an ice bath and slow, controlled addition of sulfuric acid.
Poor Crystal Formation of Hemisulfate Salt Improper cooling rate during crystallization.For the formation of the dihydrate salt, a controlled cooling to approximately 4°C is recommended to ensure proper crystallization[5].

Logical Workflow for Troubleshooting Temperature Issues

G cluster_temp Temperature Checkpoints Start Start Henry Henry Reaction (Precursor Synthesis) Start->Henry Reduction Nitro Group Reduction Henry->Reduction T1 Optimize for yield vs. dehydration (e.g., 20-40°C) Henry->T1 Methylation N-Methylation Reduction->Methylation T2 Control exotherm (e.g., < 30°C) Reduction->T2 Salt Hemisulfate Salt Formation Methylation->Salt T3 Heat to drive reaction (e.g., 80-100°C) Methylation->T3 End Final Product Salt->End T4 Cool to prevent degradation (< 40°C) Salt->T4

References

Technical Support Center: Mephentermine Hemisulfate In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mephentermine (B94010) hemisulfate in-vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Mephentermine and how does it work?

Mephentermine is a sympathomimetic amine that acts as a vasopressor.[1] Its primary mechanism of action is the indirect stimulation of α- and β-adrenergic receptors by promoting the release of norepinephrine (B1679862) from nerve endings.[2][3] This leads to increased cardiac output, as well as systolic and diastolic blood pressures.[3] It is structurally and pharmacologically similar to methamphetamine.[1]

Q2: What are the key pharmacokinetic parameters of Mephentermine?

The onset and duration of action of Mephentermine are dependent on the route of administration. Intravenous (IV) administration results in an immediate onset of action with a duration of about 30 minutes.[2] Intramuscular (IM) injection has an onset of 5 to 15 minutes and a duration of up to 4 hours.[2] Mephentermine is metabolized in the liver, primarily through N-demethylation and p-hydroxylation.[3][4][5][6]

Q3: What are the main metabolites of Mephentermine?

The main metabolites of Mephentermine include phentermine, p-hydroxymephentermine, p-hydroxyphentermine, N-hydroxymephentermine, and N-hydroxyphentermine.[5] The formation of these metabolites is catalyzed by cytochrome P450 enzymes in the liver.[4][6]

Troubleshooting Guide

Issue 1: High Variability in Blood Pressure Response

Question: We are observing significant inter-individual variability in the pressor response to Mephentermine in our animal models. What could be the cause and how can we mitigate this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Animal Model Characteristics Species and Strain Differences: Ensure the use of a consistent and well-characterized animal model. Different species and strains can have varying sensitivities to sympathomimetic amines. Sex and Age: Use animals of the same sex and a narrow age range to minimize variability related to hormonal and developmental differences.
Anesthesia and Surgical Stress Anesthetic Protocol: The choice of anesthetic can significantly impact cardiovascular parameters. Use a consistent anesthetic regimen and ensure adequate depth of anesthesia to minimize stress responses that can affect baseline blood pressure and drug response. Some anesthetics like cyclopropane (B1198618) and halothane (B1672932) can increase the risk of arrhythmias when used with Mephentermine.[2] Surgical Technique: Standardize all surgical procedures to minimize tissue trauma and inflammatory responses, which can alter hemodynamics.
Drug Administration Route and Speed of Injection: Intravenous injections should be administered at a consistent rate to avoid sudden bolus effects. For intramuscular injections, ensure a consistent site and depth.[2] Drug Formulation: Use a freshly prepared, sterile solution of Mephentermine hemisulfate. Ensure the purity of the compound and the stability of the formulation.
Fluid Balance Hydration Status: Dehydration or fluid overload can significantly alter cardiovascular status. Ensure animals are adequately hydrated and maintain fluid balance throughout the experiment, especially during prolonged procedures.
Issue 2: Inconsistent Pharmacokinetic Profiles

Question: Our pharmacokinetic study of Mephentermine is showing highly variable plasma concentrations between animals. What are the potential sources of this variability?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Metabolic Differences Genetic Polymorphisms: Be aware of potential genetic variations in cytochrome P450 enzymes within the animal strain, which can lead to differences in drug metabolism.[6] Consider using a more genetically homogenous animal model if possible. Enzyme Induction/Inhibition: Avoid co-administration of drugs known to induce or inhibit CYP enzymes, as this can alter the metabolism and clearance of Mephentermine.[3] Severe hypertension can occur with co-administration of monoamine oxidase inhibitors.[2]
Sample Collection and Handling Blood Sampling Technique: Standardize the blood sampling site and procedure to minimize stress-induced physiological changes. Use appropriate anticoagulants and process samples promptly. Sample Storage: Store plasma samples at a consistent and appropriate temperature (e.g., -80°C) to prevent degradation of Mephentermine and its metabolites.
Analytical Method Method Validation: Ensure the analytical method (e.g., LC-MS/MS, GC-MS) is fully validated for linearity, accuracy, precision, and selectivity.[7][8] Internal Standard: Use a suitable internal standard to account for variability in sample preparation and instrument response.[4]

Experimental Protocols

Protocol 1: Quantification of Mephentermine in Plasma using LC-MS/MS

This protocol provides a general workflow for the analysis of Mephentermine in plasma samples.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Mephentermine-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Mephentermine and the internal standard.

Quantitative Performance of Analytical Methods for Mephentermine and its Metabolite

ParameterLC-MS/MSGC-MS
Limit of Quantification (LOQ) 1.0 - 3.5 ng/mL[8]20 ng/mL[7]
Linearity Range 5 - 15,000 ng/mL[8]125 - 1000 ng/mL[7]
Intra-day Precision (%RSD) < 8.9%[7][8]0.9% - 8.3%[7]
Inter-day Precision (%RSD) < 8.9%[7][8]0.9% - 17.4%[7]
Accuracy -6.2% to 11.2%[7][8]Good recovery reported[7]

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Select Animal Model (Species, Strain, Sex, Age) acclimatization Acclimatization Period animal_model->acclimatization anesthesia Standardized Anesthesia acclimatization->anesthesia surgery Surgical Preparation anesthesia->surgery drug_admin Mephentermine Administration (IV or IM) surgery->drug_admin monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) drug_admin->monitoring sampling Blood Sample Collection monitoring->sampling sample_prep Plasma Sample Preparation sampling->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data_analysis Pharmacokinetic & Pharmacodynamic Data Analysis analysis->data_analysis

Standardized In-Vivo Experimental Workflow

signaling_pathway mephentermine Mephentermine nerve_ending Sympathetic Nerve Ending mephentermine->nerve_ending Acts on norepinephrine Norepinephrine Release nerve_ending->norepinephrine Stimulates alpha_receptor α-Adrenergic Receptors norepinephrine->alpha_receptor Activates beta_receptor β-Adrenergic Receptors norepinephrine->beta_receptor Activates vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction cardiac_output Increased Cardiac Output & Heart Rate beta_receptor->cardiac_output blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure cardiac_output->blood_pressure

Mephentermine's Mechanism of Action

troubleshooting_logic cluster_bp Blood Pressure Variability cluster_pk Pharmacokinetic Variability cluster_admin Administration Variability start High In-Vivo Variability Observed bp_check Check Animal Model & Anesthesia Protocol start->bp_check pk_check Review Sample Handling & Analytical Method start->pk_check admin_check Examine Drug Formulation & Administration Technique start->admin_check bp_solution Standardize Animal Strain, Sex, Age. Use Consistent Anesthesia. bp_check->bp_solution Inconsistent pk_solution Validate Analytical Method. Standardize Sample Collection. pk_check->pk_solution Inconsistent admin_solution Ensure Drug Purity & Stability. Standardize Injection Rate. admin_check->admin_solution Inconsistent

References

Technical Support Center: Mephentermine Hemisulfate Impurity Profiling by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the refinement of High-Performance Liquid Chromatography (HPLC) methods for Mephentermine (B94010) Hemisulfate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities of Mephentermine Hemisulfate?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1] They are classified as organic impurities, inorganic impurities, and residual solvents.[1] Known related substances include compounds like 2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide and 2-((2-Hydroxyethyl)amino)-N-(2-methyl-1-phenylpropan-2-yl)acetamide.[2] Metabolic products, which could also be potential degradation products, include Phentermine and N-hydroxymephentermine.[3]

Q2: Why is a stability-indicating method crucial for this compound analysis?

A2: A stability-indicating method is a validated analytical procedure that accurately detects changes in the quality attributes of the drug substance and product over time.[4] For this compound, this is critical to ensure that any degradation products formed during storage or under stress conditions are effectively separated from the main peak and from each other. This is essential for assessing the drug's stability, determining shelf-life, and ensuring patient safety.[4][5] Forced degradation studies are a key part of developing such a method.[6]

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH values (acidic and basic hydrolysis), and oxidation.[5][6] These studies help identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[7] The data generated is fundamental for developing and validating a robust, stability-indicating HPLC method.[4]

Q4: Can I use a mass spectrometer (MS) as a detector for Mephentermine analysis?

A4: Yes, Mass Spectrometry (MS) is a suitable detector for Mephentermine analysis. It provides information about the mass-to-charge ratio, which helps in confirming the molecular weight and identifying unknown impurities or degradation products.[8] LC-MS/MS methods have been successfully developed for the determination of Mephentermine in biological samples.[9] When using MS, mobile phase modifiers like phosphoric acid should be replaced with volatile alternatives like formic acid.[10]

Troubleshooting Guides

Guide 1: Poor Peak Shape - Tailing Peaks

Q: My Mephentermine peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing for basic amine compounds like Mephentermine is a common issue in reversed-phase HPLC.[11][12] It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or decrease the injection volume.[11]

  • Optimize Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling silanol interactions.

    • Solution: Lower the mobile phase pH to a range of 2.5-3.0. This protonates the silanol groups, minimizing their interaction with the protonated amine analyte.[11]

  • Use a Mobile Phase Modifier: A competing base can mask the active silanol sites.

    • Solution: Add a competing amine, such as Triethylamine (TEA), to the mobile phase at a concentration of 10-20 mM. TEA will preferentially bind to the silanol groups.[11]

  • Assess the Column: The type and condition of the column are crucial.

    • Solution 1: Use a modern, high-purity, end-capped column with low silanol activity. These columns are specifically designed to minimize secondary interactions.[10]

    • Solution 2: If the column is old, it may be degraded. Replace the column.

  • Minimize Extra-Column Volume: Dead volume in the system can contribute to peak broadening and tailing.

    • Solution: Check all fittings and connections between the injector, column, and detector. Use tubing with a narrow internal diameter to minimize dead volume.[11]

G start Peak Tailing Observed for Mephentermine cause1 Is sample concentration or injection volume high? start->cause1 sol1 Reduce sample mass on column (Dilute sample or reduce volume) cause1->sol1 Yes cause2 Is mobile phase pH > 4? cause1->cause2 No sol2 Lower mobile phase pH to 2.5-3.0 to protonate silanols cause2->sol2 Yes cause3 Is a standard, non-end-capped column being used? cause2->cause3 No sol3 Add competing base (e.g., TEA) to mobile phase cause3->sol3 Yes cause4 Are all peaks tailing? cause3->cause4 No sol3b Switch to a base-deactivated, end-capped column sol3->sol3b sol4 Check for extra-column volume. (fittings, tubing) cause4->sol4 Yes

Caption: Decision tree for troubleshooting peak tailing.
Guide 2: Poor Peak Shape - Fronting Peaks

Q: My Mephentermine peak is fronting. What could be the cause?

A: Peak fronting is less common than tailing for basic compounds but can occur due to several reasons.

Troubleshooting Steps:

  • Check for Overloading: Both mass and volume overload can cause fronting.[13]

    • Solution: Dilute the sample or inject a smaller volume. If the peak shape improves, the issue was overloading.[13]

  • Verify Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase.

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used, it can cause the analyte band to spread on the column, leading to fronting. Ensure the injection solvent is weaker than or the same as the mobile phase.[11][13]

  • Check for Co-elution: An impurity or another compound eluting just before your main peak can make it appear to be fronting.[13]

    • Solution: Try altering the mobile phase composition or gradient slope to see if the peak separates into two. Using a higher efficiency column (smaller particles, longer length) may also improve resolution.

  • Inspect the Column Inlet: A physical issue at the top of the column can distort the peak shape.

    • Solution: A void or channel at the column inlet can cause fronting. This would likely affect all peaks in the chromatogram. Replacing the column is the only solution. Using a guard column can help protect the analytical column.[13][14]

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a stability-indicating method for this compound. Optimization will be required based on the specific impurities and instrumentation used.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated, end-capped)Provides good retention and peak shape for basic compounds.
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric AcidBuffers the system and the low pH minimizes silanol interactions.[11]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 70% B over 30 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time reproducibility.
Injection Vol. 10 µLA small volume helps prevent column overload.
Detector UV at 220 nmMephentermine has UV absorbance at lower wavelengths.
Sample Prep. Dissolve sample in Mobile Phase A or Water/Acetonitrile (95:5)Ensures compatibility with the initial mobile phase conditions.[11]
Protocol 2: Forced Degradation Study

Forced degradation studies should be performed to demonstrate the specificity of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Stress ConditionProtocol
Acid Hydrolysis Reflux sample in 0.1 N HCl at 60 °C for 8 hours.[6]
Base Hydrolysis Reflux sample in 0.1 N NaOH at 60 °C for 4 hours.[6]
Oxidative Treat sample with 3% H₂O₂ at room temperature for 24 hours.[15]
Thermal Expose solid drug substance to 105 °C for 24 hours.[7]
Photolytic Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample. Samples should be neutralized (for acid and base hydrolysis) before injection.

Data Presentation

Table 1: Example Forced Degradation Results
Stress Condition% Assay of Mephentermine% DegradationNo. of Degradation Peaks
Control99.8%-1
0.1 N HCl, 60°C, 8h91.2%8.6%3
0.1 N NaOH, 60°C, 4h88.5%11.3%4
3% H₂O₂, RT, 24h94.7%5.1%2
Thermal, 105°C, 24h98.9%0.9%1
Photolytic (ICH Q1B)97.5%2.3%2

Workflows and Logical Diagrams

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Validation atp 1. Define Analytical Target Profile (ATP) col_sel 2. Column & Mobile Phase Screening atp->col_sel optim 3. Optimize Method Parameters (pH, Gradient, Temp) col_sel->optim stress 4. Perform Forced Degradation Studies optim->stress peak_track 5. Peak Tracking (PDA/MS) & Mass Balance stress->peak_track validate 6. Method Validation (ICH Q2(R1)) peak_track->validate transfer 7. Method Transfer to QC Lab validate->transfer

Caption: Workflow for stability-indicating method development.

G start Chromatographic Problem Observed p1 High System Pressure start->p1 p2 Poor Peak Shape (Tailing/Fronting) start->p2 p3 Retention Time Shifts start->p3 p4 Baseline Noise or Drift start->p4 s1 Check for blockage (frits, guard col). Backflush column. Filter mobile phase/samples. p1->s1 s2 See specific troubleshooting guides. Check pH, sample solvent, column health. p2->s2 s3 Check pump performance. Ensure proper mobile phase prep. Verify column equilibration. p3->s3 s4 Degas mobile phase. Check detector lamp. Use high purity solvents. p4->s4

Caption: General HPLC troubleshooting workflow.

References

Technical Support Center: Mephentermine Hemisulfate Cardiac Effects and Vagal Tone Interaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the cardiac effects of Mephentermine (B94010) Hemisulfate, with a specific focus on the influence of vagal tone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and questions that may arise during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mephentermine Hemisulfate on the cardiovascular system?

This compound is a sympathomimetic amine that primarily acts indirectly by stimulating the release of endogenous norepinephrine (B1679862) from sympathetic nerve endings.[1][2] This increase in norepinephrine leads to the stimulation of both alpha and beta-adrenergic receptors.[1] The activation of beta-1 adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an increased cardiac output.[1] Stimulation of alpha-1 adrenergic receptors in the peripheral vasculature causes vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.[1]

Q2: How does vagal tone influence the cardiac effects of Mephentermine?

Vagal tone, which represents the activity of the parasympathetic nervous system, plays a crucial modulatory role in the cardiac response to Mephentermine. The heart rate effect of Mephentermine is variable and is dependent on the degree of vagal tone.[3][4] In the presence of high vagal tone, the cardio-acceleratory (heart rate increasing) effects of Mephentermine may be blunted or opposed. Conversely, when vagal tone is low or blocked (e.g., by atropine), the beta-adrenergic stimulating effects of Mephentermine on heart rate become more pronounced.[5]

Q3: What is the expected hemodynamic response to Mephentermine administration under normal physiological conditions?

Under normal conditions with intact vagal tone, a single intravenous injection of Mephentermine (e.g., 0.75 mg/kg) typically leads to an increase in mean arterial pressure and systemic vascular resistance.[5] However, the changes in heart rate and cardiac output can be variable.[3][4]

Q4: Can Mephentermine induce reflex bradycardia?

Yes, Mephentermine can sometimes induce reflex bradycardia.[1] This is a compensatory response to the increase in blood pressure caused by the drug. The elevated blood pressure is sensed by baroreceptors, which in turn increase vagal outflow to the heart, slowing the heart rate.

Troubleshooting Guides

Issue: Unexpectedly low or absent chronotropic (heart rate) response to Mephentermine.

  • Possible Cause: High underlying vagal tone in the experimental subject.

  • Troubleshooting Steps:

    • Assess Baseline Vagal Tone: If possible, assess baseline heart rate variability (HRV) or other measures of autonomic tone before drug administration.

    • Vagal Blockade (for research purposes): In appropriate experimental models, consider the administration of a vagal blocking agent like atropine (B194438) prior to Mephentermine administration to unmask the direct beta-adrenergic effects.[5] Note: This should be done with caution and under strict ethical and safety protocols.

    • Dose-Response Evaluation: Conduct a dose-response study to determine if a higher dose of Mephentermine is required to overcome the vagal influence.

Issue: Exaggerated pressor (blood pressure) response to Mephentermine.

  • Possible Cause: Pre-existing hypertension or interaction with other medications.

  • Troubleshooting Steps:

    • Subject Screening: Ensure that experimental subjects do not have pre-existing hypertension.

    • Review Concomitant Medications: Check for any concomitant medications that could potentiate the effects of Mephentermine, such as monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants.[1]

    • Dose Adjustment: Reduce the administered dose of Mephentermine.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound, including its interaction with vagal tone.

Table 1: Hemodynamic Effects of Mephentermine with Intact Vagal Tone

ParameterDirection of ChangeMagnitude of ChangeSource(s)
Mean Arterial PressureIncreaseSignificant[5]
Systemic Vascular ResistanceIncreaseSignificant[5]
Heart RateVariableNo significant change in some studies[3][5]
Cardiac OutputVariableNo significant change in some studies[5]

Note: The data from Smith (1972) is based on a study with five healthy male volunteers receiving a single intravenous injection of 0.75 mg/kg of Mephentermine.[5]

Table 2: Hemodynamic Effects of Atropine and Subsequent Mephentermine Administration

ParameterEffect of Atropine (1-2 mg i.v.)Effect of Mephentermine (0.75 mg/kg) after AtropineSource(s)
Heart RateMarked IncreaseFurther smaller increase[5]
Cardiac OutputMarked IncreaseFurther smaller increase[5]
Mean Arterial PressureMarked IncreaseFurther smaller increase[5]
Stroke VolumeDecreaseNo significant change[5]

Note: This table illustrates how blocking vagal tone with atropine unmasks the beta-adrenergic stimulating effects of Mephentermine, leading to a more pronounced increase in heart rate and cardiac output.[5]

Experimental Protocols

Protocol: Investigating the Impact of Vagal Tone on the Cardiac Effects of Mephentermine in Human Subjects (Based on Smith, 1972)

1. Subject Selection:

  • Enroll healthy adult male volunteers with no history of cardiovascular disease.

  • Obtain informed consent from all participants.

  • Ensure subjects are in a fasting state for at least 8 hours prior to the experiment.

2. Instrumentation and Monitoring:

  • Establish intravenous access for drug administration and blood sampling.

  • Continuously monitor the following parameters:

    • Electrocardiogram (ECG)

    • Intra-arterial blood pressure via a radial artery catheter.

    • Cardiac output (e.g., using dye-dilution or a non-invasive method).

  • Calculate systemic vascular resistance from mean arterial pressure and cardiac output.

3. Experimental Procedure:

  • Baseline Measurement: After a stabilization period of at least 30 minutes, record all baseline hemodynamic parameters.

  • Mephentermine Administration (Phase 1): Administer a single intravenous injection of this compound (0.75 mg/kg body weight).

  • Post-Mephentermine Monitoring: Continuously record all hemodynamic parameters for 90 minutes.

  • Atropine Administration: After 90 minutes, administer a single intravenous injection of atropine sulfate (B86663) (1-2 mg).

  • Post-Atropine Monitoring: Continue to monitor hemodynamic parameters.

  • Mephentermine Administration (Phase 2): Administer a second intravenous injection of this compound (0.75 mg/kg body weight).

  • Final Monitoring: Record all hemodynamic parameters for a final observation period.

4. Data Analysis:

  • Calculate the mean and standard deviation for all hemodynamic parameters at baseline and at specified time points after each drug administration.

  • Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the hemodynamic responses to Mephentermine before and after atropine administration.

  • A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways

The interaction between vagal tone and Mephentermine's cardiac effects can be understood at the level of intracellular signaling pathways within cardiomyocytes.

cluster_mephentermine Mephentermine Action cluster_vagal Vagal Tone Modulation mephentermine Mephentermine Hemisulfate ne_release Norepinephrine Release mephentermine->ne_release beta1_ar β1-Adrenergic Receptor ne_release->beta1_ar g_s Gs Protein beta1_ar->g_s ac Adenylyl Cyclase g_s->ac + camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka ca_channel L-type Ca2+ Channel (Phosphorylation) pka->ca_channel hr_increase Increased Heart Rate (Chronotropy) pka->hr_increase contractility Increased Contractility (Inotropy) ca_channel->contractility vagus_nerve Vagus Nerve (Parasympathetic) ach Acetylcholine (ACh) vagus_nerve->ach m2_receptor M2 Muscarinic Receptor ach->m2_receptor g_i Gi Protein m2_receptor->g_i g_i->ac - hr_decrease Decreased Heart Rate (Chronotropy) g_i->hr_decrease

Caption: Mephentermine and Vagal Tone Signaling Crosstalk in Cardiomyocytes.

cluster_workflow Experimental Workflow start Start baseline Baseline Hemodynamic Measurement start->baseline mephentermine1 Administer Mephentermine (0.75 mg/kg) baseline->mephentermine1 monitor1 Monitor Hemodynamics (90 min) mephentermine1->monitor1 atropine Administer Atropine (1-2 mg) monitor1->atropine monitor2 Monitor Hemodynamics atropine->monitor2 mephentermine2 Administer Mephentermine (0.75 mg/kg) monitor2->mephentermine2 monitor3 Final Hemodynamic Monitoring mephentermine2->monitor3 analysis Data Analysis monitor3->analysis end End analysis->end

Caption: Experimental Workflow for Investigating Vagal Tone Impact.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Synthesized Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Active Pharmaceutical Ingredients (APIs) like Mephentermine (B94010) hemisulfate is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Mephentermine hemisulfate, complete with experimental data, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Mephentermine, a sympathomimetic amine, acts as a vasopressor and is chemically related to amphetamine and methamphetamine.[1][2] Its synthesis can introduce various impurities, including starting materials, byproducts, and degradation products, necessitating robust analytical methods to ensure its quality and safety.[3]

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity validation depends on factors such as the required sensitivity, specificity, available instrumentation, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for this purpose.[3] However, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC) offer orthogonal approaches to confirm purity and elucidate the structure of any detected impurities.

Analytical TechniquePrincipleKey Performance CharacteristicsCommon Application
High-Performance Liquid Chromatography (HPLC) Chromatographic separation based on differential partitioning between a mobile and stationary phase.High resolution and sensitivity, enabling the separation and quantification of the main component from impurities.[3][4]Routine quality control, purity assessment, and quantification of this compound and its related substances.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard.[3][4]Structural elucidation of the synthesized compound and identification of impurities.[3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.High sensitivity and specificity for confirming molecular weight and identifying unknown impurities based on their mass.[3]Molecular weight confirmation of Mephentermine and characterization of impurities, often coupled with HPLC (LC-MS).
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule, which corresponds to specific functional groups.Provides information about the functional groups present in the molecule, confirming the identity of the compound.[3]Identification of the synthesized this compound by comparing its spectrum with a reference standard.
Thin-Layer Chromatography (TLC) A simple and rapid separation technique based on the differential partitioning of compounds between a stationary phase and a mobile phase.[3]Cost-effective and useful for rapid screening of multiple samples and monitoring reaction progress.[3]Preliminary purity assessment and screening for the presence of major impurities.[3]
Ion-Exchange Chromatography Separates ions and polar molecules based on their affinity to an ion exchanger.An older, established method for the separation of Mephentermine from formulation excipients.[5]Used historically for the determination of Mephentermine sulfate (B86663) in drug formulations.[5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. Below are representative methodologies for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

A validated HPLC method employing UV detection is a cornerstone for assessing the purity of this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered in an isocratic or gradient mode. The exact composition should be optimized to achieve good separation between Mephentermine and its potential impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Mephentermine exhibits significant absorbance (e.g., around 220 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Purity is determined by calculating the area percentage of the main Mephentermine peak relative to the total area of all peaks detected in the chromatogram.[3] A certified reference standard of this compound should be used to confirm the retention time and for quantitative analysis.[3][6]

Quantitative NMR (qNMR) Protocol for Purity Determination

qNMR offers a primary method for purity assessment without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard and dissolve them in the chosen deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of Mephentermine with the integral of a known proton signal of the internal standard.

Workflow and Logic Diagrams

Visualizing the experimental and decision-making processes can aid in selecting the most appropriate analytical strategy.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_hplc Primary Purity Assessment cluster_orthogonal Orthogonal Verification & Impurity ID Synthesized_Product Synthesized Mephentermine Hemisulfate Initial_Screening Initial Screening (TLC/IR) Synthesized_Product->Initial_Screening HPLC_Analysis HPLC-UV Analysis Initial_Screening->HPLC_Analysis Comparison Compare Retention Time & Calculate Area % HPLC_Analysis->Comparison Reference_Standard This compound Reference Standard Reference_Standard->Comparison Purity_Confirmation Purity Confirmed? Comparison->Purity_Confirmation LC_MS_Analysis LC-MS for Impurity ID & Molecular Weight Purity_Confirmation->LC_MS_Analysis No/Impurities > Threshold Final_Report Final Purity Report Purity_Confirmation->Final_Report Yes NMR_Analysis NMR for Structural Confirmation & qNMR LC_MS_Analysis->NMR_Analysis NMR_Analysis->Final_Report

Caption: Experimental workflow for this compound purity validation.

Method_Selection_Logic Start Start: Need to Validate Mephentermine Purity Routine_QC Routine Quality Control? Start->Routine_QC Structural_Confirmation Need Structural Confirmation or Impurity ID? Routine_QC->Structural_Confirmation No Use_HPLC Primary Method: HPLC-UV Routine_QC->Use_HPLC Yes Absolute_Quantification Need Absolute Quantification (No Reference Standard)? Structural_Confirmation->Absolute_Quantification No Use_NMR Use NMR Spectroscopy Structural_Confirmation->Use_NMR Structure Use_LCMS Use LC-MS Structural_Confirmation->Use_LCMS Impurity ID Use_qNMR Use qNMR Absolute_Quantification->Use_qNMR Yes

References

Mephentermine Hemisulfate Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Mephentermine hemisulfate in commercially available amphetamine immunoassays. Understanding the potential for cross-reactivity is critical for accurately interpreting screening results and avoiding false-positive outcomes in clinical and forensic settings. This document summarizes quantitative data, details experimental protocols, and offers insights into confirmatory analytical methods.

Introduction to Mephentermine and Immunoassay Screening

Mephentermine is a cardiac stimulant that is structurally similar to amphetamine and methamphetamine. Due to this structural similarity, there is a significant potential for Mephentermine to cross-react with antibodies used in screening immunoassays designed to detect amphetamines, leading to presumptive positive results. Immunoassays are a widely used initial screening tool for drugs of abuse due to their speed and cost-effectiveness. However, their reliance on antibody-antigen binding can lead to cross-reactivity with compounds that have similar chemical structures to the target analyte. A positive immunoassay result should therefore be considered presumptive and requires confirmation by a more specific method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of this compound in amphetamine immunoassays from various manufacturers. The data is presented as the concentration of Mephentermine required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (typically d-amphetamine or d-methamphetamine).

Table 1: Cross-Reactivity of Mephentermine in Siemens Healthineers Immunoassays

AssayCalibrator (Cutoff)Mephentermine Concentration for Positive Result (µg/mL)
Emit® II Plus Amphetamines300 ng/mL d-Methamphetamine8
Emit® II Plus Amphetamines500 ng/mL d-Methamphetamine15
Emit® II Plus Amphetamines1000 ng/mL d-Methamphetamine60

Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[1]

Table 2: Cross-Reactivity of Mephentermine in Other Commercially Available Immunoassays

ManufacturerAssay Platform/PrincipleMephentermine Cross-Reactivity
Abbott Diagnostics Fluorescence Polarization Immunoassay (FPIA)Cross-reactivity observed, specific quantitative data not publicly available.
Roche Diagnostics OnLine DAT Amphetamines IINo interference observed at the concentrations tested. The specific concentration of Mephentermine tested is not publicly detailed in the available documentation.
Beckman Coulter DRI® Amphetamines AssayMephentermine is not listed in the cross-reactivity data within the publicly available package insert.

Experimental Protocols

Accurate assessment of cross-reactivity is essential for validating an immunoassay. Below are detailed methodologies for key experiments related to cross-reactivity assessment and confirmatory analysis.

Immunoassay Cross-Reactivity Testing Protocol (Competitive ELISA)

This protocol outlines a standard method for determining the cross-reactivity of a substance in a competitive enzyme-linked immunosorbent assay (ELISA) format.

  • Plate Coating: Microtiter plates are coated with a conjugate of the target analyte (e.g., amphetamine) linked to a protein carrier. The plate is incubated and then washed to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture containing a fixed concentration of the primary antibody (anti-amphetamine) and varying concentrations of the test compound (this compound) is added to the wells. The test compound and the coated analyte compete for binding to the limited amount of antibody.

  • Incubation and Washing: The plate is incubated to allow the binding reaction to reach equilibrium. Subsequently, the plate is washed to remove unbound antibodies and test compound.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This secondary antibody binds to the primary antibody that is now bound to the coated analyte.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the signal (IC50) is determined. Cross-reactivity is often calculated relative to the IC50 of the target analyte.[2][3][4][5][6]

Confirmatory Analysis Protocols

Positive immunoassay screens must be confirmed using a more specific analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Mephentermine

  • Sample Preparation: A urine sample is subjected to liquid-liquid extraction to isolate the drug. The pH of the urine is adjusted to be alkaline, and an organic solvent is used to extract Mephentermine.

  • Derivatization: The extracted Mephentermine is chemically modified (derivatized) to increase its volatility and improve its chromatographic properties.

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

  • MS Detection: As the separated compounds exit the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, creating a unique mass spectrum that serves as a "fingerprint" for identification.

  • Quantification: The amount of Mephentermine in the sample is determined by comparing the abundance of specific ions to that of an internal standard.[7][8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Mephentermine

  • Sample Preparation: Urine samples are often diluted in a "dilute and shoot" method, which is a simpler and faster approach compared to extraction.[9]

  • LC Separation: The diluted sample is injected into a liquid chromatograph. Mephentermine is separated from other components in the urine based on its interaction with the stationary phase of the LC column and the composition of the mobile phase.

  • MS/MS Detection: The separated Mephentermine enters a tandem mass spectrometer. In the first mass analyzer, a specific ion of Mephentermine is selected. This ion is then fragmented, and the resulting fragment ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high selectivity and sensitivity.

  • Quantification: The concentration of Mephentermine is determined by comparing the response of the analyte to a calibration curve generated from standards of known concentrations.[9][10][11]

Visualizing Immunoassay Principles and Cross-Reactivity

The following diagrams illustrate the fundamental workflow of an immunoassay and the mechanism of cross-reactivity.

Immunoassay_Workflow cluster_sample Sample Preparation cluster_assay Immunoassay cluster_result Result Interpretation cluster_confirmation Confirmation (if Positive) Sample Urine Sample Incubation Incubation with Antibody & Labeled Antigen Sample->Incubation Add Binding Competitive Binding Incubation->Binding Detection Signal Detection Binding->Detection Result Positive or Negative Detection->Result Confirmation GC-MS or LC-MS/MS Result->Confirmation Presumptive Positive

Caption: General workflow of an immunoassay for drug screening.

Cross_Reactivity_Mechanism Antibody Anti-Amphetamine Antibody CorrectBinding Specific Binding CrossReaction Cross-Reactivity Amphetamine Amphetamine (Target Analyte) Mephentermine Mephentermine (Cross-Reactant) TruePositive True Positive CorrectBinding->TruePositive Leads to FalsePositive False Positive CrossReaction->FalsePositive Leads to

References

A Comparative Analysis of Mephentermine and Norepinephrine Infusions for Hemodynamic Support

Author: BenchChem Technical Support Team. Date: December 2025

In the management of hypotensive states, particularly those induced by spinal anesthesia, the choice of vasopressor is critical to ensure patient stability. This guide provides a detailed comparison of the efficacy of Mephentermine (B94010) and Norepinephrine (B1679862) infusions, drawing upon data from clinical trials to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Mephentermine is a sympathomimetic amine with a mixed mechanism of action.[1] It primarily acts as a selective alpha-1 receptor agonist and also indirectly by stimulating the release of endogenous norepinephrine.[1][2] This dual action results in increased cardiac contractility, and elevated systolic and diastolic blood pressure, ultimately leading to an increased cardiac output.[1]

Norepinephrine is a potent alpha-adrenergic agonist with weaker beta-agonist effects.[3] It directly stimulates alpha-1 and alpha-2 adrenergic receptors, leading to peripheral vasoconstriction and an increase in systemic vascular resistance, which in turn raises blood pressure.[3] Its beta-1 adrenergic activity results in a positive inotropic effect on the heart.

Comparative Efficacy in Clinical Settings

Clinical studies have demonstrated that both Mephentermine and Norepinephrine are effective in maintaining blood pressure, particularly in the context of spinal anesthesia-induced hypotension (SAIH) during caesarean sections.[4][5] However, there are notable differences in their performance and side-effect profiles.

Intravenous norepinephrine has been shown to be more effective than mephentermine in terms of the response percentage to the first dose and in maintaining a stable maternal heart rate.[4] While both drugs are equally effective at maintaining systolic blood pressure, a greater number of boluses of norepinephrine may be required compared to mephentermine.[4] Conversely, some studies suggest that intravenous norepinephrine is better at controlling blood pressure overall.[3]

One study found that prophylactic titrated infusions of both drugs maintained good fetal blood gases during elective caesarean delivery, with mephentermine showing superiority in this specific aspect.[6] However, this came at the cost of requiring a significantly higher total infusion volume of mephentermine to maintain maternal systolic blood pressure near baseline values.[6]

A consistent finding across multiple studies is that mephentermine administration is associated with a significant increase in heart rate after the initial 10 minutes of treatment, a characteristic attributed to its β-agonist properties.[4][7] In contrast, norepinephrine provides more stable maternal heart rate control.[4]

Data Presentation: Hemodynamic Effects

The following table summarizes the key hemodynamic parameters observed in a randomized, double-blind clinical trial comparing intravenous boluses of Norepinephrine (8μg) and Mephentermine (6mg) for the management of SAIH in patients undergoing elective caesarean section.

ParameterNorepinephrine Group (n=84)Mephentermine Group (n=84)p-valueCitation
Response % after first bolus 59.30 ± 29.2139.78 ± 25.6<0.0001[4][7]
Change in Systolic Blood Pressure ComparableComparable>0.05[3][4][5]
Change in Diastolic Blood Pressure ComparableComparable>0.05[3][4][5]
Heart Rate (after 10 min) StableSignificantly increased<0.0001[4][7]
Maternal Complications No significant differenceNo significant difference>0.05[3][4]
Apgar Score No untoward effectNo untoward effectNot significant[4]

Experimental Protocols

The data presented is primarily derived from randomized, double-blind clinical trials involving parturients undergoing elective caesarean section under spinal anesthesia. A representative experimental protocol is detailed below.

Study Design: A randomized, double-blinded, comparative clinical trial.

Participants: Parturients of American Society of Anesthesiologists (ASA) physical status I or II, scheduled for elective caesarean section under spinal anesthesia.[3][7]

Randomization: Patients were randomly allocated into two groups: the Norepinephrine group (Group N) and the Mephentermine group (Group M).[4][7]

Intervention:

  • Group N: Received intermittent intravenous boluses of 8μg Norepinephrine for spinal anesthesia-induced hypotension.[3][4][5]

  • Group M: Received intermittent intravenous boluses of 6mg Mephentermine for spinal anesthesia-induced hypotension.[3][4][5]

Monitoring:

  • Hemodynamic parameters including systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) were recorded at regular intervals.[4][7]

  • The primary outcome was often the response percentage after the first bolus of the study drug.[4]

  • Secondary outcomes included the total number of boluses required, maternal complications (e.g., nausea, vomiting, shivering, hypertension), and neonatal outcomes (Apgar score).[3][4]

Statistical Analysis: Data were analyzed using appropriate statistical tests to compare the outcomes between the two groups. A p-value of less than 0.05 was typically considered statistically significant.[3][4]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

cluster_Mephentermine Mephentermine Pathway cluster_Norepinephrine Norepinephrine Pathway Mephentermine Mephentermine NE_Release Norepinephrine Release Mephentermine->NE_Release indirectly stimulates Alpha1_R_M α1-Adrenergic Receptor Mephentermine->Alpha1_R_M directly stimulates NE_Release->Alpha1_R_M Beta_R_M β-Adrenergic Receptors NE_Release->Beta_R_M Vasoconstriction_M Vasoconstriction Alpha1_R_M->Vasoconstriction_M Inotropy_M Increased Inotropy & Chronotropy Beta_R_M->Inotropy_M Norepinephrine Norepinephrine Alpha1_R_N α1-Adrenergic Receptor Norepinephrine->Alpha1_R_N directly stimulates Beta1_R_N β1-Adrenergic Receptor Norepinephrine->Beta1_R_N weakly stimulates Vasoconstriction_N Potent Vasoconstriction Alpha1_R_N->Vasoconstriction_N Inotropy_N Increased Inotropy Beta1_R_N->Inotropy_N

Caption: Signaling pathways of Mephentermine and Norepinephrine.

Patient_Screening Patient Screening & Consent Randomization Randomization Patient_Screening->Randomization Group_N Group N: Norepinephrine Randomization->Group_N Group_M Group M: Mephentermine Randomization->Group_M Spinal_Anesthesia Spinal Anesthesia Administration Group_N->Spinal_Anesthesia Group_M->Spinal_Anesthesia Hypotension_Event Hypotension Event Spinal_Anesthesia->Hypotension_Event Drug_Admin_N Administer Norepinephrine Bolus Hypotension_Event->Drug_Admin_N if in Group N Drug_Admin_M Administer Mephentermine Bolus Hypotension_Event->Drug_Admin_M if in Group M Monitoring Hemodynamic Monitoring Drug_Admin_N->Monitoring Drug_Admin_M->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Conclusion Conclusion Data_Collection->Conclusion

Caption: Experimental workflow for a comparative clinical trial.

Title Efficacy Comparison: Mephentermine vs. Norepinephrine Mephentermine Mephentermine Title->Mephentermine Norepinephrine Norepinephrine Title->Norepinephrine Mechanism Mechanism of Action Mephentermine->Mechanism Mixed (Direct & Indirect) Hemodynamic_Effects Hemodynamic Effects Mephentermine->Hemodynamic_Effects ↑ HR, ↑ CO Adverse_Effects Adverse Effects Mephentermine->Adverse_Effects Tachycardia Norepinephrine->Mechanism Direct α & weak β Agonist Norepinephrine->Hemodynamic_Effects Stable HR, ↑ SVR Norepinephrine->Adverse_Effects Fewer side effects reported Clinical_Outcome Clinical Outcome Mechanism->Clinical_Outcome Hemodynamic_Effects->Clinical_Outcome Adverse_Effects->Clinical_Outcome

References

Head-to-Head Clinical Trials of Mephentermine Hemisulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mephentermine hemisulfate with other commonly used vasopressors in clinical settings, focusing on its use for the management of hypotension, particularly in the context of spinal anesthesia. The information presented is based on data from head-to-head clinical trials.

This compound vs. Phenylephrine

Phenylephrine, a pure α-adrenergic agonist, is a common comparator for Mephentermine, which has a mixed α- and β-adrenergic activity. Clinical trials have primarily focused on their efficacy and safety in preventing and treating hypotension during spinal anesthesia for cesarean section.

Experimental Protocols

A randomized, parallel-group clinical trial included 80 participants undergoing cesarean section under spinal anesthesia.[1] Patients were allocated into two groups:

  • Group M: Received a 6 mg intravenous bolus of Mephentermine.[1]

  • Group P: Received a 100 µg intravenous bolus of phenylephrine.[1]

Hemodynamic parameters, the necessity for rescue vasopressor doses, and any adverse effects were recorded and analyzed statistically.[1]

Another comparative study evaluated the efficacy of Mephentermine and Phenylephrine in treating hypotension during spinal anesthesia for cesarean section in 60 patients, divided into two groups.[2]

Data Presentation
Outcome MeasureMephentermine Group (Group M)Phenylephrine Group (Group P)p-valueReference
Rescue Doses Required 62.5%25%<0.001[1]
Incidence of Tachycardia 25%0%0.001[1]
Incidence of Bradycardia Similar in both groupsSimilar in both groups-[1]
Incidence of Nausea/Vomiting Similar in both groupsSimilar in both groups-[1]
Mean Heart Rate HighLow-[2]
Mean Systolic BP, Diastolic BP, and MAP LowerHigher-[2]
Number of Bolus Doses Required MoreFewer-[2]

Signaling Pathways

cluster_mephentermine Mephentermine Signaling cluster_phenylephrine Phenylephrine Signaling Mephentermine Mephentermine Norepinephrine_Release Norepinephrine_Release Mephentermine->Norepinephrine_Release Alpha_Adrenergic_Receptor Alpha_Adrenergic_Receptor Mephentermine->Alpha_Adrenergic_Receptor Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Mephentermine->Beta_Adrenergic_Receptor Norepinephrine_Release->Alpha_Adrenergic_Receptor indirect Norepinephrine_Release->Beta_Adrenergic_Receptor indirect Gq_Protein Gq_Protein Alpha_Adrenergic_Receptor->Gq_Protein Gs_Protein Gs_Protein Beta_Adrenergic_Receptor->Gs_Protein PLC PLC Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Calcium_Increase Calcium_Increase IP3->Calcium_Increase DAG->Calcium_Increase Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Increased_Heart_Rate Increased_Heart_Rate PKA->Increased_Heart_Rate Increased_Contractility Increased_Contractility PKA->Increased_Contractility Vasoconstriction Vasoconstriction Calcium_Increase->Vasoconstriction Phenylephrine Phenylephrine Alpha1_Adrenergic_Receptor Alpha1_Adrenergic_Receptor Phenylephrine->Alpha1_Adrenergic_Receptor Gq_Protein_P Gq_Protein_P Alpha1_Adrenergic_Receptor->Gq_Protein_P PLC_P PLC_P Gq_Protein_P->PLC_P IP3_P IP3_P PLC_P->IP3_P DAG_P DAG_P PLC_P->DAG_P Calcium_Increase_P Calcium_Increase_P IP3_P->Calcium_Increase_P DAG_P->Calcium_Increase_P Vasoconstriction_P Vasoconstriction_P Calcium_Increase_P->Vasoconstriction_P cluster_mephentermine Mephentermine Signaling cluster_ephedrine Ephedrine Signaling Mephentermine Mephentermine Norepinephrine_Release Norepinephrine_Release Mephentermine->Norepinephrine_Release Alpha_Adrenergic_Receptor Alpha_Adrenergic_Receptor Mephentermine->Alpha_Adrenergic_Receptor Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Mephentermine->Beta_Adrenergic_Receptor Norepinephrine_Release->Alpha_Adrenergic_Receptor indirect Norepinephrine_Release->Beta_Adrenergic_Receptor indirect Gq_Protein Gq_Protein Alpha_Adrenergic_Receptor->Gq_Protein Gs_Protein Gs_Protein Beta_Adrenergic_Receptor->Gs_Protein PLC PLC Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Calcium_Increase Calcium_Increase IP3->Calcium_Increase DAG->Calcium_Increase Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Increased_Heart_Rate Increased_Heart_Rate PKA->Increased_Heart_Rate Increased_Contractility Increased_Contractility PKA->Increased_Contractility Vasoconstriction Vasoconstriction Calcium_Increase->Vasoconstriction Ephedrine Ephedrine Norepinephrine_Release_E Norepinephrine_Release_E Ephedrine->Norepinephrine_Release_E Alpha_Adrenergic_Receptor_E Alpha_Adrenergic_Receptor_E Ephedrine->Alpha_Adrenergic_Receptor_E Beta_Adrenergic_Receptor_E Beta_Adrenergic_Receptor_E Ephedrine->Beta_Adrenergic_Receptor_E Norepinephrine_Release_E->Alpha_Adrenergic_Receptor_E indirect Norepinephrine_Release_E->Beta_Adrenergic_Receptor_E indirect Gq_Protein_E Gq_Protein_E Alpha_Adrenergic_Receptor_E->Gq_Protein_E Gs_Protein_E Gs_Protein_E Beta_Adrenergic_Receptor_E->Gs_Protein_E PLC_E PLC_E Gq_Protein_E->PLC_E IP3_E IP3_E PLC_E->IP3_E DAG_E DAG_E PLC_E->DAG_E Calcium_Increase_E Calcium_Increase_E IP3_E->Calcium_Increase_E DAG_E->Calcium_Increase_E Adenylyl_Cyclase_E Adenylyl_Cyclase_E Gs_Protein_E->Adenylyl_Cyclase_E cAMP_E cAMP_E Adenylyl_Cyclase_E->cAMP_E PKA_E PKA_E cAMP_E->PKA_E Increased_Heart_Rate_E Increased_Heart_Rate_E PKA_E->Increased_Heart_Rate_E Increased_Contractility_E Increased_Contractility_E PKA_E->Increased_Contractility_E Vasoconstriction_E Vasoconstriction_E Calcium_Increase_E->Vasoconstriction_E cluster_mephentermine Mephentermine Signaling cluster_norepinephrine Norepinephrine Signaling Mephentermine Mephentermine Norepinephrine_Release Norepinephrine_Release Mephentermine->Norepinephrine_Release Alpha_Adrenergic_Receptor Alpha_Adrenergic_Receptor Mephentermine->Alpha_Adrenergic_Receptor Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Mephentermine->Beta_Adrenergic_Receptor Norepinephrine_Release->Alpha_Adrenergic_Receptor indirect Norepinephrine_Release->Beta_Adrenergic_Receptor indirect Gq_Protein Gq_Protein Alpha_Adrenergic_Receptor->Gq_Protein Gs_Protein Gs_Protein Beta_Adrenergic_Receptor->Gs_Protein PLC PLC Gq_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Calcium_Increase Calcium_Increase IP3->Calcium_Increase DAG->Calcium_Increase Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Increased_Heart_Rate Increased_Heart_Rate PKA->Increased_Heart_Rate Increased_Contractility Increased_Contractility PKA->Increased_Contractility Vasoconstriction Vasoconstriction Calcium_Increase->Vasoconstriction Norepinephrine Norepinephrine Alpha1_Adrenergic_Receptor_N Alpha1_Adrenergic_Receptor_N Norepinephrine->Alpha1_Adrenergic_Receptor_N Beta1_Adrenergic_Receptor_N Beta1_Adrenergic_Receptor_N Norepinephrine->Beta1_Adrenergic_Receptor_N Gq_Protein_N Gq_Protein_N Alpha1_Adrenergic_Receptor_N->Gq_Protein_N Gs_Protein_N Gs_Protein_N Beta1_Adrenergic_Receptor_N->Gs_Protein_N PLC_N PLC_N Gq_Protein_N->PLC_N IP3_N IP3_N PLC_N->IP3_N DAG_N DAG_N PLC_N->DAG_N Calcium_Increase_N Calcium_Increase_N IP3_N->Calcium_Increase_N DAG_N->Calcium_Increase_N Adenylyl_Cyclase_N Adenylyl_Cyclase_N Gs_Protein_N->Adenylyl_Cyclase_N cAMP_N cAMP_N Adenylyl_Cyclase_N->cAMP_N PKA_N PKA_N cAMP_N->PKA_N Increased_Heart_Rate_N Increased_Heart_Rate_N PKA_N->Increased_Heart_Rate_N Increased_Contractility_N Increased_Contractility_N PKA_N->Increased_Contractility_N Vasoconstriction_N Vasoconstriction_N Calcium_Increase_N->Vasoconstriction_N Start Patient Recruitment (Elective Cesarean Section) Randomization Randomization (Double-Blind) Start->Randomization GroupM Group M: Mephentermine Infusion (600 µg/min) Randomization->GroupM GroupN Group N: Norepinephrine Infusion (4 µg/min) Randomization->GroupN InfusionStart Start Prophylactic Infusion GroupM->InfusionStart GroupN->InfusionStart SpinalAnesthesia Spinal Anesthesia Administration SpinalAnesthesia->InfusionStart Monitoring Continuous Hemodynamic Monitoring (Maintain SBP near baseline) InfusionStart->Monitoring Delivery Delivery of Baby Monitoring->Delivery Outcomes Outcome Assessment: - Umbilical Artery pH - Apgar Scores - Maternal Complications Delivery->Outcomes

References

A Comparative Guide to Mephentermine Hemisulfate and Other Sympathomimetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mephentermine (B94010) hemisulfate with other sympathomimetic agents, focusing on their mechanisms of action, receptor binding profiles, and hemodynamic effects. The information is supported by experimental data from clinical studies, with detailed methodologies provided for key experiments.

Introduction to Sympathomimetic Agents

Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, namely epinephrine (B1671497) and norepinephrine (B1679862).[1] These agents exert their effects by interacting with adrenergic receptors, which are classified into α (alpha) and β (beta) subtypes. Their mechanisms of action can be broadly categorized as:

  • Direct-acting: Directly bind to and activate adrenergic receptors. Examples include phenylephrine (B352888) (α1 agonist), isoproterenol (B85558) (β agonist), and norepinephrine (α and β agonist).[1]

  • Indirect-acting: Increase the concentration of endogenous norepinephrine at the synapse by promoting its release or inhibiting its reuptake. Amphetamine is a classic example.[2]

  • Mixed-acting: Possess both direct and indirect sympathomimetic activity. Ephedrine and mephentermine fall into this category.[3]

Mephentermine Hemisulfate: A Profile

Mephentermine is a sympathomimetic amine that has been used clinically to treat hypotension, particularly in the setting of spinal anesthesia.[4][5] It is structurally related to methamphetamine and amphetamine.[6]

Mechanism of Action

Mephentermine exhibits a mixed mechanism of action:

  • Indirect Action: Its primary mechanism is the indirect release of norepinephrine from sympathetic nerve terminals.[2][4][7] This release of endogenous norepinephrine then stimulates both α and β-adrenergic receptors.

  • Direct Action: Mephentermine also has a direct agonist effect on α-adrenergic receptors.[4][6]

This dual action results in an increase in systolic and diastolic blood pressure, cardiac output, and heart rate.[4][8] The overall hemodynamic effect can be variable and is influenced by the patient's vagal tone.[7]

Comparative Analysis of Sympathomimetic Agents

This section compares mephentermine with other commonly used sympathomimetic agents across several key parameters.

Receptor Binding Affinity and Mechanism of Action
DrugPrimary Mechanism of ActionReceptor Selectivity (Direct Agonism)Indirect Action (Norepinephrine Release)
Mephentermine Mixed-actingα-adrenergic agonist[4][6]Yes[2][4]
Phenylephrine Direct-actingPotent α1-adrenergic agonist[1]No
Ephedrine Mixed-actingα and β-adrenergic agonistYes
Norepinephrine Direct-actingPotent α1, α2, and β1-adrenergic agonistNo
Dopamine Direct-actingDopamine (D1, D2), β1, and α1-adrenergic agonist (dose-dependent)Yes (minor)
Isoproterenol Direct-actingPotent non-selective β-adrenergic agonist (β1 and β2)No
Dobutamine Direct-actingPrimarily β1-adrenergic agonistNo

Signaling Pathway of Sympathomimetic Agents

The following diagram illustrates the general signaling pathways activated by sympathomimetic drugs at adrenergic receptors.

G General Signaling Pathways of Sympathomimetic Agents cluster_direct Direct-Acting Sympathomimetics cluster_indirect Indirect-Acting Sympathomimetics Direct Agonist Direct Agonist Adrenergic Receptor Adrenergic Receptor Direct Agonist->Adrenergic Receptor Binds to receptor Indirect Agonist Indirect Agonist Nerve Terminal Nerve Terminal Indirect Agonist->Nerve Terminal Stimulates NE release NE Vesicle Norepinephrine Vesicle Synaptic Cleft Synaptic Cleft NE Vesicle->Synaptic Cleft Norepinephrine Synaptic Cleft->Adrenergic Receptor Binds to receptor Effector Cell Effector Cell Adrenergic Receptor->Effector Cell Activates Physiological Response Physiological Response Effector Cell->Physiological Response Initiates

Caption: Simplified workflow of direct and indirect acting sympathomimetics.

Hemodynamic Effects: Comparative Clinical Data

The following tables summarize quantitative data from clinical trials comparing the hemodynamic effects of mephentermine with other vasopressors in the management of hypotension during spinal anesthesia for cesarean section.

Table 1: Mephentermine vs. Phenylephrine

ParameterMephenterminePhenylephrineStudy
Incidence of Hypotension Statistically similarStatistically similar[9]
Incidence of Bradycardia LowerHigher (23%)[9][9][10]
Incidence of Reactive Hypertension LowerHigher (20%)[9][9]
Mean Arterial Pressure LowerHigher[10]
Heart Rate IncreasedDecreased[10]
Number of Bolus Doses Required MoreFewer[10]
Neonatal Outcome (Apgar, Umbilical Artery pH) SimilarSimilar[9]

Table 2: Mephentermine vs. Ephedrine

ParameterMephentermineEphedrineStudy
Potency in managing hypotension Less potentMore potent[11]
Requirement for top-up bolus doses More frequentLess frequent[11]
Effect on Heart Rate Less increaseMore pronounced increase[12]
Neonatal Outcome (Apgar score) SimilarSimilar[12]

Table 3: Mephentermine vs. Norepinephrine

ParameterMephentermineNorepinephrineStudy
Maintenance of Blood Pressure EffectiveBetter[13][14]
Response % after first bolus 39.78 ± 25.659.30 ± 29.21[15]
Heart Rate Stability Increased Heart RateMore Stable[13]
Number of boluses required FewerMore[13]
Umbilical Artery pH Significantly higher (7.275 ± 0.061)7.244 ± 0.049[16]

Experimental Protocols

This section outlines the methodologies of key clinical trials cited in this guide.

Study Comparing Mephentermine and Phenylephrine Infusions[9]
  • Objective: To compare the effects of intravenous infusions of phenylephrine and mephentermine for the prevention of maternal hypotension and on neonatal outcome in patients undergoing cesarean section under spinal anesthesia.

  • Study Design: A randomized controlled trial.

  • Participants: Sixty ASA (American Society of Anesthesiologists) physical status 1-2 patients with term, uncomplicated singleton pregnancies.

  • Intervention: Patients were randomly divided into two groups of 30. One group received a prophylactic intravenous infusion of phenylephrine, and the other received a prophylactic intravenous infusion of mephentermine.

  • Primary Outcome: Incidence of hypotension.

  • Secondary Outcomes: Maternal bradycardia, reactive hypertension, and neonatal outcomes (Apgar scores and umbilical artery pH).

Study Comparing Mephentermine and Norepinephrine Boluses[15]
  • Objective: To compare the effect of intermittent intravenous boluses of norepinephrine and mephentermine for the management of spinal anesthesia-induced hypotension in cesarean section.

  • Study Design: A randomized, double-blinded trial.

  • Participants: 256 parturients posted for elective cesarean section under subarachnoid block.

  • Intervention: Patients were randomly allocated into two groups (n=84 in each group for analysis). Group N received boluses of intravenous norepinephrine 8μg, and Group M received mephentermine 6mg for spinal anesthesia-induced hypotension.

  • Primary Outcomes: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).

  • Secondary Outcomes: Response percentage after the first bolus, Apgar score, and maternal complications.

Experimental Workflow for a Comparative Vasopressor Clinical Trial

G Typical Workflow for a Comparative Vasopressor Clinical Trial Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Group A Group A (e.g., Mephentermine) Randomization->Group A Group B Group B (e.g., Phenylephrine) Randomization->Group B Spinal Anesthesia Spinal Anesthesia Group A->Spinal Anesthesia Group B->Spinal Anesthesia Hemodynamic Monitoring Continuous Hemodynamic Monitoring Spinal Anesthesia->Hemodynamic Monitoring Hypotension Event Hypotension Event Hemodynamic Monitoring->Hypotension Event Data Collection Data Collection Hemodynamic Monitoring->Data Collection Administer Study Drug Administer Study Drug Hypotension Event->Administer Study Drug If hypotension occurs Administer Study Drug->Hemodynamic Monitoring Data Analysis Data Analysis Data Collection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for clinical trials comparing vasopressors.

Summary and Conclusion

This compound is a mixed-acting sympathomimetic agent that effectively manages hypotension by both indirectly releasing norepinephrine and directly stimulating alpha-adrenergic receptors. Clinical evidence, primarily from studies in the obstetric population undergoing spinal anesthesia, suggests that:

  • Compared to the pure α1-agonist phenylephrine , mephentermine is associated with a lower incidence of bradycardia and reactive hypertension but may be less effective at increasing mean arterial pressure and may require more frequent dosing.[9][10]

  • When benchmarked against the mixed-acting agent ephedrine , mephentermine appears to be less potent in managing hypotension.[11]

  • In comparison with norepinephrine , mephentermine is less effective in terms of the initial response to a bolus dose and maintaining heart rate stability, although it may be associated with better fetal acid-base status in some settings.[13][15][16]

The choice of a sympathomimetic agent should be guided by the specific clinical scenario, the desired hemodynamic profile, and the potential for side effects. For researchers and drug development professionals, understanding the nuanced differences in the mechanisms and clinical effects of these agents is crucial for the development of novel and improved vasopressor therapies. Further research to quantify the receptor binding affinities of mephentermine would provide a more complete understanding of its pharmacological profile.

References

A Comparative Guide to Analytical Methods for the Validation of Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Mephentermine (B94010) Hemisulfate in pharmaceutical formulations. While the specific details of the current United States Pharmacopeia (USP) monograph for Mephentermine Hemisulfate are not publicly available, this document outlines the expected framework of a USP-compliant High-Performance Liquid Chromatography (HPLC) method. This is presented alongside validated alternative HPLC and Ultraviolet-Visible (UV-Vis) spectrophotometric methods, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Analytical Method Validation Parameters

The following tables summarize the key validation parameters for the expected USP HPLC method and two alternative analytical techniques.

Table 1: Comparison of Chromatographic and Spectrophotometric Methods for this compound Assay

ParameterExpected USP HPLC MethodAlternative HPLC MethodAlternative UV-Vis Spectrophotometric Method
Principle Isocratic Reversed-Phase HPLC with UV detectionIsocratic Reversed-Phase HPLC with UV detectionUV Absorption Spectrophotometry
Instrumentation HPLC system with UV detectorHPLC system with UV detectorUV-Vis Spectrophotometer
Specificity HighHighModerate (potential for interference)
Linearity Range Typically 80-120% of the nominal concentration10-50 µg/mL5-30 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998≥ 0.997
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.5 - 101.5%
Precision (% RSD) ≤ 2.0%≤ 2.0%≤ 2.0%
Robustness HighModerate to HighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Expected USP High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on the general principles outlined in USP General Chapter <621> Chromatography and typical monographs for similar amine sulfate (B86663) drugs.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Data Acquisition System

  • Analytical Balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (or controlled at 25 °C)

Standard Preparation: Accurately weigh about 25 mg of USP Mephentermine Sulfate Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a solution having a known concentration of about 0.5 mg/mL.

Sample Preparation: Accurately weigh and finely powder not fewer than 20 this compound tablets. Transfer a portion of the powder, equivalent to about 25 mg of this compound, to a 50 mL volumetric flask. Add about 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix, and filter.

System Suitability: Inject the standard preparation five times and record the chromatograms. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%. The tailing factor for the mephentermine peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

Procedure: Separately inject equal volumes of the standard preparation and the sample preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks. Calculate the quantity, in mg, of this compound in the portion of tablets taken.

Alternative High-Performance Liquid Chromatography (HPLC) Method

This method is a validated alternative for the quantification of this compound.

Instrumentation:

  • HPLC with UV-Vis Detector

  • C18 analytical column (4.6 x 250 mm, 5 µm)

  • Data processing software

Chromatographic Conditions:

  • Mobile Phase: Methanol: Water (70:30 v/v), pH adjusted to 3.5 with orthophosphoric acid.

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard Stock Solution: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.

Sample Solution: Prepare a sample solution from the pharmaceutical formulation to obtain a final concentration of 20 µg/mL in the mobile phase.

Validation Parameters:

  • Linearity: The method was found to be linear over the concentration range of 10-50 µg/mL.

  • Accuracy: The mean percentage recovery was found to be in the range of 99.5% to 100.8%.

  • Precision: The %RSD for intraday and interday precision was less than 2%.

Alternative UV-Visible Spectrophotometric Method

This method provides a simpler and more rapid analysis suitable for routine quality control.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • 1 cm matched quartz cuvettes

Methodology:

  • Solvent: 0.1 M Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): 257 nm

Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve in 100 mL of 0.1 M HCl to get a concentration of 100 µg/mL.

Sample Solution: Prepare a solution from the pharmaceutical dosage form in 0.1 M HCl to yield a theoretical concentration of 10 µg/mL.

Procedure: Measure the absorbance of the standard and sample solutions at 257 nm against a 0.1 M HCl blank. Calculate the amount of this compound in the sample.

Validation Parameters:

  • Linearity: The method demonstrated linearity in the range of 5-30 µg/mL.

  • Accuracy: The recovery studies showed results between 98.9% and 101.2%.

  • Precision: The %RSD was found to be below 2%.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results prep_mobile Mobile Phase Preparation sys_suit System Suitability Test prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis Chromatographic Analysis prep_sample->analysis sys_suit->analysis If Passed data_acq Data Acquisition analysis->data_acq calc Calculation of Assay data_acq->calc report Final Report calc->report

Caption: Workflow for the HPLC analysis of this compound.

UV_Vis_Workflow cluster_prep_uv Preparation cluster_measurement Spectrophotometric Measurement cluster_results_uv Results prep_blank Blank Preparation (0.1 M HCl) scan_lambda Scan for λmax (257 nm) prep_blank->scan_lambda prep_std_uv Standard Solution Preparation prep_std_uv->scan_lambda prep_sample_uv Sample Solution Preparation measure_abs Measure Absorbance prep_sample_uv->measure_abs scan_lambda->measure_abs calc_uv Calculation of Concentration measure_abs->calc_uv report_uv Final Report calc_uv->report_uv

Caption: Workflow for the UV-Vis spectrophotometric analysis of this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of Mephentermine Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Mephentermine hemisulfate, a sympathomimetic amine, is classified as a toxic substance and requires meticulous handling and disposal procedures in accordance with hazardous waste regulations. This guide provides a comprehensive operational and disposal plan, adhering to the stringent guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Regulatory Framework

The disposal of this compound is governed by regulations for hazardous and potentially controlled substances. Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2] It is crucial to handle this compound with a "cradle-to-grave" approach, ensuring safety from acquisition to final disposal.[3] State and local regulations may also apply and can be more stringent than federal laws.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a full-face respirator with an appropriate cartridge.[4][5]

Emergency Procedures:

  • In case of a spill: Avoid dust formation. Evacuate personnel to a safe area. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[4]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If swallowed, seek emergency medical help immediately.[4]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor who will typically use high-temperature incineration.[3] Under no circumstances should this chemical be flushed down the drain.[6] For laboratory settings where small quantities may need to be deactivated before collection, a chemical degradation protocol can be employed.

Method 1: Off-Site Disposal via Incineration (Recommended)

This is the most secure and compliant method for the disposal of this compound.

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, vials, absorbent pads), as hazardous waste.[3]

    • Segregate this waste from non-hazardous materials to prevent cross-contamination.[3]

  • Container Management:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.[3]

    • The label must include the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.[3]

    • Keep containers securely closed except when adding waste.[3]

  • Storage:

    • Store the waste containers in a designated, well-ventilated, and secure satellite accumulation area.[3]

    • Adhere to institutional and regulatory limits for the volume of waste stored and the duration of accumulation.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and transportation.[7][8]

    • Ensure that a proper hazardous waste manifest is completed to track the waste from your facility to the final disposal site.[3]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters associated with the recommended disposal method.

ParameterValueNotes
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound, rendering it non-retrievable. This is the industry standard for hazardous pharmaceutical waste.[2][7]
Operating Temperature 850°C - 1200°C (1562°F - 2192°F)This temperature range guarantees the complete combustion of organic matter and the neutralization of pathogens.[7]
Secondary Chamber Temp. Minimum 1100°CEnsures destruction of any remaining hazardous components in the gaseous phase.
Gas Retention Time Minimum 2 secondsThe hot gases are held in a secondary chamber for at least two seconds to ensure complete breakdown of toxic compounds.
Waste Volume Reduction Up to 90%Incineration significantly reduces the volume of the waste material, with the remaining ash being disposed of in a secure landfill.[7]

Experimental Protocol: Laboratory-Scale Chemical Deactivation

This protocol describes a potential method for the chemical degradation of small quantities of this compound in a laboratory setting using an Advanced Oxidation Process (AOP) before collection by a hazardous waste contractor. This procedure should be performed in a certified chemical fume hood by trained personnel.

Disclaimer: This is a generalized procedure based on the degradation of similar amine compounds. It is imperative to conduct a small-scale trial to validate its effectiveness and safety for this compound before scaling up.

Principle:

This protocol utilizes Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the Mephentermine molecule into smaller, less toxic compounds.

Materials:
  • This compound waste (in aqueous solution, if possible)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂) (handle with extreme care)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Ice bath

Procedure:
  • Preparation:

    • Ensure all work is conducted in a chemical fume hood.

    • If the this compound waste is solid, dissolve it in water to a concentration not exceeding 10 g/L.

    • Place the reaction vessel containing the Mephentermine solution on a stir plate within an ice bath to manage any exothermic reactions. Begin stirring.

  • pH Adjustment:

    • Slowly add 1 M sulfuric acid to the solution to adjust the pH to approximately 3.0-3.5. This is the optimal pH range for the Fenton reaction.

  • Catalyst Addition:

    • Add Iron(II) sulfate to the solution. A common starting ratio is 1:5 (w/w) of Fe(II) to H₂O₂. For a 1-liter solution, a starting point could be approximately 2 grams of FeSO₄·7H₂O.

  • Oxidant Addition:

    • CAUTION: The addition of hydrogen peroxide can be highly exothermic.

    • Slowly and carefully add 30% hydrogen peroxide to the solution. A common starting molar ratio of H₂O₂ to the target compound is 10:1. This should be added dropwise or in small aliquots to control the reaction temperature.

    • Monitor the temperature of the solution and maintain it below 40°C using the ice bath.

  • Reaction:

    • Allow the reaction to proceed with continuous stirring for at least 2-4 hours. The degradation efficiency can be monitored over time using an appropriate analytical method (e.g., HPLC) if available.

  • Neutralization and Quenching:

    • After the reaction period, quench any remaining hydrogen peroxide by slowly raising the pH.

    • Carefully add 1 M sodium hydroxide to the solution until the pH is between 7.0 and 8.0. This will also precipitate the iron as iron(III) hydroxide (Fe(OH)₃).

  • Final Disposal:

    • Allow the iron hydroxide precipitate to settle.

    • The entire treated solution, including the precipitate, must be collected as hazardous waste.

    • Transfer the mixture to a labeled hazardous waste container for collection by your institution's EH&S or a licensed contractor.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Initial Handling & Assessment cluster_disposal_path Disposal Pathway cluster_final Final Steps start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity bulk_disposal Bulk Quantities or Solids assess_quantity->bulk_disposal Large small_aq_disposal Small Aqueous Quantities assess_quantity->small_aq_disposal Small segregate Segregate & Label as Hazardous Waste bulk_disposal->segregate deactivation Consider Lab-Scale Chemical Deactivation (AOP) small_aq_disposal->deactivation contact_ehs Contact EH&S or Licensed Contractor for Incineration segregate->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation perform_deactivation Perform Deactivation Protocol in Fume Hood deactivation->perform_deactivation collect_treated Collect Treated Waste as Hazardous Waste perform_deactivation->collect_treated collect_treated->segregate final_disposal Final Disposal by Incineration documentation->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Mephentermine hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mephentermine Hemisulfate

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Chemical Identification and Properties

This compound is classified as acutely toxic if swallowed.[1][2][3] Understanding its basic properties is the first step in safe handling.

IdentifierValueSource
Chemical Name This compound salt[2]
CAS Number 1212-72-2[2]
Molecular Formula C22H36N2O4S[2][3]
Molecular Weight 424.6 g/mol [2][3]
GHS Hazard H301: Toxic if swallowed[1][2][3]
Signal Word Danger[1][2]
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to reduce the risk of exposure to hazardous drug aerosols and residues.[4][5] The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[2]

Protection TypeSpecificationRationale & Source
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN166 (EU) or NIOSH (US) standards.[1][2]
Skin Protection Impervious, lint-free, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.Gown should be shown to resist permeability by hazardous drugs.[2][4][6]
Two pairs of chemotherapy-tested gloves.The inner glove should be worn under the cuff and the outer glove over the cuff. Change gloves regularly or if torn or contaminated.[4][6]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation occurs.A NIOSH-approved respirator is necessary when engineering controls are not sufficient to control exposure.[1]

Standard Operating Procedure: Safe Handling

Adherence to proper handling procedures is crucial to prevent contamination and accidental exposure.

1. Preparation and Engineering Controls:

  • Always handle this compound in a designated restricted area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC).[7]

  • Ensure adequate ventilation is in place to control airborne dust.[1][2]

  • Before beginning work, wash hands thoroughly and don all required PPE as specified in the table above.[6]

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1][2]

  • Minimize dust generation during weighing and reconstitution.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed to prevent contamination.[1][2]

  • Store locked up and away from incompatible materials or foodstuff containers.[1][2]

4. Post-Handling:

  • Decontaminate all work surfaces after handling is complete.

  • Properly doff and dispose of all single-use PPE in designated hazardous waste containers.[4]

  • Wash hands thoroughly after removing gloves.[6]

G cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling prep1 Verify Fume Hood/BSC Operation prep2 Don PPE: - Gown - Inner Gloves - Respirator (if needed) - Goggles - Outer Gloves prep1->prep2 handle1 Handle Compound in Ventilated Enclosure prep2->handle1 Proceed to Handling handle2 Avoid Dust and Aerosol Formation handle1->handle2 handle3 Store in Tightly Closed Container handle2->handle3 cleanup1 Decontaminate Work Surfaces handle3->cleanup1 Work Complete cleanup2 Dispose of PPE in Hazardous Waste cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

Operational Plan: Spill Response

Immediate and effective management of a spill is critical to minimize contamination and health risks.[7] This plan outlines the procedural steps for a small spill (less than 5 mL or 5 g).[7] For larger spills, evacuate the area and contact emergency services.[8]

1. Immediate Actions & Area Control:

  • Alert all personnel in the immediate area.[7]

  • Evacuate non-essential personnel and restrict access to the spill zone.[1][8]

  • If the substance has made contact with skin or eyes, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[1][8]

2. Spill Containment and Cleanup:

  • Don appropriate PPE from a designated spill kit, including double gloves, a gown, eye protection, and a respirator if the spill is a powder or outside a fume hood.[7]

  • For powders: Gently cover the spill with absorbent pads wetted with water to prevent aerosolization.[7][9]

  • For liquids: Cover the spill with absorbent pads from the spill kit.[9][10]

  • Working from the outside in, clean the area three times with a detergent solution, followed by a rinse with clean water.[8][10]

3. Waste Collection and Disposal:

  • Use a scoop to collect any broken glass and place it in a sharps container.[8]

  • Collect all used absorbent materials, contaminated PPE, and cleaning supplies.[8]

  • Place all contaminated items into a clearly labeled hazardous waste bag or container.[8][10]

4. Final Steps:

  • Notify personnel when the cleanup is complete.[8]

  • Report the incident according to your institution's protocol.[7]

  • Restock the chemical spill kit immediately.[7]

G start Spill Occurs alert Alert Personnel & Restrict Area start->alert ppe Don Full PPE (from Spill Kit) alert->ppe contain Contain Spill (Cover with Absorbent Pads) ppe->contain clean Clean Area 3x with Detergent, Then Rinse with Water contain->clean dispose Collect & Dispose of All Waste as Hazardous clean->dispose report Report Incident & Restock Spill Kit dispose->report end Area Safe report->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.